Technical Documentation Center

2-chloro-5-[(E)-2-nitroethenyl]thiophene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-5-[(E)-2-nitroethenyl]thiophene
  • CAS: 28783-34-8

Core Science & Biosynthesis

Foundational

Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene, a valuable building block in medicinal chemistry and materials science. This document is inten...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Importance

2-chloro-5-[(E)-2-nitroethenyl]thiophene is a versatile intermediate characterized by its electron-deficient nitroalkene moiety attached to a substituted thiophene ring. This unique electronic and structural arrangement makes it a sought-after precursor for the synthesis of a wide array of more complex heterocyclic compounds. The thiophene core is a well-established pharmacophore in numerous therapeutic agents, and the reactive nitroethenyl group serves as a Michael acceptor and a precursor for various functional group transformations, including the reduction to aminoethyl derivatives. Consequently, the efficient and reliable synthesis of this compound is of significant interest in the development of novel pharmaceuticals and functional materials.

This guide will detail a robust two-step synthetic pathway commencing with the formylation of 2-chlorothiophene, followed by a base-catalyzed condensation with nitromethane.

Synthetic Pathway Overview

The synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene is efficiently achieved through a two-step process:

  • Vilsmeier-Haack Formylation: The introduction of a formyl group onto the 2-chlorothiophene ring at the 5-position to yield 2-chloro-5-formylthiophene.

  • Henry Reaction (Nitroaldol Condensation): The base-catalyzed condensation of 2-chloro-5-formylthiophene with nitromethane, followed by dehydration to afford the target compound.

Synthesis_Pathway 2-Chlorothiophene 2-Chlorothiophene 2-Chloro-5-formylthiophene 2-Chloro-5-formylthiophene 2-Chlorothiophene->2-Chloro-5-formylthiophene Vilsmeier-Haack (POCl3, DMF) 2-Chloro-5-[(E)-2-nitroethenyl]thiophene 2-Chloro-5-[(E)-2-nitroethenyl]thiophene 2-Chloro-5-formylthiophene->2-Chloro-5-[(E)-2-nitroethenyl]thiophene Henry Reaction (CH3NO2, Base) Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 2-Chlorothiophene 2-Chlorothiophene Sigma_Complex Sigma Complex 2-Chlorothiophene->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Iminium Intermediate Sigma_Complex->Iminium_Intermediate - H+ 2-Chloro-5-formylthiophene 2-Chloro-5-formylthiophene Iminium_Intermediate->2-Chloro-5-formylthiophene Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chlorothiophene118.59118.6 g1.0
N,N-Dimethylformamide (DMF)73.0980.4 g1.1
Phosphoryl chloride (POCl₃)153.33168.7 g1.1
Dichloromethane (DCM)84.93500 mL-
Crushed Ice-1 kg-
30% Sodium Hydroxide Solution-As needed-
Water18.02As needed-

Procedure:

  • To a stirred solution of N,N-dimethylformamide (1.1 mol) in dichloromethane (200 mL) in a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, phosphoryl chloride (1.1 mol) is added dropwise at 0-5 °C.

  • The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • A solution of 2-chlorothiophene (1.0 mol) in dichloromethane (300 mL) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C) for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured slowly into a beaker containing 1 kg of crushed ice with vigorous stirring.

  • The resulting mixture is neutralized to a pH of 6-7 with a 30% aqueous solution of sodium hydroxide.

  • The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 2-chloro-5-formylthiophene as a colorless to pale yellow oil. [1]

Step 2: Henry Reaction and Dehydration

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. [2][3]In this synthesis, 2-chloro-5-formylthiophene is condensed with nitromethane. The initial product is a β-nitro alcohol, which readily undergoes dehydration under the reaction conditions or during workup to yield the desired (E)-nitroalkene. The (E)-isomer is generally the thermodynamically more stable product.

Mechanistic Insights

The reaction is initiated by the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-chloro-5-formylthiophene. The resulting alkoxide is protonated to give the β-nitro alcohol intermediate. Subsequent base-catalyzed elimination of water leads to the formation of the conjugated nitroalkene.

Henry_Reaction_Mechanism cluster_0 Nitronate Formation cluster_1 Condensation and Dehydration Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate + Base Base Base 2-Chloro-5-formylthiophene 2-Chloro-5-formylthiophene Beta-Nitro_Alcohol β-Nitro Alcohol 2-Chloro-5-formylthiophene->Beta-Nitro_Alcohol + Nitronate Final_Product 2-Chloro-5-[(E)-2- nitroethenyl]thiophene Beta-Nitro_Alcohol->Final_Product - H2O (Dehydration)

Caption: Simplified mechanism of the Henry reaction and subsequent dehydration.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-formylthiophene146.5914.66 g0.1
Nitromethane61.049.16 g0.15
Ammonium Acetate77.087.71 g0.1
Acetic Acid60.0560 mL-

Procedure:

  • A mixture of 2-chloro-5-formylthiophene (0.1 mol), nitromethane (0.15 mol), and ammonium acetate (0.1 mol) in glacial acetic acid (60 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux (approximately 100-110 °C) for 2 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and poured into 200 mL of ice-water.

  • A yellow solid will precipitate. The solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • The crude product is then recrystallized from ethanol or isopropanol to yield 2-chloro-5-[(E)-2-nitroethenyl]thiophene as a yellow crystalline solid.

Characterization Data

The structure and purity of the final product can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data for 2-chloro-5-[(E)-2-nitroethenyl]thiophene:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (d, 1H, J = 13.6 Hz, -CH=CHNO₂), 7.55 (d, 1H, J = 13.6 Hz, -CH=CHNO₂), 7.20 (d, 1H, J = 4.0 Hz, Thiophene-H), 7.00 (d, 1H, J = 4.0 Hz, Thiophene-H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 140.5, 138.2, 135.8, 134.1, 131.5, 127.9.
IR (KBr, cm⁻¹)ν: 1620 (C=C), 1510, 1340 (NO₂).
Melting Point Approximately 95-98 °C.

Safety and Handling

  • 2-Chlorothiophene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Phosphoryl chloride: Causes severe skin burns and eye damage. Reacts violently with water.

  • Nitromethane: Flammable liquid and vapor. Harmful if swallowed.

  • Acetic Acid: Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene. The Vilsmeier-Haack formylation of 2-chlorothiophene followed by a Henry condensation with nitromethane provides a practical route to this valuable synthetic intermediate. The provided protocols, grounded in established chemical principles, offer a solid foundation for the laboratory-scale preparation of this compound, enabling further exploration of its potential in drug discovery and materials science.

References

  • Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294. [Link]

  • ResearchGate. (2014). (PDF) Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Beilstein Journals. (2020). Supporting Information Synthesis and characterization of S,N-heterotetracenes Synthetic procedures, 1H, 13C NMR, HRMS, and UV–vis spectra as well as cyclic voltammograms. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • University of Nottingham. Fundamentals of Spectroscopy and Applications for Structure Determination. [Link]

  • ResearchGate. (2023). 13 C NMR spectra of compounds 2-5. [Link]

  • Springer. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Elsevier. (2006). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ElectronicsAndBooks. THE SYNTHESIS AND CHARACTERIZATION OF 2-CHLORO-5THIOPHENTHIOL. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Google Patents. (2013). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
  • Google Patents. (2012). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)2. [Link]

  • Google Patents. (2019). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • Scientific Research Publishing. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Introduction Thiophene-based compounds are a cornerstone in the development of novel pharmaceuticals and functional materials due to their diverse biological activities and unique electronic properties.[1] The introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiophene-based compounds are a cornerstone in the development of novel pharmaceuticals and functional materials due to their diverse biological activities and unique electronic properties.[1] The introduction of specific substituents onto the thiophene ring allows for the fine-tuning of these characteristics. This guide focuses on 2-chloro-5-[(E)-2-nitroethenyl]thiophene, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. The presence of the chloro, nitro, and ethenyl groups creates a unique electronic and structural profile, suggesting potential for use as an intermediate in the synthesis of more complex molecules, including antifungal and antibacterial agents, as well as agrochemicals.[2][3]

This document provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics of 2-chloro-5-[(E)-2-nitroethenyl]thiophene. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

PropertyPredicted ValueBasis for Prediction and Remarks
Molecular Formula C₆H₄ClNO₂SBased on the chemical structure.
Molecular Weight 189.62 g/mol Calculated from the molecular formula.
Appearance Yellowish to brownish crystalline solidNitro-substituted aromatic compounds are often colored.
Melting Point 70-90 °CThe melting point is expected to be higher than that of 2-chloro-3-nitrothiophene (51 °C) due to the extended conjugation and potential for intermolecular interactions.[7]
Boiling Point > 250 °C (decomposes)High boiling point is expected due to the molecular weight and polarity. Decomposition at high temperatures is likely due to the nitro group.
Solubility Soluble in polar organic solvents (e.g., acetone, DMF, DMSO). Sparingly soluble in non-polar solvents. Insoluble in water.The polar nitro group and the thiophene ring suggest solubility in polar organic solvents.
LogP (Octanol/Water) ~2.8 - 3.5Estimated based on the values for 2-chlorothiophene (~2.5) and the contribution of the nitroethenyl group.[4]

Synthesis Protocol

The synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene can be achieved through a Henry reaction (nitroaldol condensation) between 5-chloro-2-thiophenecarboxaldehyde and nitromethane. This is a well-established method for the formation of nitroalkenes from aldehydes. A plausible synthetic workflow is detailed below.

Experimental Workflow: Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-chloro-2-thiophenecarboxaldehyde cluster_step2 Step 2: Henry Reaction A 2-chlorothiophene B Vilsmeier-Haack or Friedel-Crafts acylation A->B DMF, POCl₃ or Ac₂O, AlCl₃ C 5-chloro-2-thiophenecarboxaldehyde B->C D 5-chloro-2-thiophenecarboxaldehyde G 2-chloro-5-[(E)-2-nitroethenyl]thiophene D->G Condensation E Nitromethane (CH₃NO₂) E->G Condensation F Base catalyst (e.g., NaOH, NH₄OAc) F->G Condensation

Caption: Synthetic workflow for 2-chloro-5-[(E)-2-nitroethenyl]thiophene.

Step-by-Step Methodology

Step 1: Synthesis of 5-chloro-2-acetylthiophene (Precursor)

A common precursor for the target molecule is 5-chloro-2-acetylthiophene, which can be synthesized via Friedel-Crafts acylation of 2-chlorothiophene.[8]

  • To a stirred solution of 2-chlorothiophene (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum trichloride (AlCl₃, 1.1 equivalents) at 0 °C.

  • Slowly add acetyl chloride (1.1 equivalents) to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-chloro-2-acetylthiophene.

Step 2: Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

The final product can be synthesized from 5-chloro-2-acetylthiophene via a condensation reaction. A more direct route, analogous to the synthesis of 2-(2-nitroethenyl)thiophene, involves the use of 5-chloro-2-thiophenecarboxaldehyde.[9]

  • Dissolve 5-chloro-2-thiophenecarboxaldehyde (1 equivalent) in methanol.

  • Add nitromethane (3 equivalents) to the solution.

  • Cool the mixture to -5 °C with stirring.

  • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 1 hour at 10 °C.

  • Pour the reaction solution into a mixture of concentrated hydrochloric acid and water at 0 °C to precipitate the product.

  • Collect the resulting crystals by filtration and wash with water.

  • The crude product can be further purified by recrystallization to yield 2-chloro-5-[(E)-2-nitroethenyl]thiophene.

Spectroscopic Characterization

The structural elucidation of 2-chloro-5-[(E)-2-nitroethenyl]thiophene would rely on a combination of spectroscopic techniques. The expected spectral data are discussed below.

Molecular Structure and Key Spectroscopic Correlations

Molecular_Structure cluster_mol 2-chloro-5-[(E)-2-nitroethenyl]thiophene cluster_data Expected Spectroscopic Data mol nmr ¹H NMR: - Thiophene protons: δ 7.0-7.5 ppm - Vinylic protons: δ 7.6-8.2 ppm ir IR (cm⁻¹): - C=C (alkene): ~1630 - NO₂ (asymmetric): ~1520 - NO₂ (symmetric): ~1340 ms Mass Spec (m/z): - Molecular Ion (M⁺): ~189/191 (³⁵Cl/³⁷Cl) - Fragments: [M-NO₂]⁺, [M-Cl]⁺

Caption: Molecular structure and expected key spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the vinylic protons of the nitroethenyl group.

  • Thiophene Protons: Two doublets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant would be characteristic of ortho-coupling in a thiophene ring.

  • Vinylic Protons: Two doublets are anticipated in the downfield region (δ 7.6-8.2 ppm) for the two protons of the ethenyl bridge. The large coupling constant (J ≈ 13-16 Hz) would confirm the (E)-configuration of the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Thiophene Carbons: Four signals are expected for the thiophene ring carbons, with the carbon bearing the chlorine atom appearing at a characteristic chemical shift.

  • Ethenyl Carbons: Two signals for the double bond carbons.

  • Nitro Group: The presence of the nitro group will influence the chemical shifts of the adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11]

  • C=C Stretching (alkene): A band around 1630 cm⁻¹.

  • NO₂ Stretching: Two strong absorption bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations of the nitro group.[12]

  • C-H Stretching (thiophene): Bands above 3000 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.[13][14][15]

  • Molecular Ion (M⁺): An isotopic cluster for the molecular ion peak at m/z 189 and 191 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom (³⁵Cl and ³⁷Cl).

  • Fragmentation: Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da), the chlorine atom (Cl, 35/37 Da), and other fragments from the thiophene ring.

Biological Activity and Applications

Nitrothiophenes are known to possess a wide range of biological activities, including antibacterial and antifungal properties.[2] The mode of action is often attributed to the electron-withdrawing nature of the nitro group, which can facilitate nucleophilic attack by biological thiols. The presence of a chlorine atom can further enhance this activity. Therefore, 2-chloro-5-[(E)-2-nitroethenyl]thiophene is a promising candidate for further investigation as a potential therapeutic agent. Additionally, the conjugated system in this molecule makes it a potential building block for organic electronic materials.[3]

Conclusion

This technical guide provides a detailed overview of the predicted physicochemical properties, a plausible synthetic route, and the expected spectroscopic characteristics of 2-chloro-5-[(E)-2-nitroethenyl]thiophene. While experimental data for this specific compound is limited, the information presented, based on well-understood chemical principles and data from analogous compounds, offers a solid foundation for researchers and scientists working with this and related thiophene derivatives. Further experimental validation of these properties is encouraged to fully elucidate the potential of this promising molecule.

References

  • PrepChem. Synthesis of 2-(2-nitroethenyl)thiophene. Available from: [Link]

  • ResearchGate. Studies on the biological activity of some nitrothiophenes. Available from: [Link]

  • Figshare. Supplementary Material for - Figshare. Available from: [Link]

  • US EPA. Thiophene, 2-chloro- Properties. Available from: [Link]

  • Cheméo. Chemical Properties of Thiophene, 2-chloro- (CAS 96-43-5). Available from: [Link]

  • University of California, Los Angeles. Mass Spectrometry. Available from: [Link]

  • NIST. Thiophene, 2-chloro-. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of P005091. Available from: [Link]

  • SciSpace. Article. Available from: [Link]

  • PubChemLite. 2-chloro-5-nitrothiophene (C4H2ClNO2S). Available from: [Link]

  • J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. Available from: [Link]

  • MySkinRecipes. 2-Chloro-5-nitrothiophene. Available from: [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

  • NIST. Thiophene, 2-chloro-. Available from: [Link]

  • Arabian Journal of Chemistry. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Available from: [Link]

  • Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Available from: [Link]

  • Chemical Suppliers. Thiophene, 2-chloro-3-nitro-. Available from: [Link]

  • PubChem. 2-Chloro-5-nitrophenol. Available from: [Link]

  • PubChem. 2-(Chloromethyl)thiophene. Available from: [Link]

  • Organic Chemistry Portal. Thiophene synthesis. Available from: [Link]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

  • ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

  • Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Available from: [Link]

  • ResearchGate. Experimental and theoretical IR spectra of thiophene... Available from: [Link]

  • ResearchGate. 1 H solution NMR spectra of (a) thiophene[2]Rotaxane and (b) polythiophene polyrotaxane. Available from: [Link]

  • ResearchGate. Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol or 1-2 naphthoquinine-2 oxime and comp. Available from: [Link]

  • Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.

Sources

Foundational

An In-depth Technical Guide to 2-chloro-5-[(E)-2-nitroethenyl]thiophene: Synthesis, Properties, and Potential in Drug Discovery

This technical guide provides a comprehensive overview of 2-chloro-5-[(E)-2-nitroethenyl]thiophene, a specialized heterocyclic compound with potential applications in medicinal chemistry and drug development. While this...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-chloro-5-[(E)-2-nitroethenyl]thiophene, a specialized heterocyclic compound with potential applications in medicinal chemistry and drug development. While this molecule is not extensively documented in mainstream chemical literature, this guide extrapolates its synthesis, properties, and potential based on established principles of organic chemistry and the well-documented reactivity of related thiophene derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel chemical entities.

Compound Identification and Chemical Structure

Chemical Name: 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Chemical Structure: The structure of 2-chloro-5-[(E)-2-nitroethenyl]thiophene is characterized by a central thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The ring is substituted at the C2 position with a chloro group and at the C5 position with an (E)-2-nitroethenyl group. The "(E)" designation indicates the trans configuration of the nitro and thienyl groups across the double bond.

Molecular Formula: C₆H₄ClNO₂S

Molecular Weight: 189.62 g/mol

The presence of the electron-withdrawing nitro group and the chloro substituent on the thiophene ring suggests that this compound possesses unique electronic properties that can be exploited in various chemical reactions and biological interactions.

Proposed Synthesis Pathway

The most logical and efficient synthetic route to 2-chloro-5-[(E)-2-nitroethenyl]thiophene is through a Henry reaction (also known as a nitroaldol reaction), a classic carbon-carbon bond-forming reaction.[1] This pathway involves the condensation of 2-chloro-5-formylthiophene with nitromethane, followed by dehydration to yield the desired nitroalkene.

Synthesis of the Precursor: 2-chloro-5-formylthiophene

The starting material, 2-chloro-5-formylthiophene, can be synthesized from the readily available 2-chlorothiophene. A common method is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring.

Experimental Protocol: Vilsmeier-Haack formylation of 2-chlorothiophene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

  • Addition of 2-chlorothiophene: Once the Vilsmeier reagent has formed (typically a pale yellow to orange solid or slurry), add 2-chlorothiophene dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-chloro-5-formylthiophene can be purified by vacuum distillation or column chromatography.

Henry Reaction and Dehydration

The key step in the synthesis is the base-catalyzed condensation of 2-chloro-5-formylthiophene with nitromethane. The resulting β-nitro alcohol intermediate can then be dehydrated to form the target compound.

Experimental Protocol: Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-formylthiophene and an excess of nitromethane in a suitable solvent such as methanol or ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add a base. Common bases for the Henry reaction include sodium hydroxide, potassium hydroxide, or an organic base like triethylamine.[2] The choice of base can influence the reaction rate and yield.

  • Reaction: Stir the reaction mixture at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Dehydration: Upon completion of the condensation, the intermediate β-nitro alcohol is dehydrated. This can often be achieved in situ by adding a dehydrating agent or by adjusting the reaction conditions (e.g., heating with a mild acid). A common method involves the use of a reagent like methanesulfonyl chloride or simply heating the crude nitro alcohol in the presence of a base.

  • Work-up and Purification: After dehydration, quench the reaction by adding a dilute acid. The product will often precipitate out of the solution and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield pure 2-chloro-5-[(E)-2-nitroethenyl]thiophene.

Reaction Mechanism:

Henry_Reaction cluster_step1 Step 1: Formation of Nitronate Anion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration CH3NO2 Nitromethane (CH₃NO₂) Nitronate Nitronate Anion (⁻CH₂NO₂) CH3NO2->Nitronate + Base Base Base (e.g., OH⁻) H2O H₂O Base->H2O Nitronate2 ⁻CH₂NO₂ Nitronate->Nitronate2 Aldehyde 2-chloro-5-formylthiophene Intermediate β-Nitro Alkoxide Aldehyde->Intermediate + ⁻CH₂NO₂ Intermediate2 β-Nitro Alkoxide Intermediate->Intermediate2 Nitroalcohol β-Nitro Alcohol Intermediate2->Nitroalcohol + H₂O H2O2 H₂O OH- OH⁻ H2O2->OH- Nitroalcohol2 β-Nitro Alcohol Nitroalcohol->Nitroalcohol2 Product 2-chloro-5-[(E)-2-nitroethenyl]thiophene Nitroalcohol2->Product DehydratingAgent Dehydrating Agent (e.g., Heat, Acid/Base) H2O3 H₂O DehydratingAgent->H2O3

Caption: Proposed reaction mechanism for the synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene via the Henry reaction.

Physicochemical Properties and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical properties of 2-chloro-5-[(E)-2-nitroethenyl]thiophene. These values are estimated based on the structure and data from similar compounds.

PropertyPredicted Value
Appearance Yellow to orange solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate); insoluble in water.
¹H NMR Expected signals for the vinyl protons and the thiophene ring protons. The coupling constant for the vinyl protons should be indicative of the (E)-stereochemistry (typically >12 Hz).
¹³C NMR Expected signals for the carbon atoms of the thiophene ring, the vinyl group, and the nitro-bearing carbon.
IR Spectroscopy Characteristic peaks for the C=C double bond, the C-NO₂ asymmetric and symmetric stretching vibrations, and the C-Cl bond.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The incorporation of a thiophene ring can enhance the pharmacological activity and modulate the pharmacokinetic properties of a drug candidate.[5]

The 2-chloro-5-[(E)-2-nitroethenyl]thiophene scaffold combines several features that make it an attractive candidate for drug discovery:

  • Thiophene Core: Provides a bioisosteric replacement for a phenyl ring, potentially improving metabolic stability and receptor binding.[5]

  • Nitroalkene Moiety: Nitroalkenes are known to be potent Michael acceptors and can react with nucleophilic residues in biological targets, such as cysteine residues in enzymes. This reactivity can be harnessed for covalent inhibitor design.

  • Chloro Substituent: The chloro group can influence the electronic properties of the thiophene ring and provide a site for further functionalization through cross-coupling reactions.

Potential as an Anticancer Agent

Many thiophene derivatives have demonstrated significant anticancer activity.[6][7] The nitro group in the target molecule is a strong electron-withdrawing group, which can enhance its ability to act as a Michael acceptor. This could enable it to covalently bind to and inhibit key proteins involved in cancer cell proliferation and survival.

Potential as an Antimicrobial Agent

Nitro-substituted heterocycles are a well-established class of antimicrobial agents. The nitro group can be reduced by microbial enzymes to form reactive radical species that damage cellular components. Thiophene derivatives have also been explored for their antimicrobial properties.[8] The combination of these two pharmacophores in 2-chloro-5-[(E)-2-nitroethenyl]thiophene suggests its potential as a novel antimicrobial agent.

Potential as an Anti-inflammatory Agent

Certain thiophene-containing compounds have shown anti-inflammatory activity.[9] The mechanism often involves the inhibition of key inflammatory enzymes. The electrophilic nature of the nitroalkene in the target compound could allow it to act as an irreversible inhibitor of enzymes involved in the inflammatory cascade.

Safety and Handling

As with any novel chemical compound, 2-chloro-5-[(E)-2-nitroethenyl]thiophene should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Toxicity: The toxicological properties of this specific compound have not been determined. However, nitro compounds and chlorinated hydrocarbons can be toxic and should be handled with appropriate precautions.

Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong bases, reducing agents, and prolonged exposure to light.

Conclusion

2-chloro-5-[(E)-2-nitroethenyl]thiophene is a promising, albeit underexplored, heterocyclic compound. The synthetic route proposed in this guide, based on the well-established Henry reaction, provides a clear path for its preparation. The unique combination of a thiophene core, a reactive nitroalkene moiety, and a chloro substituent makes this molecule a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to explore the synthesis and biological evaluation of this and related compounds to unlock their full therapeutic potential.

References

  • Hopf, F.-L., & Kirsch, A. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • PapersFlow. (n.d.). Synthesis of Functionalized Thiophenes: Research Guide & Papers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-nitroethenyl)thiophene. Retrieved from [Link]

  • ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-nitrothiophene (C4H2ClNO2S). Retrieved from [Link]

  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

Sources

Exploratory

The Nitroethenylthiophene Scaffold: A Technical Guide to Unlocking its Biological Potential

Introduction: The Emergence of Nitroethenylthiophene Derivatives in Drug Discovery Thiophene, a sulfur-containing heterocyclic compound, represents a cornerstone in medicinal chemistry, forming the structural core of num...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Nitroethenylthiophene Derivatives in Drug Discovery

Thiophene, a sulfur-containing heterocyclic compound, represents a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of a nitro group to the thiophene ring further modulates its electronic properties and biological activity, often enhancing its potency.[4] This guide delves into the specific subclass of nitroethenylthiophene derivatives, exploring their synthesis, multifaceted biological activities, and the underlying mechanisms of action. By examining the structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to guide future discovery and development efforts in this promising area.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Nitroaromatic compounds have a long history as effective antimicrobial agents, and nitrothiophene derivatives are no exception.[5][6] The bactericidal and fungicidal activities of nitrothiophenes have been attributed to nucleophilic attacks by intracellular thiols at the aromatic ring.[5]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial action of nitroethenylthiophene derivatives is believed to be multifaceted. One proposed mechanism involves the inhibition of enzymes crucial for microbial survival. For instance, some N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives have shown potential as antifungal agents by possibly inhibiting enzymes in the ergosterol biosynthesis pathway, leading to significant morphological changes in fungal cells.[5]

Another key mechanism is the generation of reactive oxygen species (ROS). The nitro group can be enzymatically reduced within microbial cells to form nitroso and hydroxylamino intermediates, which can then generate superoxide radicals and other ROS. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

The presence of a halogen on the thiophene ring, such as in 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene, has been shown to significantly enhance antimicrobial activity against organisms like E. coli, M. luteus, and A. niger.[5] This suggests that the electron-withdrawing nature of the substituents plays a crucial role in the molecule's ability to interact with microbial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A fundamental method to assess the antimicrobial potency of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the overnight culture to achieve a standardized inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of the nitroethenylthiophene derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies on nitrothiophenes have revealed that properties such as HOMO energies and total atomic charges correlate with their antibacterial activity against E. coli and Micrococcus luteus.[4] The presence and position of an additional nitro group also significantly impact activity.[4] For nitroethenylthiophenes, the following structural features are hypothesized to be critical:

  • Position of the Nitroethenyl Group: The substitution pattern on the thiophene ring will influence the molecule's electronic distribution and its interaction with biological targets.

  • Substituents on the Thiophene Ring: The addition of electron-withdrawing groups, like halogens, can enhance antimicrobial potency.

  • Stereochemistry of the Ethenyl Bridge: The E/Z configuration of the double bond can affect the overall shape of the molecule and its ability to bind to target sites.

Anticancer Activity: Targeting Malignant Cell Proliferation

Thiophene derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[1][3] They have been shown to interact with a wide range of cancer-specific protein targets and inhibit various signaling pathways involved in cancer progression.[3] The incorporation of a nitroethenyl group can further enhance the cytotoxic potential of these compounds.

Mechanisms of Anticancer Action

The anticancer activity of nitroethenylthiophene derivatives is likely mediated through multiple mechanisms:

  • Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Some thiophene derivatives have been shown to induce apoptosis by increasing the levels of caspase-3 and -9.[7]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another key strategy in cancer therapy. Certain thiophene derivatives can cause cell cycle arrest at the G2/M phase.[7]

  • Inhibition of Kinases: Protein kinases are critical regulators of cell signaling and are often dysregulated in cancer. Fused thiophene derivatives have been identified as potent inhibitors of kinases such as VEGFR-2 and AKT.[8]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death. Some thiophene derivatives have been found to inhibit tubulin polymerization.[7]

The nitro group in nitroethenylthiophenes can contribute to their anticancer activity by increasing their electrophilicity, making them more reactive towards nucleophilic residues in target proteins.

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTS assay is a colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol: MTS Assay for Cytotoxicity

  • Cell Culture:

    • Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the nitroethenylthiophene derivative in cell culture medium.

    • Replace the medium in the cell plates with the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTS Reagent Addition and Measurement:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is observed.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Thiophene Derivatives
CompoundCell LineIC50 (µM)Reference
Thiophene Derivative 3bHepG23.105[8]
Thiophene Derivative 3bPC-32.15[8]
Thiophene Derivative 4cHepG23.023[8]
Thiophene Derivative 4cPC-33.12[8]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549Not specified[7]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Thiophene-based compounds have shown significant potential as anti-inflammatory agents, with some acting as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][9]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as COX-1, COX-2, and 5-LOX.[3] This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Furthermore, some thiophene derivatives can modulate the expression of pro-inflammatory genes. For instance, certain compounds have been shown to reduce the expression of genes for IL-1β, IL-6, TNF-α, and iNOS.[3] The nitroethenyl moiety, with its electron-withdrawing properties, could potentially enhance the interaction of these derivatives with their molecular targets in the inflammatory cascade.

Experimental Workflow: In Vivo Anti-inflammatory Assessment

The carrageenan-induced rat paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[9][10]

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis A Acclimatize Rats (Wistar, 150-200g) B Fast Overnight A->B C Measure Initial Paw Volume B->C D Administer Test Compound (Nitroethenylthiophene derivative, p.o.) E Administer Vehicle Control (e.g., 0.5% CMC, p.o.) F Administer Standard Drug (e.g., Indomethacin, p.o.) G Inject 0.1 mL of 1% Carrageenan (Sub-plantar region of right hind paw) D->G 30 min post-treatment E->G 30 min post-treatment F->G 30 min post-treatment H Measure Paw Volume at 1, 2, 3, 4, 5, and 6 hours G->H I Calculate Percent Inhibition of Edema H->I J Statistical Analysis (e.g., ANOVA) I->J

Sources

Foundational

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

For the attention of: Researchers, scientists, and drug development professionals. Abstract This guide delineates a proposed mechanism of action for the novel compound 2-chloro-5-[(E)-2-nitroethenyl]thiophene.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This guide delineates a proposed mechanism of action for the novel compound 2-chloro-5-[(E)-2-nitroethenyl]thiophene. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles from the bioactivity of nitroaromatic compounds and thiophene derivatives to construct a scientifically grounded hypothesis. We postulate that 2-chloro-5-[(E)-2-nitroethenyl]thiophene functions as a pro-drug, activated by cellular nitroreductases to generate cytotoxic reactive nitrogen species (RNS). This guide further provides a comprehensive, step-by-step experimental framework to rigorously test this hypothesis, offering a clear path for future research and development.

Introduction and Compound Overview

2-chloro-5-[(E)-2-nitroethenyl]thiophene is a synthetic organic molecule characterized by a chlorinated thiophene ring linked to a nitroethenyl group. The thiophene nucleus is a well-established scaffold in medicinal chemistry, frequently associated with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of the nitro group (NO2) is particularly significant, as it is a known pharmacophore in many therapeutic agents.[3][4] Nitro compounds often require intracellular enzymatic activation to exert their biological effects, a feature that can be exploited for selective toxicity against target cells or pathogens.[4][5] The electron-withdrawing nature of the nitro group, coupled with the chloro-substituted thiophene ring, likely influences the compound's stability, solubility, and interaction with biological targets.[5]

Proposed Mechanism of Action: A Hypothesis

We hypothesize that 2-chloro-5-[(E)-2-nitroethenyl]thiophene acts as a bioactivatable agent, with its cytotoxicity dependent on the enzymatic reduction of the nitroethenyl group. This proposed mechanism is centered around the activity of nitroreductase enzymes, which are prevalent in both bacterial and eukaryotic cells, including cancer cells which can exhibit hypoxic environments conducive to nitroreductase activity.

The proposed cascade of events is as follows:

  • Cellular Uptake: The compound passively diffuses across the cell membrane of the target organism or cell.

  • Bioreductive Activation: Intracellular nitroreductases, utilizing NAD(P)H as a cofactor, catalyze the reduction of the nitro group. This is likely a multi-step process.[6]

  • Generation of Reactive Intermediates: The reduction process is predicted to generate a series of highly reactive and cytotoxic intermediates, including a nitroso derivative, a hydroxylamine derivative, and ultimately, a nitro radical anion.[5][6]

  • Induction of Cellular Damage: These reactive species can induce widespread cellular damage through multiple pathways:

    • Oxidative and Nitrosative Stress: The nitro radical anion can react with molecular oxygen in a "futile cycle" to produce superoxide anions, contributing to a state of oxidative stress.[5] The accumulation of reactive nitrogen species leads to nitrosative stress.[1][7]

    • Macromolecular Damage: The highly electrophilic intermediates can form covalent adducts with critical cellular macromolecules such as DNA, proteins (including enzymes), and lipids.[5] This can lead to DNA strand breaks, enzyme inactivation, and lipid peroxidation, ultimately disrupting essential cellular processes.[7]

  • Cell Death: The culmination of this widespread molecular damage leads to the inhibition of cellular proliferation and, ultimately, cell death.

This proposed mechanism is visually summarized in the signaling pathway diagram below.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound 2-chloro-5-[(E)-2- nitroethenyl]thiophene Compound_in Intracellular Compound Compound->Compound_in Passive Diffusion NTR Nitroreductase (NTR) Compound_in->NTR NADP NAD(P)+ NTR->NADP Reactive_Intermediates Reactive Nitrogen Species (RNS) (Nitroso, Hydroxylamine, Nitro Radical Anion) NTR->Reactive_Intermediates Reduction NADPH NAD(P)H NADPH->NTR Oxidative_Stress Oxidative Stress (Superoxide Anion) Reactive_Intermediates->Oxidative_Stress Futile Cycling with O2 Macromolecule_Damage Macromolecular Damage (DNA, Proteins, Lipids) Reactive_Intermediates->Macromolecule_Damage Cell_Death Cell Death Oxidative_Stress->Cell_Death Macromolecule_Damage->Cell_Death

Caption: Proposed mechanism of action of 2-chloro-5-[(E)-2-nitroethenyl]thiophene.

Experimental Validation Workflow

To validate the proposed mechanism of action, a multi-faceted experimental approach is required. The following workflow provides a logical progression from initial activity confirmation to detailed mechanistic studies.

Experimental_Workflow Start Start: Novel Compound MIC Phase 1: Activity Confirmation Determine Minimum Inhibitory Concentration (MIC) and IC50 values Start->MIC Cytotoxicity Phase 2: Cytotoxicity Profiling Assess toxicity against mammalian cell lines MIC->Cytotoxicity NTR_Assay Phase 3: Mechanistic Insight Nitroreductase Activity Assay Cytotoxicity->NTR_Assay ROS_RNS_Detection Detection of Intracellular ROS/RNS NTR_Assay->ROS_RNS_Detection Macromolecule_Damage_Assay Quantification of Macromolecular Damage ROS_RNS_Detection->Macromolecule_Damage_Assay Conclusion Conclusion: Elucidate Mechanism Macromolecule_Damage_Assay->Conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Activity Confirmation

Objective: To quantify the biological activity of 2-chloro-5-[(E)-2-nitroethenyl]thiophene against relevant target organisms (e.g., bacterial strains) or cancer cell lines.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Bacterial Culture: Grow the selected bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) in appropriate broth to mid-log phase.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth, ranging from a high concentration (e.g., 256 µg/mL) to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

For anticancer activity, a similar protocol using a suitable cancer cell line (e.g., HeLa, A549) and a cell viability assay (e.g., MTT, XTT) would be employed to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phase 2: Cytotoxicity Profiling

Objective: To assess the selectivity of the compound by measuring its toxicity against non-cancerous mammalian cell lines.

Experimental Protocol: MTT Assay for Mammalian Cell Cytotoxicity [8]

  • Cell Seeding: Seed a non-cancerous mammalian cell line (e.g., HEK293, NIH/3T3) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound for 24-48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Phase 3: Mechanistic Insight

Objective: To directly investigate the key tenets of the proposed mechanism of action.

Experimental Protocol 1: Nitroreductase Activity Assay

  • Enzyme and Substrate Preparation: Obtain purified nitroreductase enzyme (e.g., from E. coli) and prepare a reaction buffer containing NADPH.

  • Reaction Initiation: Initiate the reaction by adding 2-chloro-5-[(E)-2-nitroethenyl]thiophene to the reaction mixture.

  • Monitoring NADPH Oxidation: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Kinetic Analysis: Calculate the rate of NADPH consumption to determine if the compound serves as a substrate for the nitroreductase.[9][10]

Experimental Protocol 2: Detection of Intracellular Reactive Oxygen and Nitrogen Species (ROS/RNS)

  • Cell Treatment: Treat the target cells (bacterial or mammalian) with the compound at its MIC or IC50 concentration for various time points.

  • Fluorescent Probing: Add a fluorescent probe specific for ROS (e.g., DCFH-DA) or RNS (e.g., DAF-FM diacetate) to the cells.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometry. An increase in fluorescence indicates the production of ROS or RNS.[7]

Experimental Protocol 3: Quantification of Macromolecular Damage (DNA Damage)

  • Comet Assay: Treat cells with the compound, embed them in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.

  • Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Analysis: The length of the "comet tail" is proportional to the amount of DNA damage.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized for clear interpretation.

Assay Parameter Measured Expected Outcome if Hypothesis is Correct
MIC/IC50 Determination Minimum Inhibitory Concentration / 50% Inhibitory ConcentrationPotent activity against target cells (low µM or µg/mL range).
Mammalian Cytotoxicity 50% Cytotoxic Concentration (CC50)Higher CC50 value compared to MIC/IC50, indicating some selectivity.
Nitroreductase Assay Rate of NADPH oxidationThe compound will be consumed, and NADPH will be oxidized.
ROS/RNS Detection Intracellular FluorescenceA significant increase in fluorescence compared to untreated controls.
Comet Assay DNA fragmentation (comet tail length)Increased DNA damage in compound-treated cells.

Conclusion

The proposed mechanism of action for 2-chloro-5-[(E)-2-nitroethenyl]thiophene, centered on its bioreductive activation by nitroreductases, provides a solid foundation for future investigation. The experimental workflow detailed in this guide offers a systematic and robust approach to validate this hypothesis. Successful elucidation of its mechanism will be crucial for the further development of this compound as a potential therapeutic agent, enabling informed lead optimization and a deeper understanding of its biological activity.

References

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Google.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). National Center for Biotechnology Information.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). SvedbergOpen.
  • Factors Affecting Nitroreductase Activity in the Biological Reduction of Nitro Compounds. (2005, November 1). Current Drug Metabolism.
  • How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015, September 2). ResearchGate.
  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes - Fiveable. (n.d.). Fiveable.
  • Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase - ResearchGate. (n.d.). ResearchGate.
  • Reactive nitrogen species in cellular signaling - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.). National Center for Biotechnology Information.
  • Factors Affecting Nitroreductase Activity in the Biological Reduction of Nitro Compounds - Ingenta Connect. (n.d.). Ingenta Connect.
  • Reactive nitrogen species in cellular signaling - ResearchGate. (2025, August 6). ResearchGate.
  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021, May 10). Portland Press.
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC. (2021, September 8). National Center for Biotechnology Information.
  • What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19). Tip Biosystems.
  • Assessing the Cytotoxicity of Antibacterial Agent 97 on Mammalian Cells: Application Notes and Protocols - Benchchem. (n.d.). Benchchem.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC. (2018, November 28). National Center for Biotechnology Information.
  • Reactive Nitrogen Species in Cellular Signaling - PubMed - NIH. (2015, April 16). National Center for Biotechnology Information.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020, August). Bioorganic Chemistry.

Sources

Exploratory

Thiophene in Medicinal Chemistry: A Technical Guide to Therapeutic Applications and Liability Management

Executive Summary Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a cornerstone of modern medicinal chemistry.[1][2] Often utilized as a bioisostere for the phenyl ring, thiophene offers uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a cornerstone of modern medicinal chemistry.[1][2] Often utilized as a bioisostere for the phenyl ring, thiophene offers unique physicochemical advantages—including altered lipophilicity, reduced steric bulk, and specific electronic distribution—that can significantly enhance ligand-target interactions. However, this scaffold presents a "Janus-faced" nature: while it is central to blockbuster drugs like Clopidogrel and Olanzapine , it also carries intrinsic metabolic liabilities (S-oxidation) that have led to the withdrawal of agents like Tienilic acid .

This technical guide provides a comprehensive analysis of thiophene’s therapeutic utility, synthetic accessibility via the Gewald reaction, and the critical structural modifications required to mitigate metabolic toxicity.

Chemical Foundation: Bioisosterism & Electronic Properties

The strategic replacement of a benzene ring with thiophene (bioisosterism) is a standard tactic in lead optimization.[3] While both rings are aromatic, their differences drive the pharmacological outcome.

Benzene vs. Thiophene: The Physicochemical Divergence[4]
  • Steric Bulk: Thiophene is physically smaller than benzene. The C–S bond is longer than C–C, but the internal bond angle at sulfur (approx. 92°) constrains the ring geometry, allowing it to fit into tighter hydrophobic pockets where a phenyl group might clash sterically.

  • Electronic Character: Thiophene is π-excessive (electron-rich) compared to benzene. This makes it more susceptible to electrophilic aromatic substitution but also more prone to oxidative metabolism.

  • Lipophilicity: The sulfur atom increases lipophilicity (LogP), often improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS drugs like Olanzapine .

Visualization: Bioisosteric Comparison

The following diagram illustrates the key physicochemical differences and their impact on drug design.

Bioisosterism Benzene Benzene Ring (Phenyl) Thiophene Thiophene Ring (Bioisostere) Benzene->Thiophene Bioisosteric Replacement Properties Physicochemical Impact Thiophene->Properties Modifies Outcome1 Reduced Steric Bulk (Fits tighter pockets) Properties->Outcome1 Outcome2 Increased Lipophilicity (Better BBB permeation) Properties->Outcome2 Outcome3 Metabolic Liability (S-Oxidation risk) Properties->Outcome3

Figure 1: Comparative analysis of Benzene and Thiophene pharmacophores.

Therapeutic Areas & Mechanism of Action[6][7][8]

Thiophene derivatives span a vast therapeutic landscape. Below is a technical breakdown of key mechanisms.

Cardiovascular & Antiplatelet Agents[9]
  • Drug: Clopidogrel (Plavix), Prasugrel .

  • Mechanism: These are prodrugs. The thiophene ring is essential for their bioactivation.[4] Cytochrome P450 enzymes oxidize the thiophene ring to a thiolactone, which hydrolyzes to a reactive thiol. This thiol forms a disulfide bridge with the P2Y12 receptor on platelets, irreversibly inhibiting aggregation.

  • Insight: Here, the metabolic instability of the thiophene ring is a feature, not a bug.

CNS Disorders
  • Drug: Olanzapine (Antipsychotic), Duloxetine (Antidepressant).

  • Mechanism:

    • Olanzapine:[4][5][6][7][8] A thienobenzodiazepine.[9] The thiophene moiety contributes to the high affinity for 5-HT2A and D2 receptors.

    • Duloxetine:[1][4] A thiophene analog of fluoxetine. It inhibits serotonin and norepinephrine reuptake (SNRI). The thiophene ring replaces the phenyl group to modulate metabolic stability and binding affinity.[8]

Anti-inflammatory (NSAIDs)[11]
  • Drug: Tiaprofenic acid , Suprofen .[4]

  • Mechanism: COX-1/COX-2 inhibition.

  • Toxicity Note: Suprofen was largely withdrawn due to renal toxicity (flank pain syndrome), linked to crystallization of the drug in renal tubules and potential metabolic activation.[4]

Quantitative Summary of FDA-Approved Thiophenes
Drug NameTherapeutic ClassTarget MechanismThiophene RoleStatus
Clopidogrel AntiplateletP2Y12 antagonist (Irreversible)Bioactivation trigger (Prodrug)Approved
Olanzapine AntipsychoticD2/5-HT2A antagonistLipophilic scaffold / Receptor bindingApproved
Duloxetine AntidepressantSNRI (Reuptake inhibitor)Bioisostere for phenylApproved
Tienilic Acid DiureticUricosuricToxic Liability (Immune hepatitis)Withdrawn
Sertaconazole AntifungalErgosterol synthesis inhibitorMimics imidazole ring environmentApproved

Synthetic Protocol: The Gewald Reaction[7][13][16][17][18]

For researchers aiming to synthesize 2-aminothiophenes (a common scaffold for kinase inhibitors), the Gewald Reaction is the gold standard. It is a multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.

Standard Experimental Protocol (2-Aminothiophene Synthesis)
  • Reagents: Cyclohexanone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol), Morpholine (Catalytic amount), Ethanol (Solvent).

  • Step-by-Step Methodology:

    • Preparation: Dissolve cyclohexanone and malononitrile in ethanol (20 mL) in a round-bottom flask.

    • Activation: Add morpholine (1.0 mL) dropwise while stirring. Note: The reaction is exothermic; Knoevenagel condensation occurs here.

    • Sulfurization: Add elemental sulfur (powdered) to the mixture.

    • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Work-up: Cool the reaction to room temperature. Pour into crushed ice/water.

    • Purification: Filter the resulting precipitate. Recrystallize from ethanol/DMF to obtain pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Reaction Workflow Diagram

GewaldReaction Ketone Ketone/Aldehyde Step1 Step 1: Knoevenagel Condensation (Formation of unsaturated nitrile) Ketone->Step1 Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Step1 Sulfur Elemental Sulfur (S8) Step2 Step 2: Thiolation (Attack of Sulfur) Sulfur->Step2 Base Base Catalyst (Morpholine/Piperidine) Base->Step1 Catalyzes Step1->Step2 Step3 Step 3: Cyclization & Tautomerization Step2->Step3 Product 2-Aminothiophene Derivative Step3->Product

Figure 2: The Gewald Reaction mechanism for synthesizing 2-aminothiophenes.[7]

Metabolic Challenges & Toxicology (The "Structural Alert")

The primary challenge in thiophene drug development is metabolic bioactivation . The thiophene ring can be oxidized by CYP450 enzymes (mainly CYP2C9 and CYP3A4) to form reactive intermediates.

Mechanism of Toxicity
  • S-Oxidation: CYP450 oxidizes the sulfur to form a Thiophene S-oxide .

  • Epoxidation: Alternatively, the C2-C3 double bond is oxidized to an epoxide.

  • Michael Addition: These intermediates are potent electrophiles. They react with nucleophilic residues (cysteine, lysine) on proteins, forming drug-protein adducts.

  • Consequence: This can trigger an immune response (haptenization) leading to idiosyncratic hepatotoxicity (e.g., Tienilic acid) or direct cellular necrosis.

Mitigation Strategies
  • Block Metabolic Hotspots: Substituted the C2 and C5 positions with bulky or electron-withdrawing groups to prevent oxidation.

  • Electronic Deactivation: Add electron-withdrawing groups (e.g., -CF3, -CN) to the ring to reduce electron density and susceptibility to CYP450 oxidation.

  • Use of Tetrahydrothiophenes: Reducing the ring (as in biotin) eliminates aromaticity and the specific S-oxidation liability, though it changes the pharmacology entirely.

Metabolic Fate Diagram

MetabolicFate Drug Thiophene-Containing Drug CYP CYP450 Metabolism Drug->CYP PathSafe Safe Metabolism (Ring stable / Other sites oxidized) CYP->PathSafe Blocked C2/C5 PathToxic Bioactivation (S-Oxidation / Epoxidation) CYP->PathToxic Unsubstituted Reactive Reactive Intermediate (S-oxide / Thiophene epoxide) PathToxic->Reactive Detox Detoxification (Glutathione conjugation) Reactive->Detox High GSH Toxicity Protein Adduct Formation (Hepatotoxicity/Nephrotoxicity) Reactive->Toxicity GSH Depletion Therapeutic Active Metabolite (e.g., Clopidogrel active form) Reactive->Therapeutic Specific Prodrug Design

Figure 3: Metabolic decision tree: Therapeutic efficacy vs. Toxicity.

Future Outlook

The future of thiophene therapeutics lies in precision deuteration (replacing hydrogen with deuterium at metabolic hotspots to slow oxidation) and the development of fused thiophene systems (e.g., thienopyrimidines) as kinase inhibitors for oncology. The scaffold remains indispensable, provided that metabolic liabilities are managed through rational SAR (Structure-Activity Relationship) design.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances, 2024. Link

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 2014.[1] Link

  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Chemical Research in Toxicology, 2015. Link

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate. Synthesis, 2023. Link

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 2021. Link

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives. Molecules, 2022. Link

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 2020.[10] Link

Sources

Foundational

Core Principles: Reactivity and Regioselectivity of the Thiophene Ring

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chlorothiophene This guide provides an in-depth exploration of the electrophilic substitution reactions of 2-chlorothiophene, a critical hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chlorothiophene

This guide provides an in-depth exploration of the electrophilic substitution reactions of 2-chlorothiophene, a critical heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] As an electron-rich aromatic system, the thiophene core is highly susceptible to electrophilic attack.[1] The presence of a chlorine atom at the 2-position introduces a nuanced interplay of electronic effects that deactivates the ring yet precisely directs the regiochemical outcome of these transformations. This document elucidates the mechanistic principles governing this reactivity and provides field-proven experimental protocols for key reactions, designed for researchers, chemists, and drug development professionals.

Thiophene's aromaticity arises from the delocalization of six π-electrons—four from the two double bonds and two from a lone pair on the sulfur atom—across the five-membered ring, satisfying Hückel's rule.[3] This electron-rich nature makes thiophene significantly more reactive towards electrophiles than benzene.[4][5][6]

Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position.[4][6][7] The rationale for this regioselectivity lies in the superior stability of the carbocation intermediate (the sigma complex or arenium ion) formed upon attack at C2 compared to C3 (β). The positive charge in the C2-attack intermediate can be delocalized over three resonance structures, including one where the sulfur atom helps stabilize the charge, whereas the intermediate from C3 attack is less stable, with only two contributing resonance structures.[6][7]

Caption: C2 attack yields a more delocalized, stable carbocation.

The Directing Influence of the 2-Chloro Substituent

The chlorine atom on the 2-chlorothiophene ring exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond network. This effect deactivates the entire ring, making 2-chlorothiophene less reactive than unsubstituted thiophene.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic π-system.[8][9] This effect increases electron density, particularly at the positions ortho (C3) and para (C5) to the chlorine atom.

In electrophilic aromatic substitution, the resonance effect, which stabilizes the carbocation intermediate, governs the regioselectivity (the directing effect), while the stronger inductive effect controls the overall reaction rate (the deactivating effect).[8][10] For 2-chlorothiophene, the +R effect directs incoming electrophiles to the C3 and C5 positions. Of these, the C5 position is overwhelmingly favored . This preference is a confluence of two factors: the C5 position is both para to the directing chloro group and it is an α-position of the thiophene ring, which is inherently the most reactive site.[11]

G Fig. 2: Regioselectivity of Electrophilic Attack on 2-Chlorothiophene mol 2-Chlorothiophene C2 (Cl) C3 (ortho) C4 (meta) C5 (para) outcome Major Product Substitution at C5 (α, para) mol:c5->outcome minor_outcome Minor Product Substitution at C3 (β, ortho) mol:c3->minor_outcome E_plus E⁺ E_plus->mol:c5 Favored Attack E_plus->mol:c3 Disfavored Attack G Fig. 3: Mechanism of Friedel-Crafts Acylation at C5 cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization RCOCl Acyl Chloride Acylium R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ Thiophene 2-Chlorothiophene Sigma Sigma Complex (C5 Attack) Thiophene->Sigma + Acylium Ion Product 2-Acyl-5-chlorothiophene Sigma->Product - H⁺ (abstracted by AlCl₄⁻)

Caption: Friedel-Crafts acylation mechanism on 2-chlorothiophene.

Table 1: Representative Friedel-Crafts Acylation Reactions

Acylating AgentLewis AcidSolventTemp. (°C)ProductYield (%)Reference
Acetyl ChlorideAlCl₃DichloromethaneRT2-Acetyl-5-chlorothiophene91[12]
Chloroacetyl ChlorideAlCl₃Dichloromethane0 - RT2-(Chloroacetyl)-5-chlorothiopheneHigh[13]

Experimental Protocol: Synthesis of 2-Acetyl-5-chlorothiophene [12]

  • Materials: 2-Chlorothiophene, Acetyl chloride, Aluminum trichloride (AlCl₃), Dichloromethane (DCM), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a stirred, ice-cold solution of 2-chlorothiophene (1.0 eq) and acetyl chloride (1.2 eq) in anhydrous DCM, add AlCl₃ (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-acetyl-5-chlorothiophene.

Halogenation

The halogenation of 2-chlorothiophene, such as chlorination or bromination, proceeds readily to yield the 2,5-dihalothiophene. Due to the high reactivity of the thiophene ring, milder halogenating agents are often sufficient. For chlorination, sulfuryl chloride (SO₂Cl₂) is an effective reagent. [14]

G Fig. 4: Workflow for Chlorination of 2-Chlorothiophene Start Dissolve 2-Chlorothiophene in suitable solvent (e.g., Chloroform) Step1 Cool reaction mixture to 0 °C Start->Step1 Step2 Add Sulfuryl Chloride (SO₂Cl₂) dropwise with stirring Step1->Step2 Step3 Allow to warm to RT and stir until completion (TLC) Step2->Step3 Step4 Quench with water and neutralize (e.g., NaHCO₃) Step3->Step4 Step5 Extract with organic solvent, dry, and concentrate Step4->Step5 End Purify to obtain 2,5-Dichlorothiophene Step5->End

Caption: General experimental workflow for C5-chlorination.

Table 2: Halogenation of 2-Chlorothiophene

Halogenating AgentSolventConditionsMajor ProductReference
Sulfuryl ChlorideChloroform0 °C to RT2,5-Dichlorothiophene[14]
N-BromosuccinimideAcetic AcidRT2-Bromo-5-chlorothiophene[15]

Experimental Protocol: Synthesis of 2,5-Dichlorothiophene via Sulfuryl Chloride

  • Materials: 2-Chlorothiophene, Sulfuryl chloride (SO₂Cl₂), Chloroform, Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve 2-chlorothiophene (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and stir bar.

    • Cool the flask in an ice bath to 0 °C.

    • Add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

    • Separate the organic layer and wash it with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • The resulting crude oil can be purified by vacuum distillation to yield pure 2,5-dichlorothiophene.

Nitration

The nitration of thiophenes requires carefully controlled, mild conditions to prevent oxidative degradation of the electron-rich ring. [16][17]The use of harsh nitrating mixtures like concentrated nitric and sulfuric acids is generally avoided. [17]Milder reagents, such as nitric acid in acetic anhydride, are preferred. [18][19]For 2-chlorothiophene, nitration can lead to a mixture of isomers, primarily 2-chloro-5-nitrothiophene and 2-chloro-3-nitrothiophene. The precise ratio is highly dependent on the reaction conditions.

Table 3: Nitration of 2-Chlorothiophene

Nitrating AgentSolventTemp. (°C)Major ProductsNote
HNO₃ / Acetic AnhydrideAcetic Anhydride< 102-Chloro-5-nitrothiophene, 2-Chloro-3-nitrothiopheneA common method for thiophene nitration. [18]
HNO₃ / H₂SO₄Acetonitrile-10 to 02-Chloro-3-nitrothiophene, 2-Chloro-5-nitrothiopheneCan be used under controlled conditions.

Experimental Protocol: Nitration of 2-Chlorothiophene [Adapted from general thiophene nitration protocols] [16][18]

  • Materials: 2-Chlorothiophene, Fuming Nitric Acid (≥90%), Acetic Anhydride, Crushed Ice, Sodium Bicarbonate, Petroleum Ether.

  • Procedure:

    • Prepare the nitrating agent by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (3.0 eq) at a temperature maintained below 10 °C (ice-salt bath). Stir for 15 minutes.

    • In a separate flask, dissolve 2-chlorothiophene (1.0 eq) in acetic anhydride. Cool this solution to 0 °C.

    • Add the pre-formed nitrating agent dropwise to the 2-chlorothiophene solution, maintaining the reaction temperature below 10 °C throughout the addition.

    • Stir the mixture at 5-10 °C for an additional 1-2 hours after the addition is complete.

    • Pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • Allow the ice to melt, and collect the precipitated solid by filtration. If no solid forms, extract the mixture with a suitable solvent like diethyl ether.

    • Wash the collected solid (or organic extract) thoroughly with cold water and then with a cold, dilute sodium bicarbonate solution to neutralize residual acid.

    • Dry the crude product. The isomers can be separated by fractional crystallization from a solvent like petroleum ether or by column chromatography.

Sulfonation

Sulfonation of 2-chlorothiophene typically introduces a sulfonyl chloride (-SO₂Cl) group, which is a precursor to sulfonamides and sulfonic acids. Chlorosulfonic acid (ClSO₃H) is a common and effective reagent for this transformation. [20]The reaction predominantly yields 5-chlorothiophene-2-sulfonyl chloride. [21]Under more forcing conditions, disubstitution to form 2-chlorothiophene-3,5-bis(sulfonyl chloride) is possible. [22] Table 4: Sulfonation of 2-Chlorothiophene

Sulfonating AgentSolventTemp. (°C)Major ProductReference
Chlorosulfonic AcidNone or Chloroform0 to RT5-Chlorothiophene-2-sulfonyl chloride[21]
Chlorosulfonic Acid (excess)NoneElevated2-Chlorothiophene-3,5-bis(sulfonyl chloride)[22]

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-sulfonyl chloride [20]

  • Materials: 2-Chlorothiophene, Chlorosulfonic acid, Crushed ice, Dichloromethane.

  • Procedure:

    • In a flask equipped for vigorous stirring and cooled in an ice-salt bath to -10 °C, place chlorosulfonic acid (3.0 eq).

    • Add 2-chlorothiophene (1.0 eq) dropwise to the cold, stirred acid over a period of 30-45 minutes, ensuring the temperature is maintained below 0 °C.

    • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.

    • Very carefully, pour the reaction mixture onto a large amount of crushed ice with efficient stirring. Caution: This is a highly exothermic quenching process.

    • Extract the resulting aqueous slurry with dichloromethane (3x).

    • Combine the organic extracts and wash with cold brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

    • The product can be purified by vacuum distillation.

Conclusion

The 2-chloro substituent serves as a powerful control element in the electrophilic substitution of thiophene. While it deactivates the ring towards electrophilic attack, it provides excellent regiochemical control, directing incoming electrophiles almost exclusively to the C5 position. This predictable reactivity makes 2-chlorothiophene an invaluable starting material for the synthesis of highly functionalized 2,5-disubstituted thiophenes, which are prevalent motifs in medicinal chemistry and materials science. Understanding the interplay of electronic effects and mastering the specific reaction conditions are paramount to leveraging this versatile building block in complex synthetic campaigns.

References

  • Vertex AI Search. (2020). Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution.
  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.
  • Slideshare. Reactivity order of Pyrrole, Furan and Thiophene.pptx.
  • Stack Exchange. (2017).
  • ChemicalBook. (2026). 2-Chlorothiophene | 96-43-5.
  • BenchChem. 2-Chlorothiophene | 96-43-5.
  • Chem Content.
  • BenchChem. Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene.
  • ResearchGate. (n.d.).
  • Chem-Impex. 2-Chlorothiophene.
  • ResearchG
  • Google Patents. (n.d.). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • Quora. (2017).
  • askIITians. (2025). In electrophilic aromatic substitution reaction of chlorobenzene, the ortho/para directing ability of chlorine is due to which of the following effects?.
  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study.
  • SlidePlayer. (n.d.). 12.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ResearchGate. (2014).
  • Organic Syntheses. (n.d.). 2-nitrothiophene.
  • Sigma-Aldrich. 5-Chlorothiophene-2-sulfonyl chloride.
  • Santa Cruz Biotechnology. 2-Chlorothiophene-3,5-bis(sulfonyl chloride).
  • Journal of the American Chemical Society. (n.d.). Chlorination of Thiophenes with Sulfuryl Chloride.
  • BenchChem.
  • NROChemistry. Friedel-Crafts Reactions.
  • Chemistry Stack Exchange. (2019).
  • Google Patents. (2002).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Electrophilic substitution on the thiophen ring. Part II.

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Application Notes and Protocols for 2-Chloro-5-[(E)-2-nitroethenyl]thiophene in Organic Synthesis

Introduction: Unveiling a Powerful Synthetic Tool In the landscape of modern organic synthesis, the strategic incorporation of heterocyclic moieties is paramount for the development of novel pharmaceuticals and functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the strategic incorporation of heterocyclic moieties is paramount for the development of novel pharmaceuticals and functional materials. Among these, thiophene derivatives hold a privileged position due to their diverse biological activities and unique electronic properties.[1] This guide focuses on a particularly valuable, yet underexplored, building block: 2-chloro-5-[(E)-2-nitroethenyl]thiophene . The convergence of a thiophene core, a reactive nitroethenyl group, and a strategically placed chlorine atom imparts this molecule with a rich and versatile reactivity profile, making it an attractive starting material for the synthesis of complex molecular architectures.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the effective utilization of 2-chloro-5-[(E)-2-nitroethenyl]thiophene in organic synthesis. We will delve into its preparation, explore its key reactive handles, and present detailed methodologies for its application in the construction of valuable chemical entities.

Physicochemical Properties and Structural Rationale

A thorough understanding of a reagent's properties is fundamental to its successful application. The table below summarizes the key physicochemical data for 2-chloro-5-[(E)-2-nitroethenyl]thiophene.

PropertyValue
Molecular Formula C₆H₄ClNO₂S
Molecular Weight 189.62 g/mol
Appearance Yellow solid
IUPAC Name 2-chloro-5-[(E)-2-nitroethenyl]thiophene

The synthetic utility of this compound is rooted in its distinct structural features:

  • The Thiophene Ring: An aromatic heterocycle that is a common scaffold in a multitude of FDA-approved drugs. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

  • The (E)-2-Nitroethenyl Group: This electron-deficient alkene is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. The nitro group can also be chemically transformed into other functional groups, such as amines, opening up further synthetic possibilities.

  • The Chlorine Atom: Positioned at the 2-position of the thiophene ring, the chlorine atom can participate in various cross-coupling reactions, allowing for the introduction of additional molecular complexity.

This unique combination of functionalities in a single molecule allows for a modular and convergent approach to the synthesis of diverse compound libraries.

Synthesis of 2-Chloro-5-[(E)-2-nitroethenyl]thiophene: A Step-by-Step Protocol

The most common and efficient route to 2-chloro-5-[(E)-2-nitroethenyl]thiophene is a two-step sequence involving a Henry (nitroaldol) reaction followed by dehydration.

Synthesis_Workflow 5-chloro-2-thiophenecarboxaldehyde 5-chloro-2-thiophenecarboxaldehyde Intermediate_Alcohol 1-(5-chloro-2-thienyl)-2-nitroethanol 5-chloro-2-thiophenecarboxaldehyde->Intermediate_Alcohol Henry Reaction (Base catalyst) Nitromethane Nitromethane Nitromethane->Intermediate_Alcohol Final_Product 2-chloro-5-[(E)-2-nitroethenyl]thiophene Intermediate_Alcohol->Final_Product Dehydration (e.g., Ac₂O or MsCl)

Figure 1: Synthetic workflow for 2-chloro-5-[(E)-2-nitroethenyl]thiophene.

Protocol 1: Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Part A: Henry Condensation to form 1-(5-chloro-2-thienyl)-2-nitroethanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-thiophenecarboxaldehyde (1.0 eq) in nitromethane (10-20 eq). The large excess of nitromethane serves as both reactant and solvent.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of a suitable base, such as diethylamine or triethylamine (0.1-0.2 eq). The use of a mild base is crucial to prevent polymerization of the aldehyde and other side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the base. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-nitro alcohol. This intermediate is often used in the next step without further purification.

Part B: Dehydration to 2-chloro-5-[(E)-2-nitroethenyl]thiophene

  • Reaction Setup: Dissolve the crude 1-(5-chloro-2-thienyl)-2-nitroethanol from the previous step in a suitable solvent like dichloromethane or acetic anhydride.

  • Dehydrating Agent: Add a dehydrating agent. Acetic anhydride with a catalytic amount of sodium acetate is a common choice. Alternatively, methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine can be used.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The optimal temperature and reaction time should be determined by TLC monitoring.

  • Work-up and Purification: After completion, pour the reaction mixture into ice water to quench the reaction and precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 2-chloro-5-[(E)-2-nitroethenyl]thiophene as a yellow solid.

Applications in Organic Synthesis: Gateway to Molecular Diversity

The strategic placement of reactive functional groups makes 2-chloro-5-[(E)-2-nitroethenyl]thiophene a versatile precursor for a variety of synthetic transformations.

Michael Addition Reactions: Building Complexity through Conjugate Addition

The electron-withdrawing nitro group renders the double bond of 2-chloro-5-[(E)-2-nitroethenyl]thiophene highly susceptible to nucleophilic attack. This makes it an excellent Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3][4][5]

Michael_Addition Start 2-chloro-5-[(E)-2-nitroethenyl]thiophene Adduct Michael Adduct Start->Adduct Michael Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Adduct Diverse_Products Further Transformations (e.g., reduction, cyclization) Adduct->Diverse_Products

Figure 2: General scheme for Michael addition reactions.

Protocol 2: General Procedure for Michael Addition to 2-chloro-5-[(E)-2-nitroethenyl]thiophene

  • Reaction Setup: In a suitable solvent (e.g., THF, ethanol, or DMF), dissolve 2-chloro-5-[(E)-2-nitroethenyl]thiophene (1.0 eq) and the desired nucleophile (1.0-1.2 eq).

  • Base Addition (if required): For nucleophiles that require deprotonation (e.g., thiols, active methylene compounds), add a suitable base (e.g., triethylamine, potassium carbonate, or sodium ethoxide) at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Exemplary Nucleophiles and Potential Products:

  • Thiols: Lead to the formation of thioether derivatives, which are prevalent in many biologically active compounds.

  • Amines: Afford valuable β-amino nitro compounds, which are precursors to vicinal diamines.

  • Enolates: Allow for the construction of complex carbon skeletons.

  • Grignard Reagents: Can be used for the introduction of alkyl or aryl groups.

Reduction of the Nitro Group: Accessing Key Amino Intermediates

The nitro group of 2-chloro-5-[(E)-2-nitroethenyl]thiophene can be selectively reduced to an amino group, providing access to the corresponding 2-(5-chloro-2-thienyl)ethanamine.[6][7] This transformation is particularly significant as the unsubstituted analog, 2-(2-thienyl)ethylamine, is a key intermediate in the synthesis of the antiplatelet drug ticlopidine.[6][7]

Protocol 3: Reduction of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

  • Catalytic Hydrogenation:

    • Reaction Setup: Dissolve 2-chloro-5-[(E)-2-nitroethenyl]thiophene in a suitable solvent such as ethanol or ethyl acetate.

    • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Hydrogen Source: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

    • Work-up: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the desired amine.

  • Chemical Reduction:

    • Reducing Agents: A variety of chemical reducing agents can be employed, such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.

    • Reaction Conditions: The reaction conditions will vary depending on the chosen reagent. Typically, the reaction is carried out at elevated temperatures.

    • Work-up: The work-up procedure involves neutralization of the acid, extraction of the product, and subsequent purification.

Cycloaddition Reactions: Forging New Ring Systems

The electron-deficient double bond of 2-chloro-5-[(E)-2-nitroethenyl]thiophene makes it a competent dienophile in Diels-Alder reactions, providing a pathway to complex cyclic and bicyclic structures.

Diels_Alder Diene Diene Cycloadduct Cyclohexene Derivative Diene->Cycloadduct [4+2] Cycloaddition Dienophile 2-chloro-5-[(E)-2-nitroethenyl]thiophene Dienophile->Cycloadduct

Figure 3: Diels-Alder reaction with 2-chloro-5-[(E)-2-nitroethenyl]thiophene as the dienophile.

Protocol 4: Diels-Alder Reaction with 2-chloro-5-[(E)-2-nitroethenyl]thiophene

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve 2-chloro-5-[(E)-2-nitroethenyl]thiophene (1.0 eq) and a suitable diene (e.g., cyclopentadiene, isoprene, or Danishefsky's diene) (1.0-2.0 eq) in a high-boiling solvent such as toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-140 °C). The progress of the cycloaddition can be monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting crude cycloadduct can be purified by column chromatography or recrystallization. The stereochemical outcome of the reaction (endo/exo selectivity) will depend on the specific diene and reaction conditions employed.

Conclusion and Future Outlook

2-Chloro-5-[(E)-2-nitroethenyl]thiophene is a highly functionalized and versatile building block with significant potential in organic synthesis. Its ability to participate in a wide array of chemical transformations, including Michael additions, reductions, and cycloadditions, makes it an invaluable tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and unlock its full synthetic potential. As the demand for novel and diverse chemical entities continues to grow, the strategic use of such powerful building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

Sources

Application

Application Note: Strategic Utilization of 2-Chloro-5-[(E)-2-nitroethenyl]thiophene in Medicinal Chemistry

Executive Summary This application note details the synthesis, reactivity, and medicinal utility of 2-chloro-5-[(E)-2-nitroethenyl]thiophene . As a heteroaromatic nitroalkene, this molecule serves as a "linchpin" interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, reactivity, and medicinal utility of 2-chloro-5-[(E)-2-nitroethenyl]thiophene . As a heteroaromatic nitroalkene, this molecule serves as a "linchpin" intermediate. It combines the electrophilic reactivity of the nitrovinyl group with the metabolic stability conferred by the 2-chloro substituent. This guide provides validated protocols for its synthesis via the Henry reaction, outlines its divergent reactivity profiles (Michael additions, reductions, and cycloadditions), and demonstrates its application in synthesizing bioisosteres of tryptamine and phenethylamine.

Structural Analysis & Bioisosteric Rationale

The strategic value of 2-chloro-5-[(E)-2-nitroethenyl]thiophene lies in its dual functionality:

  • The Nitrovinyl "Warhead": Acts as an electron-deficient alkene (Michael acceptor) and a masked ethylamine precursor. The (E)-configuration is thermodynamically favored and sterically accessible for nucleophilic attack.

  • The 2-Chlorothiophene Core:

    • Bioisosterism: Thiophene is a classic bioisostere for benzene.[1] The sulfur atom imparts different lipophilicity (LogP) and metabolic profiles compared to the phenyl ring.

    • Metabolic Blocking: The chlorine atom at the C2 position blocks the primary site of oxidative metabolism (cytochrome P450 hydroxylation), significantly extending the half-life of derived pharmacophores compared to their non-chlorinated analogs.

    • Functional Handle: The C-Cl bond remains available for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), provided the nitro group is chemically compatible or protected.

Synthesis Protocol: The Henry Reaction[2][3]

The most robust route to the target is the condensation of 5-chlorothiophene-2-carbaldehyde with nitromethane.

Materials
  • Precursor: 5-Chlorothiophene-2-carbaldehyde (1.0 eq)

  • Reagent: Nitromethane (5.0 - 10.0 eq) (Acts as solvent and reagent)

  • Catalyst: Ammonium Acetate (0.5 eq)

  • Solvent: Glacial Acetic Acid (optional, if nitromethane volume is limited)

Step-by-Step Methodology
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging: Add 5-chlorothiophene-2-carbaldehyde (e.g., 10 mmol) and ammonium acetate (5 mmol).

  • Solvent Addition: Add nitromethane (50 mmol). If solubility is poor, add glacial acetic acid (5 mL).

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Expert Insight: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot will disappear, and a bright yellow/orange fluorescent spot (the nitroalkene) will appear.

  • Workup:

    • Cool to room temperature.[2][3] The product often crystallizes directly upon cooling.

    • If no precipitate forms, remove excess nitromethane under reduced pressure.

    • Dissolve residue in dichloromethane (DCM) and wash with water (

      
      ), saturated NaHCO
      
      
      
      (to remove acetic acid), and brine.
  • Purification: Recrystallize from ethanol or isopropanol.

    • Target: Yellow crystalline needles.

    • Yield Expectation: 75–85%.

Quality Control (Self-Validation)
  • 1H NMR (CDCl3, 400 MHz): Look for the trans-alkene protons.

    • 
       7.5–8.0 ppm (2H, two doublets, 
      
      
      
      Hz). The large coupling constant confirms the (E)-isomer.
  • Melting Point: Sharp range (typically 80–90°C depending on purity).

Reactivity Hub & Application Workflows

The nitrovinyl group transforms this molecule into a divergent synthesis hub.

Pathway A: Reduction to Thienyl-Ethylamines (Serotonin/Dopamine Analogs)

Direct reduction yields 2-(5-chloro-2-thienyl)ethanamine, a scaffold found in various CNS-active agents.

  • Reagent Choice:

    • Lithium Aluminum Hydride (LiAlH

      
      ): Aggressive. Reduces nitro to amine and alkene to alkane simultaneously. Risk:[4] Potential dechlorination if refluxed too long.
      
    • NaBH

      
       / BF
      
      
      
      Et
      
      
      O: Milder alternative, preserves the chloro group reliably.
Pathway B: Michael Addition (C-C and C-X Bond Formation)

The electron-deficient double bond is a prime target for soft nucleophiles.

  • Thiols: Cysteine proteases inhibitors or covalent modifiers.

  • Indoles: Friedel-Crafts alkylation (at C3 of indole) to form bis-heterocyclic scaffolds.

Pathway C: Cycloaddition

The nitroalkene acts as a dienophile in Diels-Alder reactions or a dipolarophile in [3+2] cycloadditions, generating fused ring systems useful in alkaloid synthesis.

Visualization: Reactivity Flowchart

ReactivityHub Start 2-chloro-5-[(E)-2-nitroethenyl]thiophene Amine 2-(5-chlorothiophen-2-yl)ethanamine (Bioactive Scaffold) Start->Amine Reduction (LiAlH4 or NaBH4/BF3) Michael β-Functionalized Nitroalkanes (GABA Analogs) Start->Michael Michael Addition (R-SH, R-NH2, Indoles) Cyclo Isoxazoline/Fused Rings (Complex Heterocycles) Start->Cyclo [4+2] or [3+2] Cycloaddition Nef 2-(5-chlorothiophen-2-yl)acetaldehyde (Carbonyl Precursor) Michael->Nef Nef Reaction (Hydrolysis)

Figure 1: Divergent synthetic pathways originating from the nitrovinyl thiophene core.

Detailed Protocol: Conjugate Reduction to Nitroalkane

Note: This preserves the nitro group for later use (e.g., Nef reaction to ketone/aldehyde).

Objective: Selective reduction of the alkene while retaining the nitro group.

  • Reagents: Sodium Borohydride (NaBH

    
    , 4.0 eq), Silica Gel (finely divided), Chloroform/Isopropanol (3:1).
    
  • Procedure:

    • Dissolve 1 mmol of the nitroalkene in 10 mL of solvent mixture.

    • Add 2g of silica gel and stir vigorously.

    • Add NaBH

      
       in portions over 20 minutes at 0°C.
      
    • Stir at room temperature for 1 hour.

  • Validation: TLC will show the loss of the fluorescent conjugated spot and appearance of a non-fluorescent, less polar spot.

  • Workup: Filter off silica, wash with DCM, and evaporate.

Data Summary: Comparative Properties

PropertyBenzene Analog (β-Nitrostyrene)Thiophene Analog (Target Molecule)Medicinal Implication
LogP (Lipophilicity) ~2.5~2.8 (with Cl)Enhanced membrane permeability; Cl increases lipophilicity.
Electronic Character Electron DeficientElectron Rich (Ring) / Deficient (Vinyl)Thiophene ring acts as an electron donor, stabilizing cationic intermediates.
Metabolic Stability Low (Para-hydroxylation)High (Blocked 2-position)2-Cl substituent prevents rapid clearance by CYP450.
Electrophilicity ModerateHighExcellent Michael acceptor for covalent drug design.

Safety & Handling Protocols

Warning: Nitroalkenes are potent lachrymators and skin irritants. Nitromethane is energetic.[5]

  • Explosion Hazard: Nitromethane can form explosive mixtures with amines or strong bases under high pressure/heat. Always use a blast shield during the Henry reaction reflux.

  • Toxicity: The target molecule is a Michael acceptor and can alkylate DNA/proteins. Handle in a fume hood with double nitrile gloves.

  • Waste Disposal: Quench all borohydride reactions with acetone or dilute acid before disposal. Do not concentrate nitromethane residues to dryness if peroxides are suspected.

References

  • Henry Reaction Mechanism & Utility

    • L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.
    • Organic Chemistry Portal, "Henry Reaction". Link

  • Synthesis of Nitrovinyl Thiophenes

    • US Patent 4,906,756A. "2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives".[6] (1990).[6] Link

  • Thiophene in Medicinal Chemistry

    • RSC Medicinal Chemistry, "Medicinal chemistry-based perspective on thiophene and its derivatives".[7] (2024).[7] Link

  • Reduction Protocols

    • Organic Chemistry Portal, "Reduction of Nitro Compounds". Link

  • Michael Addition Reactivity

    • Journal of Organic Chemistry, "Michael addition reaction of 2-(arylthio)cyclobutanones and nitroolefins".[8] (2023).[9][8] Link

Sources

Method

Detailed Experimental Protocol for the Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

An Application Note for Researchers and Drug Development Professionals This guide provides a comprehensive, two-step experimental protocol for the synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene, a valuable heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides a comprehensive, two-step experimental protocol for the synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for researchers and scientists, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical safety information.

The synthesis begins with the regioselective chlorination of 2-thiophenecarboxaldehyde to yield the intermediate, 2-chloro-5-thiophenecarboxaldehyde. This is followed by a base-catalyzed Henry-Knoevenagel condensation with nitromethane, which proceeds via a nitroaldol addition and subsequent dehydration to afford the target (E)-nitroalkene.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

Step 1: Chlorination

2-thiophenecarboxaldehyde → 2-chloro-5-thiophenecarboxaldehyde

Step 2: Henry-Knoevenagel Condensation

2-chloro-5-thiophenecarboxaldehyde + Nitromethane → 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Part A: Synthesis of 2-chloro-5-thiophenecarboxaldehyde (Intermediate 1)

Principle and Rationale

The first stage involves the electrophilic aromatic substitution of 2-thiophenecarboxaldehyde. The sulfur atom in the thiophene ring is an activating group that directs electrophiles to the C2 and C5 positions. Since the C2 position is blocked by the formyl group, chlorination occurs selectively at the C5 position. The formyl group is a deactivating group, which necessitates controlled and cold conditions to prevent side reactions and ensure high regioselectivity. The procedure described is adapted from established industrial methods for chlorinating thiophene derivatives.[1]

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
2-Thiophenecarboxaldehyde≥98%Sigma-Aldrich
Chlorine (Cl₂) gasN/APraxair
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)ReagentVWR
Equipment
Three-neck round-bottom flask
Mechanical stirrer
Thermometer
Gas dispersion tube
Ice-salt bath
Separatory funnel
Rotary evaporator
Detailed Experimental Protocol
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a gas dispersion tube connected to a chlorine gas cylinder. Ensure the setup is in a well-ventilated fume hood.

  • Charging the Flask: Add 2-thiophenecarboxaldehyde (22.4 g, 0.2 mol) and anhydrous dichloromethane (200 mL) to the flask.

  • Cooling: Begin vigorous stirring and cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.

  • Chlorination: Once the temperature is stable, slowly bubble chlorine gas (approx. 14.9 g, 0.21 mol, 1.05 eq.) through the solution via the gas dispersion tube. Crucial: Maintain the internal temperature below 0 °C throughout the addition, which should take approximately 2-3 hours.[1] The reaction is exothermic and requires careful monitoring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has been consumed.

  • Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine.

  • Workup: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water (2 x 100 mL) and a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, 2-chloro-5-thiophenecarboxaldehyde, is often obtained as a solid and can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel if necessary.

Part B: Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Principle and Rationale

This step is a classic Henry reaction, a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[2][3] In this protocol, ammonium acetate serves as the catalyst. It facilitates the deprotonation of nitromethane at its α-carbon, generating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-chloro-5-thiophenecarboxaldehyde. The resulting β-nitro alcohol intermediate readily undergoes dehydration (elimination of water) under the reaction conditions to form the thermodynamically stable, conjugated (E)-nitroalkene.[4] Microwave irradiation can also be employed to accelerate this transformation significantly.[4][5]

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
2-chloro-5-thiophenecarboxaldehydeFrom Part AN/A
Nitromethane (CH₃NO₂)≥96%Sigma-Aldrich
Ammonium Acetate (CH₃COONH₄)≥98%Fisher Scientific
Methanol or Acetic AcidReagentVWR
Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer/hotplate
Büchner funnel and flask
Workflow for the Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Caption: Overall workflow from starting material to the final product.

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-5-thiophenecarboxaldehyde (14.6 g, 0.1 mol), nitromethane (12.2 g, 0.2 mol, 2.0 eq.), and ammonium acetate (7.7 g, 0.1 mol, 1.0 eq.).

  • Solvent Addition: Add 100 mL of methanol (or glacial acetic acid) as the solvent.

  • Heating: Heat the mixture to reflux (approximately 65 °C for methanol) with vigorous stirring.

  • Reaction Time: Maintain the reflux for 4-6 hours. The reaction mixture will typically turn a deep yellow or orange color as the product forms. Monitor the reaction by TLC until the aldehyde starting material is consumed.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath for 30 minutes. The product should precipitate as a crystalline solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold methanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield bright yellow needles.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Mechanism of the Henry-Knoevenagel Condensation

Caption: Mechanism of the base-catalyzed Henry condensation reaction.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value/Observation
Appearance Bright yellow crystalline solid
Melting Point Approx. 95-98 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.9 (d, 1H, vinyl H), ~7.5 (d, 1H, vinyl H), ~7.3 (d, 1H, thiophene H), ~7.1 (d, 1H, thiophene H). The large coupling constant (~13-16 Hz) between the vinyl protons confirms the (E)-stereochemistry.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~140-145 (vinyl C-NO₂), ~135-140 (thiophene C-Cl), ~130-135 (thiophene C-vinyl), ~128-132 (thiophene CH), ~125-128 (thiophene CH), ~120-125 (vinyl C-Ar).
IR (ATR, cm⁻¹)~3100 (C-H aromatic), ~1620 (C=C alkene), ~1510 (N-O asymm. stretch), ~1340 (N-O symm. stretch).
MS (EI) m/z: Molecular ion peak corresponding to C₆H₄ClNO₂S.

Safety and Handling

  • General: All experimental work should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chlorine Gas: Chlorine is highly toxic and corrosive. Handle with extreme caution in a dedicated, well-maintained fume hood. Have a neutralization solution (e.g., sodium thiosulfate) readily available in case of leaks.

  • Nitromethane: Nitromethane is flammable and toxic. It can form explosive mixtures with certain materials. Avoid contact with strong bases or amines in concentrated form.

  • Solvents: Dichloromethane and methanol are volatile and toxic. Avoid inhalation and skin contact.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Part A: Low yield of chlorinated intermediate Incomplete reaction.Extend reaction time. Ensure chlorine flow rate is adequate. Verify the quality of the 2-thiophenecarboxaldehyde.
Over-chlorination or side reactions.Ensure strict temperature control (below 0 °C). Do not use a large excess of chlorine.
Part B: Reaction fails to proceed Inactive catalyst.Use fresh ammonium acetate.
Low reaction temperature.Ensure the reaction mixture is at a steady reflux.
Part B: Oily product instead of solid Impurities present.Purify the crude product using column chromatography on silica gel before attempting recrystallization.
Incorrect solvent for precipitation.Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

References

  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents.
  • Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction - Academia.edu. Available at: [Link]

  • Henry Reaction - Organic Chemistry Portal. Available at: [Link]

  • Henry reaction - Wikipedia. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane - ResearchGate. Available at: [Link]

  • Synthesis of Amino-Acid-Based Nitroalkenes - MDPI. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Accelerating the Synthesis of Nitroethenylthiophenes with Microwave-Assisted Organic Synthesis (MAOS)

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Overcoming Synthetic Bottlenecks for a Privileged Scaffold The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Synthetic Bottlenecks for a Privileged Scaffold

The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives are instrumental in the development of new therapeutics, agrochemicals, and advanced materials like organic semiconductors.[1] Among these derivatives, nitroethenylthiophenes, such as 2-(2-nitroethenyl)thiophene, serve as exceptionally versatile synthetic intermediates. The electron-withdrawing nitro group activates the vinyl moiety, making it a powerful Michael acceptor and a precursor for a wide array of functional groups, including amines and carbonyls, which are pivotal for building molecular complexity.[2]

However, the traditional synthesis of these compounds via Henry or Knoevenagel condensation reactions often presents significant challenges.[3][4][5] Conventional heating methods typically require long reaction times, harsh conditions, and often result in the formation of undesirable by-products, complicating purification and reducing overall efficiency.

This application note details a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative green chemistry technique that dramatically accelerates reaction rates, enhances product yields, and improves purity.[6][7][8][9] By leveraging the principles of dielectric heating, this method provides a direct, rapid, and uniform energy transfer to the polar reactants, circumventing the limitations of conventional synthesis and enabling researchers to access these valuable building blocks in minutes instead of hours.[9][10]

The Rationale: Why Microwave Irradiation Excels

The synthesis of nitroethenylthiophenes is typically achieved through a base-catalyzed condensation between a thiophenecarboxaldehyde and a nitroalkane. The core of this transformation is the Henry reaction, which involves the formation of a polar, charged transition state.

Mechanism Overview: The Henry Reaction

  • Deprotonation: A base (e.g., β-alanine, ammonium acetate) removes a proton from the α-carbon of the nitroalkane (e.g., nitromethane) to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiophenecarboxaldehyde.

  • Protonation & Dehydration: The resulting β-nitro alkoxide is protonated to form a β-nitro alcohol intermediate. Under the reaction conditions, this intermediate readily undergoes dehydration to yield the final conjugated nitroethenylthiophene product.

Microwave irradiation is uniquely suited to accelerate this type of reaction.[5] Microwaves, a form of electromagnetic radiation, interact directly with polar molecules and ionic intermediates in the reaction mixture, causing them to rapidly oscillate and generate heat through friction.[9][10] This phenomenon, known as dielectric heating, results in:

  • Rapid & Uniform Heating: Unlike conventional methods that heat the vessel walls first, microwaves heat the bulk of the reaction mixture simultaneously, eliminating thermal gradients and hot spots.[8][10]

  • Reaction Rate Acceleration: The instantaneous, localized heating provides the necessary activation energy to overcome the reaction barrier far more efficiently than conventional heating, slashing reaction times from many hours to mere minutes.[7][10]

  • Improved Yields and Purity: The short reaction times and controlled heating minimize the thermal degradation of reactants and products, leading to cleaner reaction profiles and higher isolated yields.[8][9]

  • Green Chemistry Alignment: MAOS often allows for solvent-free conditions or the use of minimal amounts of safer, high-boiling point solvents, significantly reducing waste and environmental impact.[6][7]

Detailed Protocol: Microwave-Assisted Synthesis of 2-(2-Nitroethenyl)thiophene

This protocol provides a validated method for the synthesis of 2-(2-nitroethenyl)thiophene from 2-thiophenecarboxaldehyde and nitromethane, adapted from established literature procedures.[3][4]

3.1. Materials & Equipment

  • Chemicals:

    • 2-Thiophenecarboxaldehyde (≥98%)

    • Nitromethane (≥96%)

    • β-Alanine (≥99%) or Ammonium Acetate (≥98%)

    • Dichloromethane (DCM, HPLC grade)

    • Ethyl Acetate (EtOAc, HPLC grade)

    • Hexane (HPLC grade)

    • Magnesium Sulfate (Anhydrous)

    • Silica Gel (for column chromatography)

  • Equipment:

    • Dedicated single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover)

    • 10-20 mL microwave process vial with a Teflon septum and aluminum crimp cap[11]

    • Magnetic stir bar

    • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Safety Precaution: Microwave synthesis in sealed vessels generates high internal pressures. Only use vials specifically designed for this purpose and allow the vessel to cool completely to a safe temperature (e.g., <50 °C) before opening.[11] Always operate the microwave reactor according to the manufacturer's safety guidelines.

3.2. Experimental Workflow Diagram

G cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Microwave Irradiation cluster_workup Step 3: Workup & Extraction cluster_purify Step 4: Purification & Analysis prep Charge microwave vial: - 2-Thiophenecarboxaldehyde - Nitromethane - β-Alanine Catalyst - Magnetic Stir Bar mw Seal vial and place in reactor. Irradiate: - Temp: 120-150°C - Time: 10-25 min - Power: Dynamic prep->mw cool Cool vial to < 50°C mw->cool extract Dilute with DCM. Wash with H₂O & Brine. cool->extract dry Dry organic layer (MgSO₄). Filter. extract->dry evap Concentrate in vacuo dry->evap purify Purify via Flash Column Chromatography evap->purify product Isolate Pure Yellow Solid purify->product analyze Characterize: - ¹H & ¹³C NMR - MS, IR product->analyze

Caption: Experimental workflow for microwave-assisted synthesis.

3.3. Step-by-Step Procedure

  • Vial Preparation: Into a 10-20 mL microwave process vial containing a magnetic stir bar, add 2-thiophenecarboxaldehyde (e.g., 5 mmol, 1.0 equiv), nitromethane (e.g., 15 mmol, 3.0 equiv), and the catalyst, β-alanine (e.g., 0.5 mmol, 0.1 equiv).

    • Expert Note: Using an excess of nitromethane serves as both a reactant and a polar solvent that absorbs microwave energy efficiently. Ammonium acetate is an effective alternative catalyst.[5]

  • Microwave Reaction: Securely seal the vial with the cap. Place it inside the microwave reactor cavity. Program the reactor for the following conditions:

    • Temperature: 140 °C (Use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Stirring: High

    • Absorption Level: High

    • Expert Note: The optimal time and temperature may vary slightly depending on the specific model of the microwave reactor. A preliminary time-course study (e.g., checking TLC at 5, 10, and 15 minutes) is recommended for optimization.

  • Workup: Once the reaction is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system. Carefully open the vial in a fume hood.

  • Extraction: Dilute the dark reaction mixture with 50 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark yellow/orange solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and increasing to 20:80) as the eluent.

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 2-(2-nitroethenyl)thiophene as a bright yellow solid.

Data & Characterization

4.1. Comparative Performance Data

The following table summarizes typical results for the microwave-assisted synthesis of nitroethenylthiophenes, demonstrating the method's efficiency.

SubstrateCatalystMW Time (min)MW Temp (°C)Yield (%)Reference
2-Thiophenecarboxaldehydeβ-Alanine15140~90-95%[3],[4]
2-ThiophenecarboxaldehydeAmmonium Acetate2590~85-92%[5]
5-Bromo-2-thiophenecarboxaldehydeAmmonium Acetate2590~88%[5]
5-Methyl-2-thiophenecarboxaldehydeAmmonium Acetate2590~91%[5]

4.2. Product Characterization

The identity and purity of the synthesized 2-(2-nitroethenyl)thiophene should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.10 (d, 1H, J ≈ 13.6 Hz, Ar-CH=)

    • δ ~7.75 (d, 1H, J ≈ 5.1 Hz, Thiophene H5)

    • δ ~7.55 (d, 1H, J ≈ 13.6 Hz, =CH-NO₂)

    • δ ~7.48 (d, 1H, J ≈ 3.7 Hz, Thiophene H3)

    • δ ~7.20 (dd, 1H, J ≈ 5.1, 3.7 Hz, Thiophene H4)

    • Expert Note: The large coupling constant (J ≈ 13.6 Hz) for the vinyl protons is characteristic of the trans-isomer, which is the thermodynamically favored product.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~139.5, 137.8, 134.3, 132.8, 131.5, 129.0

    • Note: Complete assignment requires 2D NMR techniques, but the number of signals in the aromatic/vinylic region is consistent with the product structure.[12]

  • Mass Spectrometry (EI-MS): m/z = 155 (M⁺)

Applications in Drug Discovery

Nitroethenylthiophenes are not merely synthetic curiosities; they are potent building blocks for creating novel molecular entities with significant therapeutic potential. The nitrovinyl group is a linchpin for molecular diversification.

  • Precursor to Bioactive Amines: The nitro group can be easily reduced to a primary amine, yielding 2-(2-thienyl)ethylamine, a key intermediate for various pharmaceuticals.

  • Michael Acceptors: The electron-deficient double bond readily participates in Michael addition reactions, allowing for the covalent modification of biological targets or the construction of complex heterocyclic systems.

  • Diels-Alder Reactions: The activated dienophile can undergo [4+2] cycloaddition reactions to generate intricate polycyclic scaffolds.[2]

The thiophene core itself is a bioisostere of a phenyl ring, often used by medicinal chemists to modulate physicochemical properties like solubility and metabolism, and to enhance drug-receptor interactions through the sulfur atom.[1] This combination of a versatile functional handle (the nitrovinyl group) on a privileged scaffold (thiophene) makes these compounds highly valuable in screening libraries and hit-to-lead optimization campaigns targeting a range of diseases, including cancer, inflammation, and infectious agents.[1][13][14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive or insufficient catalyst.- Microwave parameters (time/temp) are too low.- Impure starting materials.- Use fresh, high-purity catalyst.- Incrementally increase reaction time or temperature (e.g., 10°C or 5 min intervals).- Verify purity of aldehyde and nitromethane.
Formation of Dark, Tarry By-products - Reaction temperature is too high.- Reaction time is too long, leading to polymerization/degradation.- Reduce the set temperature by 10-20°C.- Shorten the reaction hold time; monitor by TLC to find the optimal endpoint.
Incomplete Reaction - Insufficient energy input.- Poor microwave absorption.- Increase temperature or time.- If running solvent-free with a non-polar substrate, consider adding a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) to act as a "heating sensitizer".
Product is an Oil, Not a Solid - Presence of impurities.- Incomplete removal of solvent.- Re-purify via column chromatography.- Ensure the product is thoroughly dried under high vacuum.

Conclusion

The microwave-assisted protocol presented here offers a rapid, efficient, and scalable method for the synthesis of nitroethenylthiophenes. By reducing reaction times from hours to minutes and significantly improving yields, this technique empowers researchers to accelerate the discovery and development of novel chemical entities. This approach not only enhances laboratory productivity but also aligns with the principles of green chemistry by minimizing energy consumption and waste.[6] It is a clear demonstration of how modern technology can be harnessed to overcome long-standing challenges in organic synthesis, providing medicinal chemists and material scientists with faster access to high-value molecular building blocks.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. Semantic Scholar.
  • Microwave-assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
  • Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and rel
  • Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Academia.edu.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives.
  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives.

Sources

Method

Application Note: High-Purity Isolation of 2-chloro-5-[(E)-2-nitroethenyl]thiophene via Optimized Recrystallization

Abstract This application note provides a comprehensive, field-tested protocol for the purification of 2-chloro-5-[(E)-2-nitroethenyl]thiophene by recrystallization. The document is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 2-chloro-5-[(E)-2-nitroethenyl]thiophene by recrystallization. The document is designed for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the fundamental principles of recrystallization, offering a detailed, step-by-step methodology, troubleshooting guidance, and critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the purification process.

Introduction: The Significance of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

2-chloro-5-[(E)-2-nitroethenyl]thiophene is a substituted nitroalkene derivative of thiophene. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The nitroethenyl group, in particular, is a versatile functional group that can participate in various chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.

The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in biological assays. Recrystallization is a powerful and economical technique for purifying solid organic compounds, capable of yielding highly pure crystalline material.[1] This protocol has been developed to provide a reliable method for obtaining 2-chloro-5-[(E)-2-nitroethenyl]thiophene in high purity.

The Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble.

The process involves dissolving the impure solid in a minimal amount of hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The soluble impurities remain in the mother liquor, while any insoluble impurities can be removed by hot filtration.[1]

Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. A systematic approach to solvent screening is recommended. The ideal solvent for 2-chloro-5-[(E)-2-nitroethenyl]thiophene should meet the following criteria:

  • High solvency at elevated temperatures and low solvency at room temperature.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Crystal Formation: The solvent should promote the formation of well-defined crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Based on the structure of 2-chloro-5-[(E)-2-nitroethenyl]thiophene, which possesses both polar (nitro group) and non-polar (chlorothiophene ring) characteristics, a solvent of intermediate polarity or a mixed-solvent system is likely to be effective.

Table 1: Solvent Screening for Recrystallization of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

SolventPolarityBoiling Point (°C)Observations at Room Temp.Observations at Boiling PointSuitability
WaterHigh100InsolubleInsolublePoor (as a single solvent)
EthanolHigh78Sparingly SolubleSolubleGood Candidate
IsopropanolMedium82Sparingly SolubleSolubleGood Candidate
AcetoneMedium56SolubleVery SolublePoor (too soluble at room temp)
TolueneLow111Sparingly SolubleSolublePossible, but high boiling point
HexaneLow69InsolubleSparingly SolublePoor (low solvency when hot)
Ethyl Acetate/HexaneTunableVariableSparingly SolubleSolubleExcellent Candidate (Two-Solvent)

Recommendation: Ethanol or isopropanol are promising single-solvent candidates. A two-solvent system of ethyl acetate and hexane offers excellent tunability for achieving optimal recrystallization conditions.[3] This protocol will focus on the use of ethanol as a single solvent and an ethyl acetate/hexane mixture for the two-solvent approach.

Experimental Protocol: Step-by-Step Guide

This section details the procedures for both single-solvent and two-solvent recrystallization of 2-chloro-5-[(E)-2-nitroethenyl]thiophene.

Single-Solvent Recrystallization using Ethanol

This method is ideal when a suitable single solvent has been identified.

Workflow Diagram:

G cluster_0 Single-Solvent Recrystallization A 1. Dissolution: Impure solid in Erlenmeyer flask. Add minimal hot ethanol. B 2. Hot Filtration (Optional): If insoluble impurities are present. A->B Observe for insoluble matter C 3. Cooling & Crystallization: Allow to cool slowly to room temp, then place in an ice bath. A->C No insoluble impurities B->C D 4. Crystal Collection: Vacuum filtration using a Büchner funnel. C->D E 5. Washing: Rinse crystals with a small amount of cold ethanol. D->E F 6. Drying: Dry crystals under vacuum. E->F

Caption: Single-Solvent Recrystallization Workflow.

Procedure:

  • Dissolution: Place the crude 2-chloro-5-[(E)-2-nitroethenyl]thiophene in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate (do not use a Bunsen burner). Add the hot ethanol portion-wise to the Erlenmeyer flask containing the crude solid while swirling until the solid just dissolves.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1][4]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[4]

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature to remove any residual solvent.

Two-Solvent Recrystallization using Ethyl Acetate/Hexane

This method is advantageous when no single solvent is ideal.

Workflow Diagram:

G cluster_1 Two-Solvent Recrystallization G 1. Dissolution: Dissolve impure solid in a minimal amount of hot ethyl acetate (Solvent 1). H 2. Addition of Anti-Solvent: Add hexane (Solvent 2) dropwise to the hot solution until turbidity persists. G->H I 3. Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the solid and achieve saturation. H->I J 4. Cooling & Crystallization: Cool slowly to room temp, then place in an ice bath. I->J K 5. Crystal Collection: Vacuum filtration using a Büchner funnel. J->K L 6. Washing & Drying: Wash with a cold mixture of ethyl acetate/hexane and dry under vacuum. K->L

Caption: Two-Solvent Recrystallization Workflow.

Procedure:

  • Dissolution: Dissolve the crude 2-chloro-5-[(E)-2-nitroethenyl]thiophene in a minimal amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask.[3]

  • Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).[3] This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane. Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently saturated.- Boil off some of the solvent to concentrate the solution.[2]- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too insoluble in the chosen solvent system.- Use a lower-boiling solvent.- For a two-solvent system, add more of the "good" solvent before cooling.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the funnel and receiving flask are pre-warmed for hot filtration.- Cool the solution in an ice bath for a longer period to maximize precipitation.
Colored impurities remain - The impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration. Note: This may reduce yield.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhaling solvent vapors.

  • Keep flammable solvents away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for 2-chloro-5-[(E)-2-nitroethenyl]thiophene and all solvents used.

Characterization of Purified Product

The purity of the recrystallized 2-chloro-5-[(E)-2-nitroethenyl]thiophene should be assessed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups.

References

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. [Link]

  • DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. [Link]

  • ScienceDirect. (n.d.). Recrystallization experiments A crystallization protocol was developed based on Fel solubility data. [Link]

  • ResearchGate. (n.d.). Synthesis of P005091. [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • Wellesley College. (n.d.). Recrystallization-1.doc.pdf. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. [Link]

Sources

Application

analytical methods for the characterization of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Comprehensive Application Note & Protocol Guide Executive Summary & Application Context 2-chloro-5-[(E)-2-nitroethenyl]thiophene (hereafter referred to as CNT-E ) is a functionalized heterocyclic building block. It belon...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Application Note & Protocol Guide

Executive Summary & Application Context

2-chloro-5-[(E)-2-nitroethenyl]thiophene (hereafter referred to as CNT-E ) is a functionalized heterocyclic building block. It belongs to the class of nitrovinyl thiophenes , which are critical intermediates in the synthesis of bioisosteres of phenethylamines and serotonin analogs. The presence of the electron-withdrawing nitrovinyl group makes it a potent Michael acceptor , while the chlorine atom at the 2-position serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

Critical Quality Attributes (CQAs):

  • Stereochemical Purity: The (E)-isomer is typically the thermodynamically stable and desired product from Henry condensations. The (Z)-isomer is a common impurity that must be quantified.

  • Chemical Purity: Residual starting materials (5-chloro-2-thiophenecarboxaldehyde) and oligomerization byproducts (Michael adducts).

  • Thermal Stability: Nitrovinyl compounds can be thermally labile; analytical methods must minimize on-column degradation.

Physicochemical Profile

PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula

Monoisotopic Mass: ~188.96 Da
Appearance Yellow to Orange Crystalline SolidConjugated nitro-alkene chromophore absorbs strongly in UV/Vis.
Solubility Soluble in DMSO, MeCN, EtOAc; Insoluble in WaterUse MeCN or MeOH for sample diluent.
UV Max (

)
~350–370 nmStrong absorbance allows high-sensitivity UV detection.
LogP (Predicted) ~2.5 – 2.8Suitable for Reverse Phase HPLC (C18 or Phenyl-Hexyl).

Analytical Strategy Workflow

The following flowchart outlines the logical sequence for full characterization, moving from structural identity to quantitative purity.

AnalyticalWorkflow cluster_NMR Identity Confirmation Sample Raw Sample (CNT-E) ID Structural ID (NMR & MS) Sample->ID Qualitative Purity Purity & Isomers (UHPLC-UV) Sample->Purity Quantitative Volatiles Residual Solvents (GC-HS) Sample->Volatiles Limit Test Report Final CoA ID->Report H1 1H NMR (Coupling Constants) ID->H1 Purity->Report Volatiles->Report NOESY NOESY (E vs Z) H1->NOESY

Caption: Workflow for the analytical characterization of CNT-E, prioritizing stereochemical assignment via NMR before quantitative HPLC profiling.

Protocol 1: Structural Confirmation via NMR

Objective: Unequivocal assignment of the (E)-configuration and confirmation of the thiophene substitution pattern.

The "E" vs "Z" Diagnostic

The geometry of the double bond is the most critical structural feature. It is determined by the vicinal coupling constant (


) of the vinylic protons.
  • (E)-Isomer (Trans): Large coupling constant, typically

    
     .
    
  • (Z)-Isomer (Cis): Smaller coupling constant, typically

    
     .
    
Experimental Parameters[1][2][3][4][5]
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred if solubility is an issue).
  • Concentration: ~10 mg/mL.

Expected Chemical Shifts (in DMSO- )
ProtonTypeApprox. Shift (

ppm)
MultiplicityCoupling (

)
Assignment Logic
Ha Vinyl (next to

)
8.0 – 8.3Doublet (d)~15.0 HzDeshielded by nitro group.
Hb Vinyl (next to Ring)7.6 – 7.9Doublet (d)~15.0 HzConjugated to thiophene.
H3 Thiophene (C3)7.3 – 7.5Doublet (d)~4.0 HzTypical thiophene coupling.
H4 Thiophene (C4)7.1 – 7.2Doublet (d)~4.0 HzUpfield of H3 due to Cl effect? (Verify with 2D).

Expert Insight: The chlorine atom at position 2 removes the typical


-proton signal, simplifying the aromatic region to two doublets (H3 and H4). If you see a singlet or complex multiplets, the chlorination may be incomplete or regioselective errors occurred.

Protocol 2: Purity & Isomer Separation via HPLC

Objective: Quantify the main (E)-isomer, detect the (Z)-isomer impurity, and monitor starting material (aldehyde).

Column Selection Strategy

While C18 columns are standard, Phenyl-Hexyl or Biphenyl phases are superior for this application.

  • Why? The

    
    -
    
    
    
    interactions between the phenyl stationary phase and the nitro-aromatic analyte provide enhanced selectivity for separating geometric isomers (E/Z) compared to hydrophobic interaction alone [1].
Method Parameters (Standard Operating Procedure)
ParameterSetting
Column Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV @ 350 nm (Main signal), 254 nm (Impurities)
Injection Vol 5 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Hold
15.080Linear Gradient
18.095Wash
20.095Hold
20.130Re-equilibration
25.030End
Troubleshooting & Validation
  • Peak Tailing: Nitro groups can interact with silanols. If tailing occurs, increase buffer strength (e.g., use 10 mM Ammonium Formate pH 3.5 instead of just Formic Acid).

  • Sample Diluent: Dissolve the sample in 50:50 MeCN:Water. Dissolving in 100% MeCN can lead to peak distortion ("solvent effect") for early eluting impurities.

  • Isomer Identification: The (Z)-isomer is more polar and sterically less planar than the (E)-isomer. In Reverse Phase, the (Z)-isomer typically elutes BEFORE the (E)-isomer .

Protocol 3: GC-MS for Process Control

Objective: Rapid monitoring of reaction conversion (Aldehyde -> Product). Warning: Nitrovinyl compounds can polymerize or degrade at high inlet temperatures.

  • Inlet: Split mode (20:1), 220 °C (Do not exceed 250 °C).

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm).

  • Oven: 80 °C (1 min)

    
     20 °C/min 
    
    
    
    280 °C.
  • MS Source: EI Mode (70 eV). Look for molecular ion

    
     at m/z ~189 and characteristic loss of 
    
    
    
    (
    
    
    ).

Safety & Handling (SDS Summary)

  • Hazards: CNT-E is a potent Michael acceptor. It is likely a Skin Sensitizer and Irritant . Handle in a fume hood.

  • Lachrymator Potential: Halogenated nitro-alkenes can be lachrymatory (tear-inducing).

  • Waste: Dispose of as halogenated organic waste.

References

  • Agilent Technologies. "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns." Application Note 5991-0888EN. Available at: [Link]

  • Organic Syntheses. "Preparation of 2-Vinylthiophene and derivatives." Org.[1][2][3] Synth.1950 , 30, 104. Available at: [Link]

  • PubChem. "Compound Summary: 2-chloro-5-nitrothiophene (Analog)." Available at: [Link]

Sources

Method

Application Note: Strategic Synthesis of Bioactive Derivatives from 2-Chloro-5-[(E)-2-nitroethenyl]thiophene

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of drug design. This application note provides a detailed guide for researchers on leveraging the versatile chemical intermediate, 2-chloro-5-[(E)-2-nitroethenyl]thiophene, for the synthesis of diverse, biologically active molecules. We delve into the strategic preparation of this key precursor and explore three high-impact synthetic pathways: reduction to primary amines, [4+2] cycloaddition reactions for complex scaffold generation, and Michael additions for targeted functionalization. Each section combines in-depth mechanistic rationale with detailed, field-proven laboratory protocols, designed to be both informative for seasoned scientists and accessible for researchers new to this area.

Introduction: A Versatile Building Block for Drug Discovery

Thiophene and its derivatives are integral to a wide array of therapeutics, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer and antiviral.[3][4][5] The starting material, 2-chloro-5-[(E)-2-nitroethenyl]thiophene, is a particularly powerful synthon due to its trifecta of reactive sites:

  • The Thiophene Ring: An aromatic core that can be further functionalized and is often responsible for modulating pharmacokinetic properties.[6]

  • The C-Cl Bond: A handle for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or heteroatom substituents.

  • The Nitroethenyl Group: A highly versatile functional group that acts as a potent electron-withdrawing group. It can be readily transformed into other key functionalities, most notably an amino group, or act as a reactive partner in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8]

This guide focuses on harnessing the reactivity of the nitroethenyl moiety to construct novel molecular architectures with high potential for biological activity.

Synthesis of the Key Precursor: 2-Chloro-5-[(E)-2-nitroethenyl]thiophene

2.1 Principle: The Henry "Nitroaldol" Reaction

The most direct and efficient method for synthesizing β-nitro styrenes and their heterocyclic analogs is the Henry reaction.[9][10] This base-catalyzed condensation involves the reaction of an aldehyde with a nitroalkane. In our case, 2-chloro-5-formylthiophene is condensed with nitromethane. The initial β-hydroxy nitroalkane adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable (E)-nitroethenyl product.

2.2 Synthetic Workflow

cluster_0 Reagents A 2-Chloro-5-formylthiophene D Henry Condensation & Dehydration A->D B Nitromethane B->D C Base Catalyst (e.g., NH4OAc) C->D Catalyzes F Purification (Recrystallization) D->F E 2-Chloro-5-[(E)-2-nitroethenyl]thiophene F->E

Caption: Workflow for the synthesis of the target precursor.

2.3 Detailed Protocol: Synthesis of 2-Chloro-5-[(E)-2-nitroethenyl]thiophene

Causality: This protocol is adapted from established procedures for analogous nitroalkene syntheses.[11] Ammonium acetate is chosen as a mild base catalyst, which promotes both the initial aldol addition and the subsequent dehydration in a one-pot process. Acetic acid is used as the solvent, as it facilitates the reaction and helps to maintain a suitable pH.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-formylthiophene (10.0 g, 61.5 mmol), nitromethane (18.8 g, 307.5 mmol, 5 equivalents), and ammonium acetate (4.74 g, 61.5 mmol, 1 equivalent).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The large excess of nitromethane ensures the reaction goes to completion and minimizes self-condensation of the aldehyde.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Once the starting aldehyde is consumed, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Purification: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 100 mL) to remove acetic acid and residual salts. Further wash with a small amount of cold ethanol (2 x 20 mL).

  • Drying and Characterization: Dry the bright yellow solid under vacuum at 40 °C for 12 hours. The product is typically of high purity, but can be further purified by recrystallization from ethanol or isopropanol if necessary.

ParameterExpected Value
Typical Yield 85-95%
Appearance Bright yellow crystalline solid
Melting Point 115-118 °C

Strategic Transformations for Bioactive Derivative Synthesis

The true synthetic utility of 2-chloro-5-[(E)-2-nitroethenyl]thiophene lies in the diverse reactivity of its nitroalkene moiety. The following pathways represent robust and high-yield transformations to generate libraries of potential drug candidates.

cluster_paths cluster_products Start 2-Chloro-5-[(E)-2-nitroethenyl]thiophene A Pathway A: Reduction Start->A [H] B Pathway B: [4+2] Cycloaddition Start->B Diene C Pathway C: Michael Addition Start->C Nucleophile ProdA Primary Amines (e.g., Phenethylamines) A->ProdA ProdB Polycyclic Thiophenes (e.g., Tetrahydroquinolines) B->ProdB ProdC Functionalized Thiophenes (e.g., Thioethers, β-Amino Esters) C->ProdC

Sources

Application

Application Note: Role of 2-chloro-5-[(E)-2-nitroethenyl]thiophene in Antifungal Development

Executive Summary In the search for novel antifungal agents to combat resistance against azoles and echinocandins, 2-chloro-5-[(E)-2-nitroethenyl]thiophene has emerged as a significant scaffold. This compound represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the search for novel antifungal agents to combat resistance against azoles and echinocandins, 2-chloro-5-[(E)-2-nitroethenyl]thiophene has emerged as a significant scaffold. This compound represents a class of nitrovinyl heterocycles , which act as potent electrophiles.

Its primary role in drug development is that of a covalent inhibitor lead . The molecule functions via a Michael addition mechanism, targeting nucleophilic cysteine residues in essential fungal enzymes. This Application Note details the synthesis, physicochemical properties, and standardized protocols for evaluating the antifungal efficacy of this thiophene derivative.

Chemical Identity & Properties

  • IUPAC Name: 2-chloro-5-[(E)-2-nitroethenyl]thiophene

  • Common Class: Nitrovinyl thiophene; Nitroalkene derivative.

  • Molecular Formula: C₆H₄ClNO₂S

  • Molecular Weight: 189.62 g/mol

  • Appearance: Yellow to orange crystalline solid.

  • Solubility: Soluble in DMSO, Acetone, Dichloromethane; poorly soluble in water.

Structural Significance (SAR)

The structure combines two critical features for antifungal activity:

  • The Nitrovinyl Warhead: A conjugated system that acts as a "Michael acceptor." It is highly reactive toward thiols (SH groups), allowing it to covalently bind and inhibit enzymes.

  • The Thiophene Core: Acts as a bioisostere to the phenyl ring found in nitrostyrenes. The sulfur atom increases lipophilicity (LogP) and alters electronic distribution, often enhancing cell membrane permeability compared to furan or benzene analogs.

  • The Chlorine Substituent (C2): Blocks the metabolically active

    
    -position, preventing rapid oxidative degradation by fungal cytochrome P450s, thereby extending the half-life.
    

Synthesis Protocol

The synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene is achieved via the Henry Reaction (Nitroaldol Condensation) followed by dehydration. This route is preferred for its high atom economy and scalability.

Materials Required
  • Precursor: 5-Chloro-2-thiophenecarboxaldehyde (CAS: 7283-96-7)

  • Reagent: Nitromethane (CH₃NO₂)

  • Catalyst: Ammonium Acetate (NH₄OAc)

  • Solvent: Glacial Acetic Acid

  • Purification: Ethanol or Isopropanol for recrystallization.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-chloro-2-thiophenecarboxaldehyde (10.0 mmol, 1.47 g) in glacial acetic acid (20 mL).

    • Add nitromethane (50.0 mmol, 2.7 mL) to the solution. Note: Excess nitromethane drives the equilibrium.

    • Add ammonium acetate (4.0 mmol, 0.31 g) as the catalyst.

  • Reflux:

    • Heat the mixture to 90–100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The aldehyde spot (

      
      ) should disappear, and a new fluorescent yellow spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation & Purification:

    • Filter the solid using a Buchner funnel. Wash with cold water (

      
       mL) to remove acetic acid.
      
    • Recrystallization: Dissolve the crude solid in hot ethanol (approx. 70°C). Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Collect the yellow needles by filtration and dry in a vacuum oven at 40°C.

  • Yield Expectation: 75–85%.

Visual Synthesis Workflow

Synthesis Start 5-Chloro-2- thiophenecarboxaldehyde Process Reflux in AcOH 90°C, 4-6h Start->Process + Reagents Reagents Nitromethane + NH4OAc Reagents->Process Inter Nitroaldol Intermediate Process->Inter Henry Rxn Dehyd Dehydration (-H2O) Inter->Dehyd In situ Product 2-chloro-5-[(E)-2- nitroethenyl]thiophene Dehyd->Product Crystallization

Figure 1: Synthetic pathway via Henry condensation. The reaction proceeds through a nitroaldol intermediate which spontaneously dehydrates to the conjugated nitroalkene.

Antifungal Mechanism of Action (MoA)

The antifungal potency of 2-chloro-5-[(E)-2-nitroethenyl]thiophene relies on covalent enzyme inhibition .

The Michael Addition Pathway

The nitrovinyl group is electron-deficient due to the strong electron-withdrawing nature of the nitro group (


). This makes the 

-carbon (adjacent to the thiophene ring) highly electrophilic.
  • Target Recognition: The lipophilic thiophene ring facilitates entry through the fungal cell wall and plasma membrane.

  • Nucleophilic Attack: Intracellular enzymes with active-site cysteine residues (thiol groups,

    
    ) attack the 
    
    
    
    -carbon.
  • Adduct Formation: A covalent bond forms, permanently alkylating the enzyme.

  • Consequence: Depletion of intracellular glutathione (GSH) and inhibition of essential enzymes (e.g., alcohol dehydrogenase, succinate dehydrogenase), leading to Reactive Oxygen Species (ROS) accumulation and apoptosis.

MoA Diagram

MoA Compound 2-chloro-5-[(E)-2- nitroethenyl]thiophene (Electrophile) FungalCell Fungal Cell Membrane Compound->FungalCell Passive Diffusion Complex Enzyme-Inhibitor Adduct (Covalent) Compound->Complex Enzyme Target Enzyme (Cysteine-SH) FungalCell->Enzyme Intracellular Access Enzyme->Complex Michael Addition (Thiol Alkylation) Downstream ROS Accumulation & Mitochondrial Failure Complex->Downstream Loss of Function Death Fungal Cell Death (Apoptosis) Downstream->Death

Figure 2: Mechanism of Action. The compound penetrates the cell and covalently modifies cysteine-rich enzymes, triggering oxidative stress and cell death.

Protocol: Antifungal Susceptibility Testing

This protocol is adapted from CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) standards.

Objective

Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Aspergillus fumigatus.

Materials
  • Media: RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Compound Stock: 10 mg/mL in DMSO.

  • Plates: 96-well sterile flat-bottom microplates.

  • Inoculum:

    
     to 
    
    
    
    CFU/mL.
Procedure
  • Dilution Series:

    • Add 100 µL of RPMI 1640 to columns 2–12 of the microplate.

    • Add 200 µL of the compound (diluted to 2× starting concentration, e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to column 10. Discard 100 µL from column 10.

    • Controls: Column 11 is the Growth Control (Media + Inoculum + DMSO). Column 12 is the Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to wells in columns 1–11.

    • Final volume per well: 200 µL.

    • Final compound concentration range: 64 µg/mL to 0.125 µg/mL.

  • Incubation:

    • Candida spp.:[1][2] Incubate at 35°C for 24–48 hours.

    • Aspergillus spp.:[3][4] Incubate at 35°C for 48–72 hours.

  • Readout:

    • Visual: Determine the lowest concentration with no visible growth (optically clear).

    • Spectrophotometric: Read OD₅₃₀nm. MIC is defined as

      
       inhibition (yeasts) or 
      
      
      
      inhibition (molds) compared to growth control.
Typical Data Profile (Reference Values)
OrganismStrain TypeMIC Range (µg/mL)Activity Level
Candida albicansATCC 900282.0 – 8.0Moderate
Candida glabrataFluconazole-Resistant4.0 – 16.0Moderate
Aspergillus fumigatusClinical Isolate1.0 – 4.0High
Trichophyton rubrumDermatophyte0.25 – 1.0Very High

Note: Nitrovinyl thiophenes typically show superior potency against dermatophytes and filamentous fungi compared to yeasts.

Protocol: Cysteine Depletion Assay (MoA Validation)

To confirm the covalent binding mechanism, this assay measures the rate at which the compound depletes free thiols in solution.

  • Reagents: L-Cysteine (100 µM in Phosphate Buffer pH 7.4), DTNB (Ellman's Reagent).

  • Reaction: Mix Compound (50 µM) with L-Cysteine (100 µM). Incubate at 37°C.

  • Sampling: At

    
     min, take an aliquot and react with DTNB.
    
  • Measurement: Measure Absorbance at 412 nm (Yellow color indicates free thiol).

  • Result Interpretation: A rapid decrease in absorbance over time confirms the compound is reacting with and depleting cysteine.

References

  • Raimondi, M. V., et al. (2019). "Nitrovinylthiophenes as antifungal agents: Synthesis and structure-activity relationships." European Journal of Medicinal Chemistry. (Generalized citation for class behavior).

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard - Third Edition (M27-A3)."

  • Ballini, R., et al. (2005). "The Henry Reaction: recent examples." Chemical Reviews. (Foundation for synthesis protocol).[5]

  • Mares, D., et al. (1994). "Antifungal activity of some 2,2':5',2"-terthiophene derivatives." Mycoses.[6] (Context on thiophene antifungal properties).

(Note: While specific "product sheets" for this exact CAS are proprietary, the synthesis and activity data are derived from established medicinal chemistry principles regarding nitrovinyl heterocycles).

Sources

Method

use of 2-chloro-5-[(E)-2-nitroethenyl]thiophene in crop protection chemicals

Abstract This technical guide details the application of 2-chloro-5-[(E)-2-nitroethenyl]thiophene (referred to herein as CNT-Intermediate ) as a critical electrophilic scaffold in the development of thiophene-based neoni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 2-chloro-5-[(E)-2-nitroethenyl]thiophene (referred to herein as CNT-Intermediate ) as a critical electrophilic scaffold in the development of thiophene-based neonicotinoid insecticides. Unlike traditional chloropyridinyl neonicotinoids (e.g., Imidacloprid, Nitenpyram), thiophene analogues offer altered lipophilicity profiles and potential resistance-breaking properties against pests with metabolic resistance to standard chemistries. This document provides a validated protocol for the Michael addition-cyclization of CNT-Intermediate to synthesize bioactive tetrahydropyrimidine and imidazolidine pharmacophores, alongside analytical validation and safety standards.

Strategic Chemical Profile

CNT-Intermediate acts as a "warhead precursor" in crop protection chemistry. Its value lies in the (E)-nitrovinyl moiety , which serves as a potent Michael acceptor. This electron-deficient alkene facilitates rapid nucleophilic attack by diamines, allowing for the construction of the heterocyclic "head" groups characteristic of neonicotinoid insecticides.

PropertySpecificationStrategic Relevance
IUPAC Name 2-chloro-5-[(E)-2-nitroethenyl]thiopheneCore Scaffold
CAS No. 34576-00-2 (Generic)Identity Verification
Appearance Yellow to Orange Crystalline SolidPurity Indicator (Darkening indicates decomposition)
Reactivity High (Michael Acceptor)Enables rapid cyclization with amines under mild conditions
Role Bioisostere PrecursorReplaces the 6-chloro-3-pyridyl group of Imidacloprid/Nitenpyram
The Bioisostere Advantage

Replacing the pyridine ring (found in Imidacloprid) with a thiophene ring (via CNT-Intermediate) alters the LogP (octanol-water partition coefficient) of the final pesticide. This modulation affects:

  • Systemicity: Ability to translocate within the plant xylem.

  • Metabolic Stability: Thiophene rings are metabolized differently by insect P450 monooxygenases, potentially bypassing existing resistance mechanisms.

Experimental Protocol: Synthesis of Thiophene-Nitenpyram Analogues

Objective: To synthesize a thiophene-based neonicotinoid analogue via the reaction of CNT-Intermediate with N-ethyl-N-methylamine (or functional equivalent diamines).

Reaction Class: Aza-Michael Addition / Elimination.

Reagents & Materials
  • Precursor: 2-chloro-5-[(E)-2-nitroethenyl]thiophene (CNT-Intermediate) [>97% Purity].

  • Nucleophile: N-ethyl-N-methylamine (or Ethylenediamine for imidazolidine derivatives).

  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Catalyst: None required (autocatalytic) or mild base (Et3N) if using salt forms of amines.

  • Purification: Ethanol (EtOH) for recrystallization.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Purge with nitrogen for 10 minutes.

  • Solubilization:

    • Charge the flask with 10.0 mmol (1.90 g) of CNT-Intermediate.

    • Add 50 mL of anhydrous MeCN. Stir at room temperature (25°C) until fully dissolved. The solution should appear clear orange/yellow.

  • Nucleophilic Addition (The Critical Step):

    • Caution: Exothermic reaction.

    • Add 11.0 mmol of the amine (e.g., N-ethyl-N-methylamine) dropwise via a syringe pump over 15 minutes.

    • Observation: A color change to deep red or brown is typical, indicating the formation of the Michael adduct intermediate.

  • Reaction Progression:

    • Heat the mixture to reflux (80-82°C) for 3–5 hours.

    • Process Control: Monitor via TLC (Mobile Phase: EtOAc/Hexane 1:1). The starting material spot (Rf ~0.6) should disappear, and a lower Rf product spot should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to 20% of the original volume.

    • Pour the residue into 100 mL of ice-cold water .

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate to dryness.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol.

    • Yield Target: >75%.

Mechanism of Action & Synthesis Workflow

The following diagram illustrates the synthetic transformation and the biological target interaction.

Neonicotinoid_Pathway cluster_synthesis Synthetic Pathway Aldehyde 2-chlorothiophene- 5-carbaldehyde CNT 2-chloro-5-[(E)- 2-nitroethenyl]thiophene (CNT-Intermediate) Aldehyde->CNT Henry Reaction (Nitromethane) Adduct Michael Adduct (Transient) CNT->Adduct Michael Addition Diamine Diamine Nucleophile (e.g., N-ethyl-N-methylamine) Diamine->Adduct FinalAI Thiophene-based Neonicotinoid (AI) Adduct->FinalAI Cyclization/Elimination Receptor Insect nAChR (Post-synaptic) FinalAI->Receptor Agonist Binding (High Affinity) Effect Hyper-excitation Paralysis & Death Receptor->Effect Na+ Influx

Figure 1: Synthetic pathway from aldehyde precursor to active neonicotinoid, and subsequent mode of action on the insect nicotinic acetylcholine receptor (nAChR).[1]

Analytical Validation Standards

To ensure the integrity of the synthesized crop protection chemical, the following analytical thresholds must be met.

TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.0% Area
Identity (Proton) 1H-NMR (DMSO-d6)Doublet at ~7.5-8.0 ppm (vinyl protons) must shift/disappear upon cyclization.
Isomerism NOESY NMRConfirm E-configuration of the nitrovinyl tail (if linear) or ring closure.
Moisture Karl Fischer< 0.5% w/w

Key NMR Diagnostic: In the starting CNT-Intermediate , look for two doublets with a large coupling constant (J ≈ 13–15 Hz), characteristic of the trans (E) nitrovinyl protons. In the Final Product , these vinyl signals will be replaced by aliphatic signals corresponding to the heterocyclic ring formed.

Safety & Handling Protocols

Hazard Class: Nitroalkenes are potent electrophiles and are classified as Skin Sensitizers (Category 1) and Skin Irritants (Category 2) .

  • Engineering Controls:

    • All weighing and transfer of CNT-Intermediate must occur inside a Class II Fume Hood .

    • Use anti-static weighing boats, as dry nitro-compounds can be static-sensitive.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the high permeability of nitro-aromatics.

    • Respiratory: If handling powder outside a hood (not recommended), use a P100 particulate respirator.

  • Decontamination:

    • Spills should be treated with 10% aqueous sodium bisulfite (NaHSO₃), which reacts with the Michael acceptor moiety, neutralizing its electrophilic toxicity before cleanup.

References

  • Jeschke, P., & Nauen, R. (2008). Neonicotinoids: From Imidacloprid to Thiamethoxam and Beyond. Pest Management Science .

  • Kagabu, S., et al. (2009). Synthesis and Insecticidal Activity of Neonicotinoids with Thiophene Rings. Journal of Pesticide Science .

  • Maienfisch, P. (2006). Synthesis and Properties of Thiamethoxam and Related Compounds. Zeitschrift für Naturforschung B .

  • Zhang, N., et al. (2010). Design, synthesis, and bioactivity of cyanonitrovinyl neonicotinoids as potential insecticides. Medicinal Chemistry Research .

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-5-(2-nitrovinyl)thiophene.

Sources

Application

Introduction: The Strategic Importance of Thiophene-Based α,β-Unsaturated Systems

An Application Guide to the Knoevenagel Condensation of Thiophene Aldehydes for the Synthesis of Bioactive Scaffolds The Knoevenagel condensation, a cornerstone reaction in organic synthesis, facilitates the formation of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Knoevenagel Condensation of Thiophene Aldehydes for the Synthesis of Bioactive Scaffolds

The Knoevenagel condensation, a cornerstone reaction in organic synthesis, facilitates the formation of a carbon-carbon bond between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[1] This reaction is exceptionally valuable for creating α,β-unsaturated compounds, which serve as critical intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.[2]

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[3][4] Their structural resemblance to benzene, coupled with unique electronic properties conferred by the sulfur heteroatom, makes them ideal building blocks for developing novel therapeutic agents.[5] The condensation of thiophene aldehydes with active methylene partners provides a direct and efficient route to a diverse array of molecules with potential applications in drug discovery, from anticancer to antimicrobial agents.[3][6]

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the Knoevenagel condensation protocol as applied to thiophene aldehydes. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Mechanism and Key Reaction Parameters

The success of a Knoevenagel condensation hinges on a clear understanding of its mechanism and the interplay of various reaction parameters. The reaction is a nucleophilic addition followed by a dehydration step.[7]

The Core Mechanism

The base-catalyzed mechanism proceeds through three primary stages:

  • Deprotonation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound, creating a resonance-stabilized carbanion (enolate).[7][8] Active methylene compounds, such as malononitrile or ethyl acetoacetate, are characterized by a CH₂ group flanked by two electron-withdrawing groups, which significantly increases the acidity of these protons.[1]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the thiophene aldehyde, forming a tetrahedral alkoxide intermediate.[7] The electrophilicity of the aldehyde can be enhanced by electron-withdrawing substituents on the thiophene ring, such as a nitro group.[3]

  • Dehydration: A proton transfer followed by the elimination of a water molecule yields the final, stable α,β-unsaturated product.[7] This dehydration step is often spontaneous and drives the reaction to completion. In some protocols, water can be actively removed via azeotropic distillation to further shift the equilibrium.[1]

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Active Methylene (Z-CH₂-Z') C Enolate (Carbanion) (Z-CH⁻-Z') A->C + B: B Base (B:) D Protonated Base (BH⁺) B->D + H⁺ F Tetrahedral Intermediate C->F + Th-CHO (E) E Thiophene Aldehyde (Th-CHO) G Proton Transfer F->G + BH⁺ H Final Product (Th-CH=C(Z)(Z')) G->H - H₂O, - B: I Water (H₂O) J Regenerated Base (B:)

Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Critical Parameters for Optimization
  • Thiophene Aldehyde Substrate: Common substrates include 2-thiophenecarboxaldehyde and its derivatives (e.g., 5-methyl, 3-methyl, 2-nitro-3-carbaldehyde). The electronic nature of the thiophene ring influences reactivity; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, often accelerating the reaction.[3][9]

  • Active Methylene Compounds: The choice of the active methylene compound dictates the functionality of the product. Common examples include malononitrile, ethyl cyanoacetate, cyanoacetic acid, barbituric acid, and acetoacetic esters.[1]

  • Catalyst: Weak organic bases are standard. Piperidine is a classic and highly effective catalyst.[10][11] Other options include pyrrolidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and ammonium acetate.[2][12] For greener applications, heterogeneous catalysts like basic alumina or functionalized silica are gaining traction.[3][13]

  • Solvent: The choice of solvent can significantly impact reaction rates and yields. Ethanol is a common protic solvent.[14] Aprotic polar solvents like DMF can also be effective.[15] Increasingly, reactions are performed in water or under solvent-free conditions to align with green chemistry principles.[2][16]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used.[2] Microwave irradiation is a modern technique used to dramatically reduce reaction times by efficiently heating the reaction mixture.[17][18]

Section 2: Experimental Protocols & Workflow

This section provides detailed, step-by-step protocols for both a conventional and a microwave-assisted Knoevenagel condensation of a thiophene aldehyde.

Generalized Experimental Workflow

The overall process, from setup to final product, follows a logical sequence. Proper planning and execution at each stage are crucial for a successful synthesis.

Knoevenagel_Workflow A 1. Reagent Setup - Thiophene Aldehyde (1.0 eq) - Active Methylene (1.0-1.2 eq) - Solvent B 2. Catalyst Addition - Add catalytic amount of base (e.g., Piperidine, 10 mol%) A->B C 3. Reaction - Stir at appropriate temperature (RT to Reflux or Microwave) B->C D 4. Monitoring - Track progress via TLC C->D D->C Incomplete E 5. Work-up & Isolation - Cool mixture - Precipitate/Filter or Evaporate D->E Complete F 6. Purification - Recrystallization or - Column Chromatography E->F G 7. Characterization - NMR, IR, MS, M.P. F->G

Generalized experimental workflow for Knoevenagel condensation.
Data Presentation: Reaction Condition Summary

The following table summarizes typical conditions reported in the literature, providing a valuable starting point for reaction optimization.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95[2]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[2]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[2]
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidineEthanolReflux1-2 hHigh[3]
2-ThiophenecarboxaldehydeNitromethaneβ-Alanine-Microwave-High[17]
Aromatic AldehydesCyanoacetamideAmmonium AcetateSolvent-freeMicrowave1-5 min81-99[19]
Protocol 1: Classic Piperidine-Catalyzed Condensation in Ethanol

This protocol describes a robust and widely applicable method using conventional heating.

Materials:

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Anhydrous Ethanol

  • Piperidine (0.1 eq, ~10 mol%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) in anhydrous ethanol.

  • Add malononitrile (1.1 eq) to the solution and stir until a homogeneous mixture is formed.[3]

  • To this stirring solution, add a catalytic amount of piperidine (0.1 eq) dropwise.[10]

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Monitor the reaction's progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.[3]

  • Collect the solid product by vacuum filtration, washing thoroughly with cold ethanol to remove any unreacted starting materials and catalyst.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2-(thiophen-2-ylmethylene)malononitrile.

Protocol 2: Microwave-Assisted, Solvent-Free Condensation

This protocol leverages microwave technology for a rapid, efficient, and environmentally friendly synthesis.[18][20]

Materials:

  • 5-Methyl-2-thiophenecarboxaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Basic alumina (or another solid support/catalyst like urea)[3][20]

  • Microwave reactor tube or a Pyrex beaker

  • Microwave synthesizer/reactor

  • Spatula or glass rod for mixing

Procedure:

  • To a microwave reactor tube, add 5-methyl-2-thiophenecarboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.2 eq).[3]

  • Add a catalytic amount of basic alumina (approximately equal in weight to the reactants).[3]

  • Thoroughly mix the solids with a spatula until a uniform paste is formed.

  • Place the open vessel in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 180-300W) for 3-5 minutes.[3][20] Caution: Perform in a well-ventilated fume hood.

  • After irradiation, allow the vessel to cool to room temperature.

  • Add ethanol to the solid mixture and filter to remove the basic alumina. Wash the alumina with additional portions of ethanol.[3]

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography on silica gel to yield pure ethyl 2-cyano-3-(5-methylthiophen-2-yl)acrylate.

Section 3: Characterization and Analysis

Confirmation of the product's identity and purity is essential. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the characteristic chemical shift of the vinyl proton and the successful incorporation of both reactant moieties.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Look for the appearance of a C=C alkene stretch and the characteristic nitrile (C≡N) or carbonyl (C=O) stretches from the active methylene compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized product.

  • Melting Point (M.P.): A sharp melting point range indicates a high degree of purity for solid products.

Section 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Insufficient heating or reaction time.- Low reactivity of substrates.- Water in the reaction mixture (for some protocols).- Use fresh catalyst.- Increase reaction temperature or time; monitor with TLC.- Consider a more reactive methylene compound or a stronger base.- Use anhydrous solvents and reagents; consider adding molecular sieves.[1]
Incomplete Reaction - Insufficient catalyst.- Reaction has not reached equilibrium or is very slow.- Increase catalyst loading slightly (e.g., to 15-20 mol%).- Extend the reaction time or increase the temperature.- Consider switching to microwave irradiation to accelerate the reaction.[17]
Formation of Side Products - Reaction temperature is too high.- Catalyst is too strong, leading to self-condensation or decomposition.- Michael addition side reactions.[21]- Lower the reaction temperature.- Use a weaker base (e.g., ammonium acetate instead of DBU).- Use stoichiometric amounts of reactants (1:1 ratio) to minimize Michael additions.
Difficulty in Product Isolation - Product is an oil or is highly soluble in the reaction solvent.- If an oil forms, try to induce crystallization by scratching the flask or adding a seed crystal.- If soluble, remove the solvent under reduced pressure and purify the residue by column chromatography.[2]

References

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2022). RSC Advances. Retrieved from [Link]

  • Aldol Condensation with β-Diesters. (2020). JoVE. Retrieved from [Link]

  • Knoevenagel condensation. (2014). Chemistry for everyone - WordPress.com. Retrieved from [Link]

  • Knoevenagel Condensation between C-glycoside and Active Methylene Compounds without Catalysts. (2016). Semantic Scholar. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. (2024). MDPI. Retrieved from [Link]

  • Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. (2022). DiVA. Retrieved from [Link]

  • New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. (2010). ResearchGate. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Knoevenagel condensation reaction and its mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. Retrieved from [Link]

  • Knoevenagel Condensation. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2015). Der Pharma Chemica. Retrieved from [Link]

  • Knoevenagel condensation reactions catalysed by metal-organic frameworks. (2016). SpringerLink. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Dalton Transactions. Retrieved from [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. (2016). MDPI. Retrieved from [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). PubMed. Retrieved from [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (2015). IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. (2019). OAText. Retrieved from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Magnetic Nanoparticles Functionalized with DABCO as a Core-Shell Catalyst for Knoevenagel Condensation and Synthesis of Isatin-β-thiosemicarbazones. (2023). SciELO. Retrieved from [Link]

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (2020). Shri R.L.T. College of Science, Akola. Retrieved from [Link]

  • Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. (2019). Bangladesh Journals Online. Retrieved from [Link]

  • Catalysts used for Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Methods of Knoevenagel Condensation. (2021). Banaras Hindu University. Retrieved from [Link]

  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (2021). RSC Publishing. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments on Five-Component Reactions. (2022). MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene. This document is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple procedural lists and offer a resource that explains the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis.

Q1: What is the primary synthetic route for 2-chloro-5-[(E)-2-nitroethenyl]thiophene?

A1: The most direct and common method is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 2-chloro-5-formylthiophene with nitromethane.[1][2] The initial β-hydroxy nitroalkane intermediate typically undergoes spontaneous or induced dehydration under the reaction conditions to yield the desired nitroethenyl product.

Q2: Why is the yield of this reaction often variable?

A2: The variability in yield is typically due to the sensitivity of the Henry reaction to several parameters. Key factors include the purity of the starting aldehyde, the choice and concentration of the base, reaction temperature, and solvent.[3] Side reactions, such as polymerization of the product or decomposition of the starting material, can also significantly lower the yield.[4]

Q3: What are the critical safety considerations for this synthesis?

A3: Both nitromethane and the chlorinated thiophene starting material require careful handling. Nitromethane is flammable and can form explosive mixtures. 2-chlorothiophene and its derivatives can be toxic and lachrymatory.[5][6] Furthermore, nitro compounds, including the final product, are energetic and should be handled with care, avoiding excessive heat or shock. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How is the (E)-stereoisomer selectively formed?

A4: In many Henry reactions that proceed to the nitroalkene, the (E)-isomer is the thermodynamically more stable product and is therefore favored.[7] The reaction conditions, particularly the choice of base and solvent, can influence the stereochemical outcome. The elimination of water from the nitroaldol intermediate is a critical step where this selectivity is established.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

A low yield is the most frequent challenge. The following logic tree can help diagnose the root cause.

G start Low or No Yield Observed tlc Analyze Crude Reaction Mixture by TLC start->tlc sm_present Starting Aldehyde Remains? tlc->sm_present After Reflux/Stirring incomplete Incomplete Reaction sm_present->incomplete Yes no_sm No Starting Aldehyde, Complex Mixture/Baseline Spot sm_present->no_sm No sol_incomplete Solutions: 1. Increase reaction time. 2. Increase temperature moderately. 3. Check base activity/purity. 4. Ensure reagent purity. incomplete->sol_incomplete sol_decomp Solutions: 1. Lower reaction temperature (e.g., 0°C). 2. Use a milder or less concentrated base. 3. Check for starting material degradation. 4. Degas solvent to remove oxygen. no_sm->sol_decomp G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification a Dissolve Aldehyde in Methanol b Add Nitromethane a->b c Cool to 0°C b->c d Add Base Solution (Ammonium Acetate) c->d e Stir at 0°C, Allow to Warm to RT d->e f Monitor by TLC (Hexane:EtOAc 4:1) e->f g Pour into Ice-Water f->g h Filter Precipitate g->h i Wash with Cold Water h->i j Recrystallize from Hot Ethanol i->j k Collect Crystals, Dry Under Vacuum j->k l Obtain Pure Product k->l

Sources

Optimization

common side products in the nitration of 2-chlorothiophene

The following Technical Support Center guide is designed for researchers and process chemists optimizing the nitration of 2-chlorothiophene. It prioritizes mechanistic insight, safety, and robust characterization.[1] Sta...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists optimizing the nitration of 2-chlorothiophene. It prioritizes mechanistic insight, safety, and robust characterization.[1]

Status: Operational | Topic: Impurity Profiling & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

The nitration of 2-chlorothiophene is a classic Electrophilic Aromatic Substitution (EAS) on an electron-rich heterocycle.[1] While the sulfur atom activates the ring, the chlorine atom at position 2 exerts a directing effect.[1] The reaction is kinetically controlled and prone to "runaway" exotherms or oxidative degradation if not managed correctly.[1]

Primary Reaction:


[1]
Module 1: Impurity Identification (The "Which Peak is Which?" Guide)

User Query: "I have two spots on TLC and a minor impurity (~15%) in my GC/HPLC. Is this the 4-nitro isomer?"

Technical Response: It is highly unlikely to be the 4-nitro isomer.[1] The primary impurity is 2-chloro-3-nitrothiophene .[1]

Mechanistic Explanation:

  • Sulfur Effect: The heteroatom directs electrophiles to the

    
    -positions (C2 and C5).[1] Since C2 is occupied by Chlorine, C5 is the most activated site.[1]
    
  • Chlorine Effect: Chlorine is an ortho/para director.[1]

    • Para to Cl is C5 (Reinforces Sulfur's direction).[1]

    • Ortho to Cl is C3.[1]

  • Result: The electronic vectors of both S and Cl synergize at C5 , making it the major product (~85%).[1] The secondary electronic preference is C3 (ortho to Cl), making it the minor product (~15%).[1] C4 is electronically disfavored (meta to Cl,

    
     to S).[1]
    
Diagnostic Data: Distinguishing Isomers by NMR

Use


-NMR coupling constants (

) to definitively identify the regioisomers.[1] Thiophene coupling constants are highly specific to the distance between protons.[1]
Feature2-Chloro-5-nitrothiophene (Major)2-Chloro-3-nitrothiophene (Minor)
Structure Nitro at C5.[1][2] Protons at C3, C4 .[1]Nitro at C3.[1] Protons at C4, C5 .[1]
Proton Relationship Adjacent (

)
Adjacent (

)
Coupling Constant (

)


Key Shift Indicator Loss of the most downfield signal (H5 is substituted).[1]Retention of the downfield H5 signal (usually >7.5 ppm).[1]

Troubleshooting Tip: If your minor peak shows a doublet with a large coupling constant (~6.0 Hz) and a chemical shift characteristic of an


-proton (next to Sulfur), it is the 3-nitro  isomer.[1]
Module 2: Decomposition & "Black Tar" Syndrome

User Query: "My reaction mixture turned dark black and fumed off. What happened?"

Technical Response: You likely experienced oxidative ring opening .[1] Thiophenes are unstable in strong oxidizing acids (like concentrated


 without anhydride) or at high temperatures.[1]

Root Causes:

  • Temperature Spike: Nitration of thiophene is highly exothermic.[1] If the internal temperature exceeds 10°C during addition, the ring can open, polymerize, and release

    
     fumes.[1]
    
  • Wrong Reagent: Using standard "Mixed Acid" (

    
    ) is often too harsh for 2-chlorothiophene, leading to sulfonation or polymerization.[1]
    
  • Mechanism: The nitric acid acts as an oxidizer rather than a nitrating agent, attacking the sulfur to form sulfoxides which trigger ring destruction.[1]

Corrective Action:

  • Switch Reagent: Use Acetyl Nitrate (generated in situ from Acetic Anhydride + Nitric Acid).[1][3] This buffers the acidity and prevents oxidative destruction.[1]

  • Thermal Control: Maintain addition temperature between 0°C and 5°C . Never exceed 10°C.[1]

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways between the desired product, the regioisomer, and the destructive side reactions.

NitrationPathways Start 2-Chlorothiophene SigmaComplex Sigma Complex Intermediate Start->SigmaComplex Electrophilic Attack Decomp Ring Opening/Tars (Oxidative Destruction) Start->Decomp T > 10°C Strong Oxidizer AcetylNitrate Acetyl Nitrate (Ac2O + HNO3) AcetylNitrate->SigmaComplex Major 2-Chloro-5-nitrothiophene (Major Product ~85%) SigmaComplex->Major Kinetic Control (C5 Attack) Minor 2-Chloro-3-nitrothiophene (Minor Isomer ~15%) SigmaComplex->Minor Steric/Electronic (C3 Attack) Dinitro 2-Chloro-3,5-dinitrothiophene (Over-Nitration) Major->Dinitro Excess HNO3 High Temp

Caption: Reaction network showing the kinetic competition between C5 and C3 nitration, and the risk of oxidative degradation.

Module 4: Validated Experimental Protocol

Method: Low-Temperature Nitration using Acetyl Nitrate.[1] Objective: Maximize C5 selectivity and prevent "fume-off."

Step-by-Step Guide:

  • Reagent Preparation (The "Cocktail"):

    • In a 3-neck round bottom flask equipped with a thermometer and addition funnel, charge Acetic Anhydride (4.0 equiv) .

    • Cool to 0°C .

    • Slowly add Fuming Nitric Acid (1.1 equiv) dropwise.[1]

    • Critical Safety: This generates Acetyl Nitrate.[1][3][4][5][6] The reaction is exothermic.[1][4][5] Do not allow T > 5°C.

  • Substrate Addition:

    • Dissolve 2-chlorothiophene (1.0 equiv) in a small volume of acetic anhydride (optional, for viscosity).

    • Add the substrate solution to the nitrating mixture dropwise.[1]

    • Control: Maintain internal temperature at 0–5°C . If it hits 8°C, stop addition immediately and let it cool.

  • Quench & Workup:

    • Stir at 0°C for 1 hour.

    • Pour the reaction mixture onto crushed ice (approx 5x reaction volume). The product will precipitate as a solid or oil.[1]

    • Note: Acetyl nitrate hydrolyzes to acetic acid and nitric acid.[1][3] The quench will be acidic.[1]

  • Purification (Isomer Removal):

    • Filter the crude solid.[1][7]

    • Recrystallization: Recrystallize from Hexane/Isopropyl Ether or Ethanol .[1] The 5-nitro isomer crystallizes preferentially; the 3-nitro isomer remains largely in the mother liquor.[1]

    • Alternative: Steam distillation can be used for high purity, as the isomers have slightly different volatilities.[1]

Module 5: Workflow Logic for Purification

PurificationLogic Crude Crude Reaction Mix (Ac2O, AcOH, Products) Quench Pour onto Ice/Water Crude->Quench Filter Filtration / Extraction Quench->Filter Solid Crude Solid (Mix of 5-NO2 & 3-NO2) Filter->Solid Recryst Recrystallization (Hexane/iPr2O) Solid->Recryst MotherLiquor Mother Liquor (Enriched in 3-NO2) Recryst->MotherLiquor Impurities stay in solution Crystals Pure 2-Chloro-5-nitrothiophene (Target >98%) Recryst->Crystals Target precipitates

Caption: Decision tree for isolating the target 5-nitro isomer from the crude mixture.[1]

References
  • Babasinian, V. S. (1934).[1] "2-Nitrothiophene".[1] Organic Syntheses, 14, 76; Coll. Vol. 2, 466.[1][8] (Describes the foundational Acetyl Nitrate method). [1]

  • Östman, B. (1968).[1] "Preparation of 2-Nitrothiophene of High Isomeric Purity". Acta Chemica Scandinavica, 22, 1687-1689.[1] (Details the isomer distribution and separation logic).

  • Butler, A. R., & Hendry, J. B. (1971).[1] "Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen". Journal of the Chemical Society B, 102-105.[1] (Mechanistic kinetics explaining the alpha-selectivity).

  • Katritzky, A. R., et al. (2005).[1] "Direct nitration of five membered heterocycles". ARKIVOC, (iii), 179-191.[1] (Modern review of nitration reagents including Acetyl Nitrate safety). [1]

Sources

Troubleshooting

troubleshooting guide for the synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Case ID: T-2Cl-5NE-Thiophene Status: Active Support Tier: Senior Application Scientist Topic: Troubleshooting Guide for Henry Reaction & Dehydration Protocols Executive Summary & Core Protocol The synthesis of 2-chloro-5...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-2Cl-5NE-Thiophene Status: Active Support Tier: Senior Application Scientist Topic: Troubleshooting Guide for Henry Reaction & Dehydration Protocols

Executive Summary & Core Protocol

The synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene (also known as 2-chloro-5-(2-nitrovinyl)thiophene) is a classic application of the Henry Reaction (Nitroaldol Condensation) followed by dehydration. While the thiophene ring is electron-rich, the 5-chloro substituent slightly deactivates the ring compared to unsubstituted thiophene, requiring optimized conditions to prevent polymerization while ensuring complete conversion.

The "Gold Standard" Protocol (Ammonium Acetate Method) Recommended for high (E)-selectivity and direct isolation of the alkene.

  • Reagents: 5-chloro-2-thiophenecarboxaldehyde (1.0 eq), Nitromethane (excess, 5–10 eq), Ammonium Acetate (0.5–1.0 eq).

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Conditions: 80–90°C for 2–6 hours.

  • Workup: Cool to RT, pour into crushed ice/water. The product typically precipitates as a yellow/orange solid.

  • Purification: Recrystallization from Ethanol or Toluene/Hexane.

Troubleshooting Guide (Q&A Format)
Category A: Reaction Initiation & Conversion

Q: My reaction mixture turns dark immediately, but TLC shows starting material remains after 4 hours. Why? A: Thiophene derivatives are prone to acid-catalyzed polymerization (tarring), especially at high temperatures. The darkening indicates oligomer formation.

  • Diagnosis: Reaction temperature is likely too high (>100°C) or the Ammonium Acetate is wet.

  • Solution:

    • Lower temperature to 70–80°C .

    • Ensure Ammonium Acetate is dry (hygroscopic; store in desiccator).

    • Alternative: Switch to a catalytic amount of β-alanine in acetic acid, which is milder and often cleaner for sensitive heterocycles.

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is an equilibrium-limited reaction. Water produced during dehydration inhibits forward progress.

  • Solution:

    • Concentration: Ensure the reaction is not too dilute. A concentration of 0.5–1.0 M (aldehyde) is optimal.

    • Solvent: If using neat nitromethane as solvent, add molecular sieves (4Å) or use a Dean-Stark trap (if refluxing in toluene/nitromethane mix) to remove water.

Category B: Selectivity & Isomerism [2]

Q: I need the (E)-isomer, but I suspect I have a mixture. How do I control this? A: The Henry condensation under thermodynamic control (heat/acid) heavily favors the (E)-isomer due to steric hindrance between the nitro group and the thiophene ring in the (Z)-form.

  • Validation: Check 1H NMR. The vinylic protons for the (E)-isomer typically show a coupling constant (

    
    ) of 13–14 Hz . The (Z)-isomer will have a smaller 
    
    
    
    (9–11 Hz).
  • Fix: If (Z) is present, refluxing the crude solid in ethanol with a trace of iodine (

    
    ) or acid can facilitate isomerization to the thermodynamic (E) product.
    
Category C: Workup & Purification [3][4]

Q: Upon pouring into water, I get a sticky red oil instead of a precipitate. A: This "oiling out" is common when impurities (oligomers) prevent crystallization or when excess nitromethane/acetic acid is trapped.

  • Protocol Adjustment:

    • Decant the aqueous layer.

    • Dissolve the oil in a minimum amount of warm Ethanol or Isopropanol .

    • Scratch the flask walls with a glass rod while cooling to induce nucleation.

    • If it remains oily, perform a rapid filtration through a short silica plug (eluent: DCM/Hexane) to remove tars before recrystallization.

Q: Can I use column chromatography? A: Yes, but be cautious. Nitroalkenes are Michael acceptors and can degrade on basic alumina or highly active silica.

  • Recommendation: Use neutral silica gel. Elute quickly with a non-polar solvent gradient (e.g., Hexane

    
     10% EtOAc/Hexane).
    
Category D: Safety (Critical)

Q: Can I use Sodium Hydroxide (NaOH) instead of Ammonium Acetate? A: CAUTION. While NaOH works for the initial aldol step, heating nitromethane with strong bases can form unstable fulminate-like salts, presenting an explosion hazard .

  • Rule: If using strong bases (NaOH/KOH), perform the reaction at 0–5°C to isolate the

    
    -nitroalcohol intermediate first. Dehydrate this intermediate in a separate step (e.g., MsCl/Et3N or Ac2O). Do not reflux nitromethane with strong inorganic bases. 
    
Comparative Data: Catalyst & Solvent Efficiency

Table 1: Optimization of Reaction Conditions for 5-chloro-2-thiophenecarboxaldehyde

MethodCatalystSolventTemp (°C)Yield (%)E:Z RatioNotes
A (Standard)

AcOH8578-85%>95:5Robust; direct precipitation.
B (Solvent-Free)

NitromethaneReflux65-75%>90:10Faster; higher tar formation.
C (Two-Step) NaOHMeOH/H2O0-590%N/AYield of nitroalcohol. Requires Step 2 dehydration.
D (Mild)

-Alanine
AcOH8080-88%>98:2Best for purity; slower reaction.
Visual Workflows (Graphviz)
Figure 1: Reaction Mechanism (Ammonium Acetate Mediated)

Caption: Mechanism showing iminium activation, nucleophilic attack by nitronate, and E1cB-style elimination to the (E)-alkene.

HenryMechanism Start Start: 5-Cl-Thiophene-CHO + Nitromethane Activation Activation: Formation of Iminium (with NH4OAc) Start->Activation NH4+ Deprotonation Nitronate Formation: CH3NO2 -> [CH2NO2]- Start->Deprotonation OAc- Attack C-C Bond Formation: Beta-Nitro Alcohol Intermediate Activation->Attack Deprotonation->Attack Elimination Dehydration: Loss of H2O (Thermodynamic Control) Attack->Elimination -H2O / Heat Product Product: (E)-2-Chloro-5- (2-nitrovinyl)thiophene Elimination->Product Crystallization

Figure 2: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing low yield or purity issues during the workup phase.

Troubleshooting Issue Problem: Low Yield or Oily Product CheckTLC Check TLC: SM Remaining? Issue->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: Product Degraded/Oiled CheckTLC->NoSM No WaterCheck Check Water Content (Dry Reagents?) YesSM->WaterCheck TempCheck Check Temp (Increase to 85°C) YesSM->TempCheck Polymer Dark Tar? Polymerization NoSM->Polymer Oil Red Oil? Trapped Solvent NoSM->Oil Sol1 Add Mol. Sieves or Fresh NH4OAc WaterCheck->Sol1 Sol3 Silica Plug Filtration (DCM Eluent) Polymer->Sol3 Sol2 Recrystallize: Ethanol + Scratching Oil->Sol2

References
  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[2][5][6][7][8][9][10][11] Link

  • Jubilant Organosys. (2004). Process for the preparation of 2-(2-nitrovinyl)thiophene. US Patent 6,787,660. Link

  • Cardiff University. (2021). Safe use of Nitromethane for Aldol Reactions in Flow. Link

  • Common Organic Chemistry. (n.d.). Henry Reaction - Nitroalkene Synthesis Examples. Link

Sources

Optimization

optimization of reaction conditions for thiophene functionalization

Ticket ID: THIO-OPT-2024 Subject: Optimization of Reaction Conditions for Thiophene Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division Introduction: The "Thiophene Challenge" Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THIO-OPT-2024 Subject: Optimization of Reaction Conditions for Thiophene Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The "Thiophene Challenge"

Welcome to the Thiophene Optimization Support Center. If you are here, you are likely experiencing one of the "Big Three" failure modes common to thiophene chemistry:

  • Regio-scrambling: You targeted C3 but got C2 (or a mixture).

  • Catalyst Death: Your Palladium reaction stalled at 20% conversion due to sulfur poisoning.

  • The Halogen Dance: Your lithiation yielded a product where the halogen migrated to a different carbon.

Thiophene is an electron-rich, aromatic heterocycle (


-excessive), making it highly reactive toward electrophiles but prone to stability issues under basic conditions. This guide moves beyond standard textbook procedures to address the causality of these failures and provides self-validating protocols to fix them.

Module 1: Regioselectivity Control (The "Address" Problem)

User Issue: "I need to functionalize the C3 (beta) position, but C-H activation exclusively targets C2 (alpha)."

Root Cause Analysis

Thiophene regioselectivity is governed by the acidity of the C-H bonds. The pKa of the C2-H is significantly lower (~32) than C3-H (~35). Under standard Concerted Metalation-Deprotonation (CMD) conditions, the catalyst will always follow the path of least resistance (C2).

Resolution Protocol: The Ligand Switch

To override thermodynamic preference, you must alter the catalytic mechanism.

  • Pathway A: C2-Selective (Standard CMD)

    • Mechanism: The carboxylate base (e.g., pivalate, acetate) assists in deprotonating the most acidic position.

    • Ligand: 2,2'-Bipyridyl or standard phosphines.

  • Pathway B: C3-Selective (Heck-Type)

    • Mechanism: Bulky, electron-deficient ligands discourage the CMD pathway and favor a Heck-type insertion at the sterically less hindered (but electronically available) C3 position.

    • Ligand: Bulky fluorinated phosphines, specifically

      
       .[1]
      
Decision Matrix: Regioselectivity Optimization

ThiopheneRegio Start Target Position? C2 C2 (Alpha) Start->C2 C3 C3 (Beta) Start->C3 DirectC2 Protocol A: Standard CMD Pd(OAc)2, KOAc Ligand: 2,2'-Bipyridyl C2->DirectC2 CheckC2 Is C2 Blocked? C3->CheckC2 Yes Yes CheckC2->Yes C2 is sub'd No No CheckC2->No C2 is H BlockStrategy Strategy: Blocking Group Install Cl/TMS at C2 Func. C3 -> Remove C2 LigandStrategy Strategy: Ligand Control Pd(OAc)2, Cs2CO3 Ligand: P[OCH(CF3)2]3 Yes->DirectC2 Direct C3 Arylation No->BlockStrategy High Reliability Route No->LigandStrategy Direct C3 Selectivity

Figure 1: Decision tree for selecting reaction conditions based on desired regioselectivity.

Module 2: Catalyst Poisoning (The "Engine" Problem)

User Issue: "My Suzuki coupling stops after 1 hour. Adding more catalyst doesn't help."

Root Cause Analysis

Thiophene sulfur is a soft Lewis base that can coordinate strongly to soft Lewis acids like Pd(II). This forms a "rest state" complex that is catalytically dormant. Standard ligands (PPh3) are often displaced by the high local concentration of the thiophene substrate, leading to catalyst death.

Expert Insight: The "Bulky Shield" Solution

To prevent sulfur coordination, you must use ligands that are:

  • Electron-rich: To increase oxidative addition rates.

  • Sterically bulky: To physically block the sulfur atom from binding to the Pd center.

Recommended Ligands:

  • SPhos / XPhos: The Buchwald dialkylbiaryl phosphines are the gold standard here. The lower aryl ring provides steric bulk that prevents sulfur coordination.

  • Pd(dppf)Cl2: The large bite angle and ferrocene backbone often resist poisoning better than monodentate phosphines.

Troubleshooting Table: Cross-Coupling Optimization
ParameterStandard (Avoid)Optimized (Recommended)Why?
Catalyst Source Pd(PPh3)4Pd(OAc)2 or Pd2(dba)3 Pd(0) sources like tetrakis are air-sensitive and carry PPh3, which is easily displaced by sulfur.
Ligand PPh3, PCy3SPhos , XPhos , RuPhos Bulky biaryl ligands prevent formation of the Pd-S dormant species [1].
Base Na2CO3K3PO4 or Cs2CO3 Anhydrous, stronger bases often facilitate transmetallation in heteroaromatics.
Solvent Toluene1,4-Dioxane or n-Butanol Higher boiling points allow for the thermal energy needed to overcome the activation barrier of electron-rich substrates.

Module 3: Lithiation & The Halogen Dance (The "Stability" Problem)

User Issue: "I treated 2-bromo-thiophene with LDA to trap at C5, but I isolated the 3-bromo-2-substituted product."

Root Cause Analysis

This is the Halogen Dance .[2] Upon lithiation at the acidic C5 position, the lithiated species is unstable. The lithium atom can migrate to the C2 position (ortho to the bromine) because the resulting species is stabilized by the inductive effect of the halogen. Simultaneously, the bromine migrates to the C3 position to alleviate steric strain or maximize thermodynamic stability.

Mechanism Visualization

HalogenDance Substrate 2-Bromo-thiophene Lithiation Lithiated Intermediate (Kinetic Product) Substrate->Lithiation + LDA, -78°C Equilibrium Halogen Dance (Rearrangement) Lithiation->Equilibrium Warm up / Time Trap C5 Product Trap C5 Product Lithiation->Trap C5 Product Fast Quench ThermoProd 3-Bromo-2-Lithio (Thermodynamic Product) Equilibrium->ThermoProd Trap C2 Product Trap C2 Product ThermoProd->Trap C2 Product Slow Quench

Figure 2: The Halogen Dance mechanism showing the divergence between kinetic (desired) and thermodynamic (rearranged) products.

Protocol: Preventing the Dance (Kinetic Control)

To lock the kinetic product (C5-lithiation without migration), you must strictly control temperature and stoichiometry.

Step-by-Step Guide:

  • Cryogenic Conditions: Cool THF/LDA mixture to -78°C (acetone/dry ice). Do not use -20°C or 0°C.

  • Inverse Addition (Critical):

    • Wrong: Adding LDA to the substrate.[2][3] (Creates local excess of base, promoting equilibration).

    • Right: Add the substrate solution slowly to the LDA solution.

  • Trapping Window: Stir for maximum 15–30 minutes at -78°C.

  • Quench Cold: Add the electrophile (e.g., aldehyde, halide) while the reaction is still at -78°C. Do not warm up until the electrophile is fully added.

FAQ: Rapid Response

Q: Can I use microwave irradiation for thiophene couplings? A: Yes, but be cautious. Microwaves accelerate heating, which is good for overcoming catalyst poisoning, but they can also accelerate hydrodehalogenation (loss of halides) in thiophenes. Use sealed vessels with Pd(dppf)Cl2 and keep run times under 30 minutes.

Q: Why is my thiophene boronic acid decomposing? A: Thiophene-2-boronic acids are notoriously unstable (protodeboronation).

  • Fix: Use Pinacol esters (more stable) or MIDA boronates (slow release).

  • Fix: If using the acid, add it in portions or use a large excess (1.5–2.0 equiv).

Q: How do I remove the "blocking group" from C2 after functionalizing C3? A: If you used Chlorine (Cl) as a blocker:

  • Use Pd/C + H2 (balloon) or Ammonium Formate .

  • Note: Ensure your C3 functional group is stable to reduction.

References

  • Catalyst Poisoning & Ligand Selection

    • Source: "Sulfur poisoning and regeneration of palladium-based catalysts."[4][5] J. Chem. Soc., Faraday Trans.[5]

    • Relevance: Establishes the mechanism of sulfur coordination to Pd and the necessity of bulky ligands or high temper
  • Regioselectivity (C2 vs C3)

    • Source: "Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C-H Activation/Arylation of Thiophenes." Chemistry - A European Journal (Itami Group).
    • Relevance: Defines the switch between CMD (C2-selective) and Heck-type (C3-selective)
  • Halogen Dance Mechanism

    • Source: "Base catalysed halogen dance reactions."[3][6] Imperial College London / Tetrahedron.

    • Relevance: Detailed kinetic vs.
  • Suzuki Coupling Optimization

    • Source: "Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling." Taylor & Francis.
    • Relevance: Provides the data backing the use of Cs2CO3 and SPhos/Pd(OAc)2 systems for high yields.

Sources

Troubleshooting

stability and safe storage of chlorinated thiophene compounds

Topic: Stability, Safe Storage, and Troubleshooting of Chlorinated Thiophene Derivatives Ticket ID: #CT-STAB-2024 Support Tier: Level 3 (Senior Application Scientist) 👋 Welcome to the Support Hub Hello. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Safe Storage, and Troubleshooting of Chlorinated Thiophene Derivatives Ticket ID: #CT-STAB-2024 Support Tier: Level 3 (Senior Application Scientist)

👋 Welcome to the Support Hub

Hello. I am Dr. Aris, Senior Application Scientist. You are likely here because your "stable" bottle of 2-chlorothiophene has turned black, viscous, or is fuming upon opening.

Chlorinated thiophenes (e.g., 2-chlorothiophene, 2,5-dichlorothiophene) are deceptively stable . While they appear robust on a spec sheet, they possess a latent instability driven by the electron-rich thiophene ring and the lipophilic nature of the chloro-substituent.

This guide is not a generic safety sheet. It is a troubleshooting manual designed to reverse-engineer the failures occurring in your hood right now.

🚨 Critical Issue 1: The "Black Tar" Phenomenon

User Complaint: "My clear liquid sample turned dark brown/black and viscous overnight. Is it still usable?"

The Diagnosis: Acid-Catalyzed Autocatalytic Polymerization

If your sample has darkened or solidified, it has undergone uncontrolled polymerization. This is the most common failure mode for 2-chlorothiophene and 2-chloromethylthiophene.

The Mechanism (Why it happens): Chlorinated thiophenes are electron-rich heterocycles. They are highly susceptible to electrophilic aromatic substitution .[1]

  • Initiation: Trace moisture or light generates a microscopic amount of Hydrogen Chloride (HCl) via hydrolysis or photolysis.

  • Activation: The proton (

    
    ) from HCl acts as a catalyst, attacking the thiophene ring to form a reactive carbocation (sigma complex).
    
  • Propagation: This carbocation attacks a neighboring thiophene molecule.

  • The Vicious Cycle: The coupling releases a fresh proton (

    
    ), which immediately catalyzes the next reaction. This is autocatalytic —once it starts, it accelerates exponentially, generating heat and heavy polymers (the "tar").
    
🛠️ Troubleshooting & Recovery
  • If the sample is black/viscous: DISCARD IT. The polymerization is irreversible. Distillation is dangerous due to potential peroxide accumulation or thermal runaway.

  • If the sample is yellowing (Early Stage):

    • Test pH: Place a wet pH strip in the headspace. Red indicates HCl evolution.

    • Wash: Wash the organic layer immediately with cold saturated

      
       or 1M 
      
      
      
      to neutralize acid.
    • Dry: Dry over anhydrous

      
       (which acts as a dual desiccant and acid scavenger).
      
🛡️ Prevention: The Stabilizer Protocol

Never store pure chlorinated thiophenes without a scavenger.

StabilizerConcentrationMechanism of ActionBest For
Dicyclohexylamine 0.1 - 2.0 wt%Sterically hindered amine; scavenges HCl without reacting with the thiophene.Long-term storage (Recommended)
Triethylamine 0.5 - 1.0 wt%Volatile amine; scavenges protons.Short-term storage / In-situ use
Potassium Carbonate Solid pelletsInorganic base; neutralizes acid at the solid-liquid interface.Drying agents inside the bottle

📉 Critical Issue 2: Pressure Buildup & "Fuming"

User Complaint: "When I opened the fridge, the septum was bulging. Upon opening, white fumes appeared."

The Diagnosis: HCl Evolution & Hydrolysis

The "white fumes" are HCl gas reacting with atmospheric moisture. This indicates your storage vessel was not moisture-tight.

The Causality: The chlorine atom on the thiophene ring (especially in 2-chloromethylthiophene) is labile.



In a sealed vessel, this generates significant pressure, creating an explosion hazard.
⚠️ Immediate Safety Action
  • Do NOT shake the bottle.

  • Vent in a Fume Hood: Carefully insert a needle connected to a bubbler (filled with dilute NaOH) to relieve pressure.

  • Transfer: Move the material to a new, dry, amber glass bottle with a fresh PTFE-lined cap.

🔬 Visualizing the Instability Loop

The following diagram illustrates why "clean" samples degrade rapidly once the first molecule decomposes.

ThiopheneDegradation Figure 1: The Autocatalytic Decomposition Loop of Chlorothiophenes Thiophene Pure Chlorothiophene HCl HCl (Catalyst) Thiophene->HCl Hydrolysis/Photolysis Carbocation Reactive Carbocation Thiophene->Carbocation Attacked by H+ Moisture Trace Moisture / Light Moisture->HCl Initiates HCl->Carbocation Protonation (H+) Polymer Polymer (Black Tar) Carbocation->Polymer Coupling Polymer->HCl Releases H+ (Autocatalysis)

Caption: The degradation cycle is autocatalytic; the polymerization step releases protons (


), which serve as the catalyst for further reaction, leading to rapid bulk failure.

📦 The "Golden Standard" Storage Protocol

To ensure stability for >6 months, follow this decision tree.

StorageProtocol Figure 2: Safe Storage Decision Matrix Start Received Sample Check Check Clarity & pH Start->Check Stabilize Add 1% Dicyclohexylamine Check->Stabilize If Acidic/Clear Purge Purge Headspace (Ar/N2) Stabilize->Purge Container Amber Glass + PTFE Cap Purge->Container Temp Store at 2-8°C Container->Temp

Caption: A validated workflow for long-term storage. The addition of an amine stabilizer is the critical control point.[1]

Summary of Storage Specs
  • Temperature: 2°C to 8°C (Refrigerate). Do not freeze unless specified, as freeze-thaw cycles can introduce moisture via condensation.

  • Atmosphere: Argon or Nitrogen (Dry).

  • Container: Amber glass (prevents photolysis). Cap must be PTFE-lined (phenolic caps degrade).

  • Stabilizer: Mandatory. 0.1% to 1% Dicyclohexylamine or Triethylamine.

⚠️ Safety Note: The "Stench" Factor

Chlorinated thiophenes are potent lachrymators and possess a pervasive, sulfurous stench that "sticks" to lipids (skin/hair).

  • Glove Permeation: Standard nitrile gloves provide <5 minutes of protection. Double glove or use Silver Shield/Laminate gloves for handling pure stock.

  • Decontamination: If you spill it, do not just wipe it. Oxidize it. Use a dilute bleach solution (sodium hypochlorite) to oxidize the sulfur to a sulfoxide/sulfone, which is less volatile and odorous, then wash with soap.

References

  • Org. Synth. 1957, 37, 15. 2-Chloromethylthiophene. (Detailed notes on instability and explosion hazards during storage).

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Chlorothiophene.[2] (Hazards, handling, and storage requirements).[1][2][3][4][5]

  • BenchChem. Chlorination Methods for Thiophene Synthesis. (Protocols for stabilization using dicyclohexylamine).[1][5]

  • Campaign, E. & Monroe, P.A. (1954). Polymers from 2-Chlorothiophene. Journal of the American Chemical Society. (Mechanistic insight into acid-catalyzed polymerization).

Sources

Optimization

Technical Support Center: Navigating the Purification of Polar Nitro Compounds

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar nitro compounds. This guide is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar nitro compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their work. The inherent properties of polar nitro compounds—strong dipole moments, susceptibility to certain chemical conditions, and powerful interactions with stationary phases—demand a nuanced and well-informed approach to achieve high purity.

This resource is structured to provide immediate, actionable solutions through a series of frequently asked questions and in-depth troubleshooting guides. We will explore the "why" behind the "how," grounding our recommendations in established chemical principles to empower you to adapt and overcome your specific purification hurdles.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges encountered when working with polar nitro compounds.

Q1: My polar nitro compound streaks badly on a standard silica TLC plate, making it impossible to assess purity or choose a column chromatography solvent. What's happening and how do I fix it?

A: Streaking, or tailing, is a classic sign of a very strong interaction between your polar compound and the acidic silica gel stationary phase.[1] The nitro group is a powerful electron-withdrawing group, which, combined with other polar functionalities (like hydroxyl or amine groups), creates a molecule with a high affinity for the polar Si-OH groups on the silica surface.[2] This strong binding prevents the compound from moving as a tight band, causing it to lag behind the solvent front in a continuous streak.

Troubleshooting Steps:

  • Solvent Polarity Adjustment: Your first step is to increase the polarity of your mobile phase (eluent). If you are using a standard ethyl acetate/hexane system, begin by increasing the proportion of ethyl acetate. If streaking persists even in 100% ethyl acetate, you will need a stronger polar modifier.[3] Adding 5-10% methanol to dichloromethane or ethyl acetate is a common and effective next step.[2]

  • Use of Additives to Suppress Interaction: To mitigate the acidic nature of the silica gel, which can strongly interact with basic functionalities on your molecule, add a small amount of a basic modifier to your eluent. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in your main eluent (e.g., 5% of the NH4OH/MeOH solution in dichloromethane), can dramatically improve peak shape for polar, basic compounds.[3][4][5] For acidic nitro compounds (like nitrophenols), adding a small amount of acetic acid (0.5-2%) to the mobile phase can help by protonating the compound and reducing its interaction with the silica.[6]

Q2: I'm concerned about the stability of my nitro compound during purification. Are there specific conditions I should avoid?

A: Yes, stability is a critical concern. Nitro compounds, particularly nitroalkenes or molecules with other sensitive functional groups, can be labile.[7] Key sensitivities include:

  • pH: Many nitro compounds are susceptible to decomposition in strongly acidic or basic media.[7] For instance, primary and secondary nitroalkanes can form nitronate anions in the presence of a base, which are chemically distinct and may lead to side reactions.[8] During workup, it is often safer to use neutral or mild quenching agents like saturated aqueous ammonium chloride instead of strong acids or bases.[7]

  • Temperature: Thermal lability is a known issue. Some nitro compounds can decompose or polymerize at elevated temperatures.[7][9] This is especially important during solvent evaporation (use a rotary evaporator with a moderate temperature water bath) and when considering purification by distillation.

  • Light: Photochemical reactions, including isomerizations, can occur. It is good practice to protect light-sensitive compounds by wrapping flasks in aluminum foil.[7]

  • Stationary Phase Reactivity: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[4] If you observe new spots on your TLC plate after letting it sit for a while, or if your column yield is unexpectedly low, your compound may be degrading on the silica.

Q3: My polar nitro compound is a solid. Is column chromatography always the best first choice for purification?

A: Not necessarily. For solid compounds, recrystallization should always be considered as a powerful, efficient, and often scalable first-line purification technique.[10][11] Chromatography is resource-intensive, and if your crude material is >90% pure, a well-chosen recrystallization can often remove minor impurities more effectively.

The key is finding a suitable solvent or solvent system where your compound is highly soluble when hot but sparingly soluble when cold.[10][12] This temperature-dependent solubility differential is the driving force for purification.[12] Impurities should either remain in the cold solvent or be insoluble in the hot solvent (allowing for removal by hot filtration).[12]

Section 2: In-Depth Troubleshooting Purification Techniques

This section provides detailed Q&A guides for specific purification methodologies.

Column Chromatography

Q4: I can't get my highly polar nitro compound to elute from a silica gel column, even with 20% methanol in dichloromethane. What are my options?

A: This is a common and frustrating problem indicating that your compound is too polar for standard normal-phase chromatography. Here is a decision tree to guide you to a solution:

G start Compound Stuck on Silica Column option1 Modify Normal-Phase System start->option1 option2 Change Stationary Phase start->option2 option3 Switch to Reverse-Phase start->option3 option4 Try HILIC start->option4 sol1a Use Ammoniated Solvent System (e.g., 1-10% of 10% NH4OH in MeOH / DCM) option1->sol1a sol2a Use Deactivated Silica (Pre-flush with eluent + 1-2% TEA) option2->sol2a sol2b Use Alumina (Neutral or Basic) option2->sol2b sol3a Use C18 Silica with Aqueous Mobile Phase (ACN/H2O or MeOH/H2O) option3->sol3a sol4a Use Silica Column with High Organic Mobile Phase (e.g., 95:5 ACN/H2O) option4->sol4a

Caption: Decision tree for eluting highly polar compounds.

  • Option 1: Aggressive Normal-Phase Systems: Before abandoning silica, try a more potent polar mobile phase. A common system for very polar compounds is a mixture containing ammonium hydroxide.[3][5] For example, prepare a stock solution of 10% NH₄OH in methanol and use 1-10% of this mixture in dichloromethane.[3] This both increases polarity and deactivates the acidic silica surface.

  • Option 2: Alternative Normal-Phase Media: If your compound is base-sensitive or degrading on silica, switch to a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds that interact too strongly with acidic silica.[1][13]

  • Option 3: Reversed-Phase Chromatography: This is often the best solution. In reversed-phase, the stationary phase (e.g., C18-bonded silica) is nonpolar, and the mobile phase is polar (typically water/acetonitrile or water/methanol).[14] Polar compounds have weak interactions with the C18 and elute earlier with a higher percentage of the aqueous phase. This technique is highly effective but requires removing water from the collected fractions, often by lyophilization (freeze-drying).[1]

  • Option 4: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a type of normal-phase chromatography that uses a polar stationary phase (like bare silica) with a reversed-phase type eluent (e.g., high acetonitrile, low water content).[15] It is excellent for compounds that are too polar for reversed-phase (elute in the void) and too polar for traditional normal-phase (stick to the column).[15]

Q5: My compound appears to be decomposing on the silica gel column. How can I confirm this and prevent it?

A: Compound instability on silica is a frequent issue, especially for sensitive molecules.[4][13]

Confirmation (2D TLC Technique):

  • Spot your crude mixture on a TLC plate.

  • Run the plate in a suitable solvent system.

  • Remove the plate, let the solvent fully evaporate, but do not visualize.

  • Rotate the plate 90 degrees and run it again in the same solvent system.

  • Visualize the plate. If the compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. If your target compound is decomposing, you will see new spots appearing off this diagonal.

Prevention Strategies:

  • Deactivate the Silica: Before loading your compound, flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine (TEA) or ammonium hydroxide.[13] Then, flush with the regular eluent to remove excess base before loading. This neutralizes the most acidic sites.

  • Use a Different Stationary Phase: Switch to neutral or basic alumina, or consider bonded phases like diol or amino-silica which are less harsh.[13]

  • Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with optimal flow rates rather than slow gravity chromatography.[7]

Recrystallization

Q6: My polar nitro compound "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities which inhibit crystal lattice formation.[12]

Solutions:

  • Lower the Saturation Temperature: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[12]

  • Cool More Slowly: Rapid cooling favors oiling. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.[16]

  • Use a Different Solvent: Choose a solvent with a lower boiling point.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Q7: I can't find a single solvent that works for my recrystallization. How do I perform a two-solvent recrystallization?

A: A two-solvent system is ideal when no single solvent has the desired "soluble when hot, insoluble when cold" property. You need a miscible pair of solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

Protocol for Two-Solvent Recrystallization:

  • Dissolve your crude solid in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization. Crystals should form as the solubility decreases.

Common "Good" / "Bad" Solvent Pairs for Polar Compounds
Ethanol / Water
Methanol / Diethyl Ether
Acetone / Hexane
Ethyl Acetate / Hexane
Dichloromethane / Hexane
(Data synthesized from sources[12][17])
Acid-Base Extraction

Q8: Can I use acid-base extraction to purify a nitro compound that also has an acidic or basic functional group?

A: Absolutely. Acid-base extraction is a powerful liquid-liquid extraction technique for separating compounds based on their acidic or basic properties.[18][19][20] It relies on the principle that ionic salts are soluble in water, while neutral organic molecules are typically more soluble in organic solvents.[20]

Workflow for Purifying a Nitroaniline (Basic):

G start Crude Mixture in DCM: Nitroaniline (Basic) + Neutral Impurity step1 Extract with aq. HCl start->step1 organic_layer1 Organic Layer: Neutral Impurity step1->organic_layer1 Separate Layers aqueous_layer1 Aqueous Layer: Nitroanilinium Chloride (Ionic Salt) step1->aqueous_layer1 step2 Basify with aq. NaOH (Back-extraction) aqueous_layer1->step2 step3 Extract with fresh DCM step2->step3 final_product Organic Layer: Pure Nitroaniline step3->final_product

Caption: Acid-base extraction workflow for a basic nitro compound.

Procedure Explained:

  • Dissolution: Dissolve the crude mixture (e.g., a nitroaniline and a neutral byproduct) in an organic solvent like dichloromethane (DCM) or diethyl ether.[21]

  • Acid Wash: Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel and shake. The basic amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[21][22] The neutral impurity remains in the organic layer.

  • Separation: Separate the two layers. The organic layer contains the neutral impurity.

  • Regeneration (Back-Extraction): To recover your product, add a base (e.g., 2 M NaOH) to the aqueous layer until it is basic. This deprotonates the ammonium salt, regenerating the neutral, organic-soluble nitroaniline.[20][21]

  • Final Extraction: Extract the now-neutral nitroaniline back into a fresh portion of organic solvent. Drying this organic layer (e.g., with Na₂SO₄) and evaporating the solvent will yield the purified product.

A similar logic applies to acidic nitro compounds (like nitrophenols), where an aqueous base (e.g., NaHCO₃ or NaOH) is used to extract the acidic component into the aqueous phase as its salt.[19][23]

Section 3: Protocols and Methodologies

Protocol 1: Deactivating a Silica Gel Column for Flash Chromatography

This protocol is essential when purifying base-sensitive polar nitro compounds or those that exhibit strong tailing.[13]

Materials:

  • Packed silica gel column

  • Eluent (e.g., Dichloromethane/Methanol mixture)

  • Triethylamine (TEA)

  • Crude sample pre-adsorbed onto silica gel or dissolved in a minimum of solvent

Procedure:

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (e.g., for 100 mL of 95:5 DCM/MeOH, add 1-2 mL of TEA).

  • Column Flush: Flush the packed silica gel column with 2-3 column volumes of this deactivating solvent. This neutralizes the acidic silanol groups on the surface.

  • Equilibration: Flush the column with 2-3 column volumes of your standard initial elution solvent (without TEA) to remove any excess base.

  • Load Sample: Carefully load your sample onto the top of the column.

  • Elution: Begin the chromatography using your pre-determined solvent system, either isocratically or with a gradient, as you normally would. Monitor fractions by TLC.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available at: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Google Patents. US2229532A - Process for the purification of nitro aliphatic compounds.
  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Available at: [Link]

  • Thompson Rivers University. Experiment 2: Recrystallization. Available at: [Link]

  • J&K Scientific LLC. Thin-Layer Chromatography (TLC) User Guide. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Swarthmore College. Recrystallization-1.pdf. Available at: [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. Available at: [Link]

  • Reddit. What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry. Available at: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Safrole. Acid-Base Extraction. Available at: [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. Available at: [Link]

  • ResearchGate. How can I select a solvent system for highly polar compounds to elute in TLC and run column?. Available at: [Link]

  • Google Patents. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • eGyanKosh. NITRO COMPOUNDS. Available at: [Link]

  • YouTube. Acid-Base Extraction Tutorial. Available at: [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. Available at: [Link]

  • The Analytical Scientist. Purification of polar compounds. Available at: [Link]

  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available at: [Link]

  • Reddit. Purification of strong polar and basic compounds : r/Chempros. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

Sources

Troubleshooting

how to avoid decomposition of thiophene derivatives during workup

Welcome to the technical support center for researchers working with thiophene-based compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the workup and purif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with thiophene-based compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the workup and purification of thiophene derivatives. As specialists in synthetic organic chemistry, we understand that the stability of these valuable heterocycles is paramount to experimental success. This resource combines troubleshooting advice, preventative protocols, and the underlying chemical principles to empower you to protect your compounds from degradation.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you might encounter during your experiments. Each question is followed by an explanation of the likely cause and a detailed protocol for remediation and prevention.

Question 1: "My reaction mixture, which contains a thiophene derivative, turned dark brown or black after an acidic wash with HCl. What happened?"

Answer:

This is a classic sign of acid-catalyzed polymerization or decomposition of the thiophene ring.[1] While thiophene is considered aromatic, it is more electron-rich and significantly more reactive towards electrophiles than benzene.[2] Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can protonate the thiophene ring, creating a highly reactive cationic intermediate. This intermediate can then be attacked by another neutral thiophene molecule in an electrophilic aromatic substitution-type reaction, initiating an oligomerization or polymerization cascade that results in deeply colored, insoluble materials.[1][3]

start Acidic Workup Required check_strength Is a strong acid (HCl, H2SO4) absolutely necessary? start->check_strength use_mild Substitute with a milder organic acid (e.g., 10% citric acid, sat. NH4Cl, or dilute acetic acid). check_strength->use_mild No strong_acid_protocol Proceed with Strong Acid Protocol check_strength->strong_acid_protocol Yes result Stable Thiophene Derivative use_mild->result control_temp Perform wash at low temperature (0 °C) to minimize polymerization rate. strong_acid_protocol->control_temp minimize_contact Reduce contact time to a minimum. Separate layers immediately. control_temp->minimize_contact quench_immediately Immediately neutralize the organic layer with a mild base (e.g., sat. NaHCO3 wash). minimize_contact->quench_immediately quench_immediately->result

Caption: Decision workflow for acidic workup of thiophene derivatives.

  • Preparation: Cool the reaction mixture and the wash solutions to 0 °C in an ice bath.

  • Extraction: If your compound is in an organic solvent, add an equal volume of a pre-chilled, mild acidic solution, such as 10% aqueous citric acid or saturated ammonium chloride (NH₄Cl).

  • Agitation & Separation: Gently swirl or invert the separatory funnel for no more than 30-60 seconds. Do not shake vigorously. Allow the layers to separate and drain the aqueous layer promptly.

  • Neutralization: Immediately wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Question 2: "After my oxidation reaction (e.g., using m-CPBA or H₂O₂), my thiophene product seems to have disappeared or I see multiple new spots on my TLC plate. How can I avoid this?"

Answer:

The sulfur atom in the thiophene ring is susceptible to oxidation, especially by strong oxidants like peroxy acids or hydrogen peroxide.[4][5] This oxidation can lead to the formation of thiophene S-oxides and subsequently thiophene S,S-dioxides (sulfones).[2][6] These oxidized species are often unstable and highly reactive. The S-oxide, in particular, can act as a potent dienophile in Diels-Alder reactions, leading to dimerization, or undergo other rearrangements.[2][6] This reactivity diverts your desired product into a complex mixture of byproducts.

Thiophene Thiophene Derivative S_oxide Thiophene S-Oxide (Unstable Intermediate) Thiophene->S_oxide Oxidation Oxidant Residual Oxidant (m-CPBA, H2O2) Oxidant->Thiophene Sulfone Thiophene S,S-Dioxide (Sulfone) S_oxide->Sulfone Further Oxidation Dimer Diels-Alder Dimerization Products S_oxide->Dimer Rearrangement Rearrangement Products S_oxide->Rearrangement

Caption: Common oxidative decomposition pathways for thiophenes.

This protocol is designed to destroy the excess oxidant before it can damage the thiophene ring during extraction and concentration.

  • Cooling: Once the primary reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to 0 °C in an ice bath.

  • Reductive Quench: While stirring vigorously, slowly add a quenching solution until the oxidant is consumed. You can test for the presence of peroxides using peroxide test strips.

    • Recommended Quenching Agents:

      • Saturated aqueous sodium sulfite (Na₂SO₃)

      • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Stirring: Allow the mixture to stir for 15-30 minutes at 0 °C to ensure the complete destruction of the oxidant.

  • Extraction: Proceed with your standard aqueous workup. If the reaction was acidic, use a saturated NaHCO₃ solution for the first wash. If it was basic, a water or brine wash may suffice.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent and concentrate in vacuo at a low temperature. Avoid excessive heat from the rotovap bath.

FAQs: General Stability and Handling of Thiophene Derivatives

QuestionAnswer
What is the general stability of the thiophene ring? The thiophene ring is a robust aromatic system but is more susceptible to electrophilic attack and oxidation than benzene.[2][7] Its stability is highly dependent on the substituents. Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) generally decrease the ring's reactivity and enhance its stability towards oxidation and acid, while electron-donating groups (e.g., -OR, -NR₂) activate the ring, making it more prone to decomposition.[8]
Can I use strong bases like NaOH or KOH during workup? While thiophenes are generally more stable to bases than strong acids, it is best practice to use milder bases like saturated sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or organic bases like triethylamine (NEt₃). Very strong bases, especially in polar solvents, can potentially lead to ring-opening reactions, although this is rare under typical workup conditions.[9]
My thiophene compound is degrading on a silica gel column. What can I do? Standard silica gel is slightly acidic and can cause decomposition of sensitive thiophene derivatives, similar to an acidic wash. Solutions: 1. Deactivate the Silica: Flush the column with your eluent containing 0.5-1% triethylamine before loading your sample. This neutralizes the acidic sites. 2. Use Neutral Alumina: For very sensitive compounds, chromatography on neutral alumina can be a better alternative. 3. Alternative Purification: Consider other methods like recrystallization or preparative HPLC with a buffered mobile phase.
Are there any reducing agents I should avoid? Yes. Avoid strong, sulfur-scavenging reducing agents if you want to preserve the thiophene ring. Raney Nickel (Raney Ni) is famously used for the reductive desulfurization of thiophenes to yield saturated butane derivatives.[2][10] This is a powerful synthetic tool but will destroy your heterocycle if used inadvertently.

References

  • Wikipedia. Thiophene. [Link]

  • Valadon, P., Dansette, P. M., & Mansuy, D. (2009). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 37(9), 1839-1846. [Link]

  • Kollár, L., & Kégl, T. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 40(8), 1836-1841. [Link]

  • Kollár, L., & Kégl, T. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed, National Center for Biotechnology Information. [Link]

  • Various Authors. (2017). What is the acidity order of thiophene pyrrole and furan? Quora. [Link]

  • Reddit Community. (2024). Why is thiophene stable to acid? r/OrganicChemistry. [Link]

  • Gengenbach, A., et al. Oxidative Desulfurization of Thiophene Derivatives using Metalloporphyrins. University of Wisconsin-Eau Claire. [Link]

  • Anderson, E. A., & Duarte, F. (2022). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition, 61(49), e202211780. [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(2), 137-149. [Link]

  • Brandsma, L., & Gräfing, R. (1977). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas, 96(11), 283-287. [Link]

  • Gronowitz, S. (Ed.). (1991). Thiophene and its Derivatives. John Wiley & Sons. [Link]

  • AZ Chemistry. (2018). Heterocyclic Compounds: Thiophene. SlideShare. [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]

  • Google Patents. (1983). Decomposition method of thiophene. JPS58159429A.
  • Al-Saadon, K. A., & El-Nahas, A. M. (2013). Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. ResearchGate. [Link]

  • Unacademy. (2020). Hetero cyclic compound-Thiophene. YouTube. [Link]

  • Jaladanki, C. K., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 29(5), 853-863. [Link]

  • Campomanes, P., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Molecules, 29(5), 998. [Link]

  • Swanston, J. (2000). Thiophene and Thiophene Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Singh, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 41(14), 6931-6962. [Link]

  • Singh, M. V., et al. (2022). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ES Food & Agroforestry, 8, 1-18. [Link]

  • Zachariadis, G. A., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 12(19), 9574. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-[(E)-2-nitroethenyl]thiophene

Status: Operational Ticket Priority: High (Scale-Up/Safety) Assigned Specialist: Senior Application Scientist System Overview & Core Directive You have accessed the technical support hub for the synthesis of 2-chloro-5-[...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Scale-Up/Safety) Assigned Specialist: Senior Application Scientist

System Overview & Core Directive

You have accessed the technical support hub for the synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene . This intermediate is a critical scaffold in medicinal chemistry, particularly for antitubercular and antimicrobial agents.

This guide addresses the transition from bench-scale (grams) to pilot-scale (kilograms) . At this volume, heat transfer, mixing dynamics, and safety profiles (specifically regarding nitromethane) change drastically.

The "Golden Path" Protocol

Standard Operating Procedure (SOP) for Optimal Yield (>85%) and E-Selectivity.

ParameterSpecificationRationale
Substrate 5-Chloro-2-thiophenecarboxaldehydeLimiting reagent. Purity >98% required to prevent tarring.
Reagent Nitromethane (5–10 eq.)Acts as both reactant and co-solvent. Excess drives equilibrium.
Catalyst Ammonium Acetate (0.5–1.0 eq.)Mild acid-base buffer; promotes dehydration to the alkene.
Solvent Glacial Acetic Acid (AcOH)Stabilizes the imine intermediate; prevents polymerization.
Temp 80°C – 90°CCritical Control Point. >95°C risks polymerization; <70°C stalls dehydration.
Time 4 – 6 HoursMonitor by HPLC/TLC. Extended heating degrades the product.

Visualizing the Workflow

The following diagram outlines the critical process flow and decision nodes for the synthesis.

ReactionWorkflow Start Start: Raw Materials Mix Mixing (RT) Aldehyde + MeNO2 + AcOH Start->Mix CatAdd Catalyst Addition NH4OAc Mix->CatAdd Inert Atm (N2) Heat Heating Ramp Target: 85°C CatAdd->Heat Stirring >300rpm Monitor IPC: HPLC/TLC Check Conversion Heat->Monitor Monitor->Heat Incomplete (<95%) Cool Controlled Cooling Crystallization Monitor->Cool Complete (>98%) Filter Filtration & Wash (Cold Water/IPA) Cool->Filter Dry Final Product (E)-Isomer Filter->Dry

Caption: Process flow for the Henry reaction scale-up, highlighting the Iterative Process Control (IPC) loop.

Troubleshooting Module (Active Tickets)

Ticket #101: Low Yield & "Tar" Formation

Symptom: The reaction mixture turns dark black/viscous; isolated yield is <50%. Root Cause: Polymerization of the thiophene ring or the nitroalkene product. Thiophenes are electron-rich and sensitive to strong acids and excessive heat. Corrective Action:

  • Temperature Cap: Never exceed 95°C. The reaction is exothermic; on a large scale, the internal temperature can spike even if the bath is stable. Use internal probes.

  • Atmosphere: Oxygen promotes oxidative polymerization. Ensure a strict Nitrogen (

    
    ) or Argon blanket.
    
  • Stoichiometry: Ensure Nitromethane is in excess. If the aldehyde concentration is too high, it self-condenses.

Ticket #102: Product "Oiling Out" During Workup

Symptom: Upon cooling, the product forms a sticky oil instead of crystals. Root Cause:

  • Impurity Profile: Presence of the intermediate nitro-alcohol (incomplete dehydration).

  • Solvent Trap: Residual acetic acid or nitromethane preventing lattice formation. Corrective Action:

  • Seeding: At 40°C, add seed crystals of pure product.

  • Co-Solvent: Add a small amount of Isopropanol (IPA) or Ethanol during the cooling phase.

  • Re-heating: If oil forms, reheat to dissolve, add 10% more Ammonium Acetate, and reflux for 30 mins to force dehydration.

Ticket #103: Safety Alarm (Exotherm & Shock Sensitivity)

Symptom: Uncontrollable temperature rise or formation of dry solids on reactor walls. Root Cause: Nitromethane hazards.[1]

  • Sensitization: Nitromethane becomes shock-sensitive when mixed with amines or strong bases. While Ammonium Acetate is mild, dry spots of concentrated nitromethane/amine salts are dangerous. Corrective Action:

  • Wet Processing: Never allow the reaction residue to dry out completely in the reactor.

  • Quench: Quench with water immediately after the reaction to dilute nitromethane below detonable limits.

  • Waste: Neutralize waste streams. Do not dispose of nitromethane solutions in standard organic waste drums without dilution.

Advanced Logic: Troubleshooting Tree

Use this logic gate to diagnose purity issues in real-time.

TroubleshootingTree Problem Issue Detected CheckTLC Check TLC/HPLC Problem->CheckTLC StartMat Starting Material Present? CheckTLC->StartMat Intermed Intermediate (Nitroalcohol)? StartMat->Intermed No AddTemp Action: Increase Temp (max 90°C) StartMat->AddTemp Yes (Reaction Stalled) AddCat Action: Add 0.2eq NH4OAc Extend Time Intermed->AddCat Yes (Dehydration failed) Recryst Action: Recrystallize (IPA/EtOH) Intermed->Recryst No (Product Impure)

Caption: Decision matrix for in-process control adjustments based on HPLC/TLC data.

Frequently Asked Questions (FAQ)

Q: Why do we use Ammonium Acetate instead of a stronger base like NaOH? A: Strong bases (NaOH, KOH) favor the formation of the nitroalcohol (Henry product) but do not efficiently drive the dehydration to the nitroalkene. Ammonium acetate acts as a dual acid-base catalyst, promoting the formation of the imine intermediate and the subsequent elimination of water to give the alkene directly in one pot [1].

Q: Can I use Methanol as a solvent? A: Avoid if possible. Methanol forms an azeotrope with nitromethane that is difficult to separate. Furthermore, nitromethane/methanol mixtures can be more sensitive to detonation in the presence of certain sensitizers. Glacial Acetic Acid is safer and promotes the dehydration step [2].

Q: The product is bright yellow/orange. Is this normal? A: Yes. The conjugation of the nitro group with the thiophene ring via the alkene double bond creates a strong chromophore. A dark brown or black color indicates polymerization (tarring) and requires recrystallization (usually from Ethanol or Isopropanol) [3].

Q: How do I ensure I get the (E)-isomer? A: The Henry reaction under thermodynamic control (reflux conditions) naturally favors the (E)-isomer due to steric hindrance in the (Z)-isomer. Slow cooling allows the stable (E)-isomer to crystallize out, while any (Z)-isomer usually remains in the mother liquor.

References

  • Structure and Mechanism: Shulgin, A. T. (1964). Psychotomimetic Drugs: Structure-Activity Relationships. Nature. (Foundational work on nitrostyrene synthesis via NH4OAc).
  • Solvent Systems: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Henry Reaction and Nitromethane handling).
  • Thiophene Derivatives: Campaigne, E. (1944). 3-Substituted Thiophenes.[2] Journal of the American Chemical Society.

  • Safety Data: PubChem. Nitromethane - Safety and Hazards.[1][3]Link

  • Scale-Up Protocol: Organic Syntheses, Coll. Vol. 4, p. 731 (1963); Vol. 30, p. 66 (1950). (General procedure for nitroalkenes). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Structural Validation of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Audience: Researchers, Medicinal Chemists, and QC Specialists. Topic: Structural validation and isomeric differentiation of 2-chloro-5-[(E)-2-nitroethenyl]thiophene (CAS: 34312-77-1).

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and QC Specialists. Topic: Structural validation and isomeric differentiation of 2-chloro-5-[(E)-2-nitroethenyl]thiophene (CAS: 34312-77-1).

Executive Summary: The Stereochemical Challenge

In the synthesis of thiophene-based pharmaceutical intermediates, particularly those involving nitro-aldol (Henry) condensations, the control of stereochemistry is paramount. The target molecule, 2-chloro-5-[(E)-2-nitroethenyl]thiophene , is a conjugated nitroalkene often used as a Michael acceptor in the synthesis of complex heterocycles.

The primary analytical challenge is not merely confirming the atomic composition (C₆H₄ClNO₂S), but rigorously distinguishing the thermodynamically stable (E)-isomer (trans) from the kinetic (Z)-isomer (cis) and the potential "Michael-dimer" byproducts.

This guide moves beyond basic characterization, comparing the efficacy of 1H NMR , FT-IR , and SC-XRD to establish a self-validating protocol for structural confirmation.

Comparative Analysis of Analytical Techniques

While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish stereoisomers effectively. The following matrix evaluates the three primary structural validation tools.

Analytical Decision Matrix
Feature1H NMR (Solution State) FT-IR (Solid State) Single Crystal XRD
Primary Utility Stereochemistry (E vs Z) & PurityFunctional Group IDAbsolute Configuration
Differentiation Power High (via J-coupling constants)Low (Subtle fingerprint diffs)Definitive
Sample Requirement ~5-10 mg (Dissolved)~2 mg (Solid)High-quality Single Crystal
Throughput High (10 min)Very High (2 min)Low (Days)
Cost Efficiency HighVery HighLow
Verdict The Operational Gold Standard Quick QC Check Reference Standard Only

Technical Deep Dive: The NMR Validation Logic

The most robust method for validating the (E)-configuration in solution is Proton Nuclear Magnetic Resonance (


H NMR).
The Diagnostic "Fingerprint"

The molecule possesses two distinct proton environments critical for validation:

  • The Vinyl System (H-a, H-b): The protons on the ethenyl linker.

  • The Thiophene Ring (H-3, H-4): The aromatic protons.

The Coupling Constant (

) Rule

The scalar coupling constant (


) between the vinyl protons is the definitive metric for stereochemistry.
  • (E)-Isomer (Trans): The dihedral angle of 180° results in a large coupling constant, typically

    
     Hz .
    
  • (Z)-Isomer (Cis): The dihedral angle of 0° results in a significantly smaller coupling constant, typically

    
     Hz .
    
Predicted Spectral Data (DMSO- , 400 MHz)
  • 
     8.15 ppm (d, 
    
    
    
    Hz, 1H):
    Vinyl proton
    
    
    to the nitro group (deshielded).
  • 
     7.60 ppm (d, 
    
    
    
    Hz, 1H):
    Vinyl proton
    
    
    to the nitro group.
  • 
     7.45 ppm (d, 
    
    
    
    Hz, 1H):
    Thiophene H-3.
  • 
     7.15 ppm (d, 
    
    
    
    Hz, 1H):
    Thiophene H-4.

Expert Insight: The presence of the Chlorine atom at position 2 exerts a slight shielding effect on the ring protons compared to the non-chlorinated analog, but the magnitude of the vinyl coupling (


) remains the invariant truth for isomeric assignment.

Experimental Protocol: Self-Validating Workflow

This protocol outlines the synthesis and immediate validation steps to ensure the isolation of the pure (E)-isomer.

Step 1: Synthesis (Henry Reaction)
  • Reagents: 5-Chlorothiophene-2-carbaldehyde (1.0 eq), Nitromethane (excess), Ammonium Acetate (catalytic).

  • Condition: Reflux in Acetic Acid for 4 hours.

  • Mechanism: The reaction proceeds via a nitroaldol intermediate followed by dehydration. The reflux conditions thermodynamically favor the (E)-isomer.

Step 2: Isolation & Purification[1]
  • Cool reaction mixture to room temperature.

  • Pour into ice-water. The yellow precipitate is the crude nitroalkene.

  • Critical Step: Recrystallize from Ethanol/Isopropanol .

    • Why? The (E)-isomer packs efficiently into a lattice, whereas the (Z)-isomer and impurities remain in the mother liquor.

Step 3: Spectroscopic Validation (SOP)
A. FT-IR (Rapid Screen)

Run a neat sample on an ATR-FTIR. Look for:

  • NO₂ Asymmetric Stretch: Strong band at ~1500–1530 cm⁻¹.

  • NO₂ Symmetric Stretch: Strong band at ~1320–1350 cm⁻¹.

  • C=C Vinyl Stretch: Medium band at ~1620–1635 cm⁻¹.

  • Pass Criteria: Presence of strong NO₂ bands and absence of broad OH peaks (which would indicate incomplete dehydration of the aldol intermediate).

B. 1H NMR (Definitive Release Test)

Dissolve ~10 mg in DMSO-


 or CDCl

.
  • Zoom into the 7.0–8.5 ppm region.

  • Integrate the signals. Ratio should be 1:1:1:1.

  • Calculate

    
      for the vinyl doublets.
    
    • Calculation:

      
      .
      
  • Fail Criteria: If

    
     Hz, the batch contains significant (Z)-isomer. If extra peaks appear near the vinyl region, quantify the % (Z) impurity.
    

Visualizing the Logic

The following diagrams illustrate the decision-making process and the structural logic.

ValidationLogic Start Crude Product Isolated IR Step 1: FT-IR Screen (Check Functional Groups) Start->IR Decision1 NO2 & C=C Present? No OH peak? IR->Decision1 NMR Step 2: 1H NMR Analysis (Check Stereochemistry) Decision1->NMR Yes FailSyn FAIL: Synthesis Error (Aldol Intermediate) Decision1->FailSyn No (OH present) CalcJ Calculate Vinyl Coupling (J) NMR->CalcJ Decision2 Is J > 13 Hz? CalcJ->Decision2 Pass PASS: (E)-Isomer Confirmed Release Batch Decision2->Pass Yes (Trans) FailZ FAIL: (Z)-Isomer Detected Recrystallize Decision2->FailZ No (Cis/Mix)

Caption: Figure 1. Analytical Decision Matrix for the validation of 2-chloro-5-[(E)-2-nitroethenyl]thiophene.

MoleculeStructure Thiophene Thiophene Ring (Chlorinated) Vinyl Vinyl Linker (-CH=CH-) Thiophene->Vinyl C5 Attachment H_Ring Ring Protons J ~ 4.0 Hz Thiophene->H_Ring Signal Nitro Nitro Group (-NO2) Vinyl->Nitro Conjugation H_Vinyl Vinyl Protons J ~ 13.5 Hz (Trans) Vinyl->H_Vinyl Signal

Caption: Figure 2. Structural connectivity and corresponding NMR coupling constants.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for NMR coupling constants).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and IR Data for Thiophene Derivatives. NIST Chemistry WebBook.[1] [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Authoritative source on E/Z coupling constants).

  • PubChem Database. (2024). Compound Summary: 2-(2-nitroethenyl)thiophene.[2] National Library of Medicine. (Source for analog spectral data).[3]

Sources

Comparative

A Comparative Analysis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene and Other Nitroolefins for Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Nitroolefins in Medicinal Chemistry Nitroolefins, or nitroalkenes, are a class of organic compounds characterized by a nit...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Nitroolefins in Medicinal Chemistry

Nitroolefins, or nitroalkenes, are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. This functional group arrangement renders the double bond electron-deficient, making nitroolefins highly reactive as Michael acceptors and versatile intermediates in a variety of organic transformations.[1] Their unique reactivity profile has positioned them as valuable scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2] This guide focuses on a comparative evaluation of a heteroaromatic nitroolefin, 2-chloro-5-[(E)-2-nitroethenyl]thiophene, with a classic aromatic nitroolefin, β-nitrostyrene, and a representative aliphatic nitroolefin, 1-nitro-1-pentene.

I. Synthesis of Nitroolefins: A Comparative Overview

The most common and versatile method for the synthesis of nitroolefins is the Henry (or nitroaldol) reaction.[2][3] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, followed by dehydration to yield the corresponding nitroalkene. The choice of reactants and reaction conditions can be tailored to achieve a wide variety of substituted nitroolefins.

Experimental Protocols for Synthesis

Protocol 1: Synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene (Adapted from a similar synthesis of 2-(2-nitroethenyl)thiophene[1])

This protocol is adapted from the synthesis of a closely related, non-chlorinated analog. The presence of the chloro group on the thiophene ring is not expected to significantly alter the reaction mechanism, although it may have a modest electronic effect on the reactivity of the starting aldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-formylthiophene (1 equivalent) in methanol.

  • Addition of Nitromethane: Add nitromethane (3 equivalents) to the solution.

  • Base Addition: Cool the mixture to -5 °C using an ice-salt bath. Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise while maintaining the temperature below 0 °C.

  • Reaction: Stir the reaction mixture at 10 °C for 1 hour.

  • Workup: Pour the reaction mixture into a beaker containing a stirred solution of concentrated hydrochloric acid (HCl) in water, pre-cooled to 0 °C.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-chloro-5-[(E)-2-nitroethenyl]thiophene.

Protocol 2: Synthesis of (E)-β-nitrostyrene

This is a well-established procedure for the synthesis of the archetypal aromatic nitroolefin.

  • Reaction Mixture: In a round-bottom flask, combine benzaldehyde (1 equivalent), nitromethane (1 equivalent), and methanol.

  • Catalyst Addition: Cool the mixture to -10 °C and slowly add a solution of sodium hydroxide (1 equivalent) in water.

  • Acidification: After the reaction is complete, slowly add the reaction mixture to a stirred solution of concentrated hydrochloric acid in water.

  • Purification: Collect the resulting yellow precipitate and recrystallize from ethanol to obtain pure (E)-β-nitrostyrene.

Protocol 3: Synthesis of 1-nitro-1-pentene

This protocol outlines the synthesis of a representative aliphatic nitroolefin.

  • Reaction Setup: To a solution of butyraldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol, add a catalytic amount of a suitable base (e.g., potassium hydroxide).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Dehydration: Acidify the reaction mixture with a dilute acid (e.g., acetic acid) and heat to reflux to effect dehydration of the intermediate nitroalkanol.

  • Extraction and Purification: After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and purify by distillation or column chromatography.

Table 1: Comparison of Synthetic Yields for Representative Nitroolefins

CompoundStarting AldehydeNitroalkaneTypical Yield (%)
2-chloro-5-[(E)-2-nitroethenyl]thiophene2-chloro-5-formylthiopheneNitromethane~60-70% (estimated)
(E)-β-nitrostyreneBenzaldehydeNitromethane80-90%
1-nitro-1-penteneButyraldehydeNitromethane50-60%

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Synthesis_Workflow Aldehyde Aldehyde (e.g., 2-chloro-5-formylthiophene) Nitroaldol Nitroaldol Intermediate Aldehyde->Nitroaldol Henry Reaction Nitroalkane Nitroalkane (e.g., Nitromethane) Nitroalkane->Nitroaldol Henry Reaction Base Base (e.g., NaOH) Base->Nitroaldol Henry Reaction Dehydration Dehydration (-H2O) Nitroaldol->Dehydration Nitroolefin Nitroolefin Product Dehydration->Nitroolefin

Figure 1: General workflow for the synthesis of nitroolefins via the Henry reaction.

II. Chemical Reactivity: The Michael Addition

A key feature of nitroolefins is their high reactivity as Michael acceptors. The electron-withdrawing nitro group strongly polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Comparative Reactivity with Thiols

The reaction of nitroolefins with thiols is of particular interest in a biological context, as it is believed to be a primary mechanism by which these compounds exert their biological effects, often through covalent modification of cysteine residues in proteins.

Protocol 4: General Procedure for the Michael Addition of Thiophenol to Nitroolefins

  • Reaction Mixture: In a suitable solvent (e.g., ethanol or water), dissolve the nitroolefin (1 equivalent).

  • Nucleophile Addition: Add thiophenol (1.1 equivalents) to the solution.

  • Catalysis (if necessary): For less reactive systems, a catalytic amount of a base (e.g., triethylamine or sodium carbonate) may be added.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Table 2: Comparative Yields for the Michael Addition of Thiophenol to Nitroolefins

NitroolefinReaction ConditionsYield (%)
2-chloro-5-[(E)-2-nitroethenyl]thiopheneEthanol, room temp, 24h~85-95% (estimated)
(E)-β-nitrostyreneWater, room temp, 30 min95%[4]
1-nitro-1-penteneWater, room temp, 1h88%[4]

Yields can vary depending on the specific reaction conditions.

The high yields observed for the Michael addition of thiophenol to all three nitroolefins underscore their potent electrophilicity. The slightly faster reaction rate reported for β-nitrostyrene compared to the aliphatic analog may be attributed to the greater stabilization of the intermediate carbanion by the aromatic ring. The thiophene ring in 2-chloro-5-[(E)-2-nitroethenyl]thiophene is also expected to provide significant electronic stabilization, leading to high reactivity.

Michael_Addition Nitroolefin Nitroolefin Intermediate Carbanionic Intermediate Nitroolefin->Intermediate Nucleophilic Attack Thiol Thiol (e.g., Thiophenol) Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Base Base (catalyst) Adduct Thioether Adduct Intermediate->Adduct Protonation

Figure 2: General mechanism of the base-catalyzed Michael addition of a thiol to a nitroolefin.

III. Biological Activity: A Comparative Cytotoxicity Study

The electrophilic nature of nitroolefins is not only synthetically useful but also underpins their biological activity. Many nitroolefins exhibit significant cytotoxicity against a variety of cancer cell lines. This is often attributed to their ability to react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione, leading to cellular stress and the induction of apoptosis.

Comparative Cytotoxicity against MCF-7 Human Breast Cancer Cells

To provide a standardized comparison, we will consider the cytotoxic effects of the three representative nitroolefins on the MCF-7 human breast cancer cell line, a commonly used model in cancer research.

Protocol 5: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Comparative Cytotoxicity (IC50) of Nitroolefins against MCF-7 Cells

CompoundIC50 (µM)Reference
2-chloro-5-[(E)-2-nitroethenyl]thiopheneNot directly reported; related thiophene derivatives show activity in the low micromolar range.[5]
(E)-β-nitrostyrene derivative (CYT-Rx20)0.81 ± 0.04 µg/mL (~3.6 µM)[2]
Aliphatic NitroolefinsData for 1-nitro-1-pentene not available; other aliphatic nitro-fatty acids show biological activity.[4]

IC50 values are highly dependent on the specific derivative and experimental conditions.

While direct comparative data for all three compounds under identical conditions is not available in the literature, the existing data suggests that both aromatic and heteroaromatic nitroolefins can exhibit potent cytotoxic effects in the low micromolar range. The cytotoxicity of aliphatic nitroolefins is less extensively studied in the context of cancer, but their reactivity with thiols suggests they are also likely to possess biological activity.

Mechanism of Cytotoxicity

The cytotoxic effects of many nitroolefins are linked to their ability to induce oxidative stress and apoptosis. The reaction of nitroolefins with intracellular thiols, such as glutathione, can deplete the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including DNA, and trigger apoptotic pathways.[2][6]

Cytotoxicity_Pathway Nitroolefin Nitroolefin Adducts Covalent Adducts Nitroolefin->Adducts Michael Addition Thiols Cellular Thiols (e.g., Glutathione, Cysteine residues) ROS Increased ROS Adducts->ROS Depletion of Antioxidants Apoptosis Apoptosis ROS->Apoptosis Cellular Damage CellDeath Cell Death Apoptosis->CellDeath

Figure 3: A simplified proposed mechanism for the cytotoxicity of nitroolefins.

IV. Conclusion and Future Directions

This comparative guide highlights the synthetic accessibility, chemical reactivity, and biological potential of 2-chloro-5-[(E)-2-nitroethenyl]thiophene in relation to other classes of nitroolefins. The Henry reaction provides a reliable route for the synthesis of these compounds, and their potent electrophilicity, as demonstrated by the Michael addition with thiols, is a key determinant of their biological activity.

The available data suggests that 2-chloro-5-[(E)-2-nitroethenyl]thiophene is a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. The presence of the thiophene ring and the chloro substituent may offer advantages in terms of metabolic stability, bioavailability, and target specificity compared to simpler aromatic and aliphatic nitroolefins.

Future research in this area should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the synthesis, reactivity, and biological activity of 2-chloro-5-[(E)-2-nitroethenyl]thiophene, β-nitrostyrene, and aliphatic nitroolefins under standardized conditions.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by 2-chloro-5-[(E)-2-nitroethenyl]thiophene to better understand its mechanism of cytotoxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of substituted nitroethenylthiophenes to identify key structural features that enhance potency and selectivity.

By systematically exploring the chemical and biological properties of this and related compounds, the scientific community can unlock the full therapeutic potential of the nitroolefin scaffold.

V. References

  • Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425-427.

  • Chen, S. F., et al. (2016). The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. Cancer letters, 371(2), 202-212.

  • Chiu, C. C., et al. (2018). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Cell death & disease, 9(2), 1-15.

  • da Silva, F. M., & Jones Jr, J. (2001). Organic reaction in water. Part 3: diastereoselectivity in Michael additions of thiophenol to nitro olefins in aqueous media. Journal of the Brazilian Chemical Society, 12, 133-136.

  • Henry, L. (1895). Formation synthétique d'alcools nitrés. CR hebd. Séanc. Acad. Sci., Paris, 120, 1265-1268.

  • Kisanga, P. B., & Verkade, J. G. (1999). P (RNCH2CH2) 3N: An Efficient Promoter for the Nitroaldol (Henry) Reaction. The Journal of Organic Chemistry, 64(12), 4298-4303.

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724-744.

  • Ono, N. (2001). The nitro group in organic synthesis. John Wiley & Sons.

  • Petrini, M. (2006). Nitroalkenes in the synthesis of heterocyclic compounds. Chemical reviews, 106(12), 4887-4931.

  • Ranu, B. C., et al. (2000). A simple and green procedure for the conjugate addition of thiols to α, β-unsaturated ketones on a solid surface of alumina. Green Chemistry, 2(1), 5-6.

  • Sasai, H., et al. (1992). A catalytic asymmetric nitroaldol reaction. Journal of the American Chemical Society, 114(26), 10566-10568.

  • Sayin, F. K., et al. (2019). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1276-1282.

  • Shindo, M., et al. (1998). Synthesis of 2-(2-nitroethenyl)thiophene. PrepChem.

  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis (Vol. 4). Pergamon Press.

  • Xia, M., et al. (2021). Recent advances in the synthesis of nitroolefin compounds. Organic & Biomolecular Chemistry, 19(3), 484-491.

  • Yadav, J. S., et al. (2004). A mild and efficient method for the synthesis of β-nitrostyrenes using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. Tetrahedron Letters, 45(35), 6543-6545.

  • Yan, T., et al. (2018). Catalyst-free sulfa-Michael addition of pyrimidine-2-thiol to nitroolefins. Journal of Sulfur Chemistry, 39(6), 686-695.

  • Zhang, W., et al. (2010). An efficient and green procedure for the Michael addition of thiols to α, β-unsaturated compounds in water. Green Chemistry Letters and Reviews, 3(2), 105-108.

  • Zhou, J. (2010). Recent advances in organocatalytic asymmetric Michael additions. Chemical Communications, 46(12), 1989-2001.

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Chloro-5-Nitroethenyl Thiophene and Its Analogs

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in numerous pharmacologically active compounds.[1][2] Its bioisosteric similarity to a benzene ring, c...

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in numerous pharmacologically active compounds.[1][2] Its bioisosteric similarity to a benzene ring, combined with its unique electronic properties, makes it a versatile template for drug design.[2] This guide provides a comparative analysis of the biological activities of thiophene derivatives, with a specific focus on analogs bearing chloro and nitro functionalities. While direct experimental data for 2-chloro-5-[(E)-2-nitroethenyl]thiophene is not extensively available in public literature, by examining its structural analogs, we can construct a robust, evidence-based profile of its predicted biological activities and understand the mechanistic principles at play.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of structure-activity relationships (SAR), comparative experimental data from closely related compounds, and detailed protocols to facilitate further investigation.

Section 1: The Potent Antimicrobial Activity of Nitro-Substituted Thiophenes

The introduction of a nitro group (–NO₂) to the thiophene ring is a critical determinant of potent antimicrobial activity.[3] This functional group is a strong electron-withdrawing group, which significantly alters the electronic distribution of the aromatic ring, making it susceptible to bioreduction within microbial cells.[3][4][5] This process is central to the mechanism of action for many nitroaromatic drugs.[3][6]

Mechanism of Action: The antimicrobial effect of nitroaromatic compounds is widely believed to be initiated by the enzymatic reduction of the nitro group inside the target cell.[3][7] This bioreduction generates reactive intermediates, such as nitroso and superoxide species, which are highly toxic. These intermediates can cause widespread cellular damage by covalently binding to DNA and other critical macromolecules, leading to metabolic disruption and cell death.[3][4]

A study on a series of nineteen substituted nitrothiophenes revealed a wide spectrum of activity against bacteria and fungi. The data clearly demonstrates that the degree and position of nitro and halo substituents dramatically influence efficacy.

Table 1: Comparative Antimicrobial Activity of Substituted Nitrothiophenes

Compound IDSubstituentsMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. M. luteusMIC (µg/mL) vs. A. niger
3a 2-Chloro-3,5-dinitro0.780.196.25
3c 2-Bromo-3,5-dinitro0.780.396.25
3h 2,4-Dinitro3.121.5650
3s 2-Nitro>500>500>500

Data sourced from Morley & Matthews, 2006.[8]

As shown in Table 1, 2-nitrothiophene (3s) by itself shows negligible activity. However, the addition of a second nitro group, as in 2,4-dinitrothiophene (3h), dramatically increases its potency. The highest activity is observed when a halogen is also present, as seen in 2-chloro-3,5-dinitrothiophene (3a) and its bromo analog (3c).[8][9] This synergistic effect underscores the importance of multiple electron-withdrawing substituents in enhancing biological activity.

For halogenated dinitrothiophenes like 3a and 3c , the proposed mechanism involves a nucleophilic attack by intracellular thiols (e.g., from cysteine residues in proteins or glutathione) at the C2 position, leading to the displacement of the halogen. This covalent modification of essential biomolecules is a key mode of their bactericidal and fungicidal action.[8][9]

G cluster_0 Proposed Mechanism for Halogenated Nitrothiophenes Compound 2-Chloro-3,5-dinitrothiophene (Active Compound) Attack Nucleophilic Attack at C2 Position Compound->Attack Targeted by Thiol Intracellular Thiol (e.g., Glutathione, Cysteine) Thiol->Attack Initiates Displacement Displacement of Chloride Ion (Cl-) Attack->Displacement Adduct Covalent Thiol-Thiophene Adduct Displacement->Adduct Forms Disruption Disruption of Protein Function & Cellular Damage Adduct->Disruption Leads to

Caption: Proposed mechanism of action for 2-chloro-3,5-dinitrothiophene.

Section 2: Cytotoxic and Anticancer Potential of Thiophene Analogs

Beyond antimicrobial applications, the thiophene scaffold is a frequent component of molecules with potent cytotoxic activity against various cancer cell lines. The specific substitutions on the thiophene ring are crucial for directing this activity.

A study investigating novel thiophene derivatives demonstrated significant cytotoxic effects against human liver (HepG2) and breast (MCF-7) cancer cell lines.[10][11] The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, were determined for several compounds.

Table 2: Cytotoxic Activity of N-(Thienyl)-2-chloroacetamide Analogs

Compound IDTarget Cell LineIC₅₀ (µM)
4a HepG2 (Liver Cancer)5.8 ± 0.2
MCF-7 (Breast Cancer)6.5 ± 0.3
4b HepG2 (Liver Cancer)3.9 ± 0.1
MCF-7 (Breast Cancer)4.8 ± 0.2
Sorafenib (Control) HepG2 (Liver Cancer)3.9 ± 0.1
MCF-7 (Breast Cancer)5.2 ± 0.3

Data sourced from Mehdhar et al., 2023.[10][11]

The results show that compounds 4a and 4b , which are N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides, exhibit cytotoxicity comparable to the standard anticancer drug Sorafenib.[10][11] Notably, pretreatment of HepG2 cells with compound 4b sensitized the cells to Sorafenib, significantly reducing its effective IC₅₀, indicating a potential for combination therapy.[10][11]

Section 3: Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies allow for the deduction of key structure-activity relationships that govern the biological effects of substituted thiophenes.

  • Nitro Groups are Potentiators: A single nitro group is often insufficient for high activity. Dinitro-substitution significantly enhances antimicrobial potency.[8][12] The electron-withdrawing nature of the nitro group is paramount to the bio-reductive activation mechanism.[3][13]

  • Halogens as Leaving Groups: In nitro-activated rings, a halogen (like chlorine or bromine) at the C2 position serves as an excellent leaving group for nucleophilic substitution by biological thiols, leading to irreversible target inhibition.[8][9]

  • Positional Isomerism is Key: The relative positions of substituents dramatically alter activity. For instance, studies on antimicrobial thiophenes show that moving a substituent from an ortho to a para position on an attached phenyl ring can significantly change the Minimum Inhibitory Concentration (MIC).[14]

  • The Vinyl Linker: The -(E)-2-nitroethenyl side chain in the target molecule, 2-chloro-5-[(E)-2-nitroethenyl]thiophene, acts as a Michael acceptor. This electrophilic vinyl group is susceptible to nucleophilic attack from biological macromolecules, similar to the direct nucleophilic displacement seen in other analogs. This provides an additional, potent mechanism for covalent modification and biological disruption.

G cluster_SAR Key SAR Determinants for Biological Activity Thiophene Thiophene Core Nitro Nitro Groups (Electron Withdrawing) Thiophene->Nitro Enhances Potency Halogen Halogen at C2 (Leaving Group) Thiophene->Halogen Provides Reaction Site Position Substituent Position (Ortho/Meta/Para) Thiophene->Position Modulates Activity Vinyl Nitroethenyl Sidechain (Michael Acceptor) Thiophene->Vinyl Adds Mechanism

Caption: Key structure-activity relationships for substituted thiophenes.

Section 4: Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the antimicrobial and cytotoxic activities of novel thiophene compounds.

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines and is a standard method for determining the antimicrobial susceptibility of bacteria.[15]

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • 96-well U-bottom microtiter plates

  • Test thiophene compounds

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Appropriate broth medium (e.g., Luria Bertani Broth, Mueller-Hinton Broth)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 0.5 McFarland standard

  • Sterile saline

  • Microplate reader (optional)

  • Standard antibiotic for positive control (e.g., Ampicillin)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick several morphologically similar colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension in the appropriate broth to achieve a final working concentration of 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a high-concentration stock solution of each test compound in DMSO. b. Perform a serial two-fold dilution of the stock solution directly in the 96-well plate using the broth medium to achieve the desired final concentrations. The volume in each well after dilution should be 50 µL.

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include control wells:

    • Negative Control: Broth + inoculum + DMSO (no compound).
    • Positive Control: Broth + inoculum + standard antibiotic.
    • Sterility Control: Broth only. c. Seal the plates and incubate at 37°C for 18-24 hours.
  • Determination of MIC: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). b. Optionally, results can be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

G cluster_workflow Workflow for MIC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read Results (Visual or OD600) D->E F Determine MIC Value E->F

Caption: Experimental workflow for MIC determination via broth microdilution.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • 96-well flat-bottom plates

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test thiophene compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include vehicle controls (medium with DMSO) and untreated controls. d. Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

While direct experimental validation for 2-chloro-5-[(E)-2-nitroethenyl]thiophene remains to be published, a comprehensive analysis of its structural analogs provides a strong predictive framework for its biological activity. The combination of a chloro-substituent, a nitro group, and a reactive nitroethenyl side chain on a thiophene core suggests a molecule with potent and broad-spectrum biological effects.

Based on the established principles of SAR, it is highly probable that this compound would exhibit significant antimicrobial activity against a range of bacteria and fungi, acting through covalent modification of essential cellular targets.[8][9][12] Furthermore, the structural motifs present are commonly found in compounds with demonstrated cytotoxic activity against cancer cell lines.[10][11]

The true potential of 2-chloro-5-[(E)-2-nitroethenyl]thiophene can only be confirmed through empirical testing. The protocols provided in this guide offer a validated starting point for researchers to undertake such an evaluation. The insights gathered from its analogs strongly justify its synthesis and investigation as a promising candidate for novel therapeutic development.

References

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099–8108. [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359–366. [Link]

  • ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Request PDF. [Link]

  • Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. [Link]

  • ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. [Link]

  • ResearchGate. (n.d.). Nitro-containing pharmaceuticals and functional materials. Download Scientific Diagram. [Link]

  • Shafiee, M., & Dastmalchi, S. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 51. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]

  • Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98(Pt B), 40–56. [Link]

  • Ginex, T., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1269305. [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • ResearchGate. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

  • Pîrnău, A., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 25(11), 5850. [Link]

  • Zhang, S., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1435. [Link]

  • University of West Florida Libraries. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. [Link]

  • ResearchGate. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of novel thiophene derivatives. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • Abdel-Aal, E. R., et al. (2021). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. Journal of Medicinal Chemistry, 64(23), 17359–17373. [Link]

  • ResearchGate. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. [Link]

  • Driche, E. H., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 206(7), 333. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the new compounds in terms of antimicrobial activity. Download scientific diagram. [Link]

  • Olejniczak, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Berkelhammer, G., & Asato, G. (1974). New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro. Antimicrobial Agents and Chemotherapy, 6(3), 263–270. [Link]

  • Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 63(8), 3266–3271. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Thiophene Derivatives

For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is the bedrock of reliable preclinical data. This is particularly true for thiophene derivatives, a class of heter...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is the bedrock of reliable preclinical data. This is particularly true for thiophene derivatives, a class of heterocyclic compounds prevalent in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the unique chemical nature of the thiophene ring presents specific challenges in assay design and validation, most notably its propensity for metabolic activation into reactive species.[3][4]

This guide provides an in-depth comparison of common in vitro assays for testing thiophene derivatives, supported by experimental insights and validation principles. It is designed to empower you to make informed decisions in your experimental design, ensuring the generation of accurate and reproducible data.

The Criticality of Context-Specific Assay Validation for Thiophenes

Standard assay validation protocols provide a crucial framework, but the chemical liabilities of thiophene derivatives demand a more nuanced approach. The sulfur-containing five-membered ring can be metabolized by cytochrome P450 (CYP) enzymes to form reactive intermediates like thiophene-S-oxides and thiophene epoxides.[3][4] These electrophilic metabolites can covalently bind to cellular macromolecules, leading to toxicity that might not be captured by standard cytotoxicity assays that do not incorporate metabolic activation.[5][6] Therefore, a key consideration in validating assays for thiophenes is the inclusion of a metabolic activation system, such as liver S9 fractions, to mimic in vivo metabolism.

Comparative Analysis of Key In Vitro Assays for Thiophene Derivatives

The selection of an appropriate in vitro assay depends on the biological question being addressed. Here, we compare three commonly used assays for assessing the biological activity and potential toxicity of thiophene derivatives: cytotoxicity, genotoxicity, and anti-inflammatory activity assays.

Table 1: Comparison of In Vitro Assays for Thiophene Derivatives
Assay Type Specific Assay Principle Key Validation Parameters Considerations for Thiophene Derivatives
Cytotoxicity MTT AssayMeasures metabolic activity via the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[7]Linearity, Range, Accuracy, Precision (Intra- and Inter-assay), Specificity, Limit of Detection (LOD), Limit of Quantification (LOQ)Potential for interference with the colorimetric readout. Essential to include metabolic activation (e.g., S9 fraction) to detect cytotoxicity mediated by reactive metabolites.[3]
LDH AssayMeasures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[7]Similar to MTT, with a focus on enzyme kinetics and stability.Less prone to direct compound interference than MTT. Also requires metabolic activation to assess metabolite-induced membrane damage.
Genotoxicity Ames Test (Bacterial Reverse Mutation Assay)Screens for gene mutations using various strains of Salmonella typhimurium with pre-existing mutations.[8]Strain selection, dose-range finding, confirmation of toxicity, positive and negative controls, metabolic activation (S9).[8]Thiophene derivatives can be mutagenic, and the inclusion of S9 is critical as many are pro-mutagens requiring metabolic activation.[9][10]
In Vitro Micronucleus AssayDetects structural and numerical chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[8]Cell line selection, cytotoxicity assessment (e.g., RI, RPD), positive and negative controls, statistical analysis.[8]Provides a more comprehensive assessment of chromosomal damage than the Ames test. Metabolic activation is crucial.
Anti-inflammatory COX-2 Inhibition AssayMeasures the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.IC50 determination, enzyme kinetics, substrate and inhibitor stability.Thiophene derivatives have shown significant anti-inflammatory activity by inhibiting COX enzymes.[1]
Cytokine Release Assay (e.g., TNF-α, IL-6)Quantifies the inhibition of pro-inflammatory cytokine release from stimulated immune cells (e.g., macrophages).Cell viability assessment, appropriate stimulant selection, antibody specificity (for ELISA/Luminex).A more physiologically relevant measure of anti-inflammatory potential, reflecting the compound's effect on inflammatory signaling cascades.[1]

Experimental Workflow: A Validated Protocol for Assessing Thiophene Cytotoxicity with Metabolic Activation

The following workflow illustrates a best-practice approach for determining the cytotoxicity of a novel thiophene derivative, incorporating metabolic activation.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Thiophene Derivative Stock Solution Treatment Treat Cells with Compound +/- S9 Mix Compound_Prep->Treatment Cell_Culture Cell Line Culture (e.g., HepG2) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding S9_Prep S9 Metabolic Activation Mix S9_Prep->Treatment Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assay_Readout Perform MTT or LDH Assay Incubation->Assay_Readout Data_Acquisition Measure Absorbance Assay_Readout->Data_Acquisition Calculation Calculate % Viability Data_Acquisition->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for a validated in vitro cytotoxicity assay of a thiophene derivative.

Detailed Protocol: MTT Assay with S9 Metabolic Activation

This protocol is designed to be a self-validating system, with integrated controls to ensure the reliability of the results.

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., HepG2, a human liver cancer cell line with metabolic capabilities) in appropriate media.

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. The causality here is to ensure a healthy, logarithmically growing monolayer for consistent compound exposure.

  • Compound and S9 Preparation:

    • Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).

    • Prepare the S9 metabolic activation mix containing S9 fraction, cofactors (e.g., NADPH, G6P), and buffer. The rationale for including cofactors is to support the enzymatic activity of the CYPs within the S9 fraction.

  • Treatment:

    • Prepare serial dilutions of the thiophene derivative.

    • Treat the cells with the compound dilutions in the presence and absence of the S9 mix. Include vehicle controls (solvent only) and positive controls (a known cytotoxic agent). This parallel treatment design is crucial to discern between direct cytotoxicity and metabolite-induced toxicity.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 24 or 48 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis and Validation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

    • The assay is considered valid if the positive control shows the expected cytotoxicity and the Z'-factor (a measure of assay quality) is ≥ 0.5.

Signaling Pathways and Logical Relationships

The potential for metabolic activation of thiophene derivatives is a critical mechanistic consideration. The following diagram illustrates this process and its downstream consequences.

Thiophene_Metabolism Thiophene Thiophene Derivative CYP450 Cytochrome P450 (e.g., CYP3A4, 2D6) Thiophene->CYP450 Metabolic Activation Reactive_Metabolite Reactive Metabolite (Thiophene-S-oxide/epoxide) CYP450->Reactive_Metabolite Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Metabolite->Detoxification Covalent_Binding Covalent Binding to Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Covalent_Binding Excretion Excretion Detoxification->Excretion Toxicity Cellular Toxicity (Cytotoxicity, Genotoxicity) Covalent_Binding->Toxicity

Caption: Metabolic activation pathway of thiophene derivatives leading to potential toxicity.

Conclusion and Future Perspectives

The validation of in vitro assays for thiophene derivatives requires a departure from a one-size-fits-all approach. By understanding the unique chemistry of these compounds and incorporating appropriate controls, such as metabolic activation systems, researchers can generate reliable and translatable data. The assays and protocols outlined in this guide provide a robust framework for the preclinical evaluation of thiophene-based drug candidates. As our understanding of thiophene metabolism and toxicity evolves, so too will the sophistication of our in vitro models, paving the way for safer and more effective therapeutics.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 108, 337-352. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • de la Fuente, A., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 65(15), 10481-10501. [Link]

  • dos Santos, J. C. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

  • Abdel-Aziz, M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6289. [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1339-1353. [Link]

  • Hanna, I., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. [Link]

  • Organisation for Economic Co-operation and Development. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

  • Coussens, T. P., et al. (2018). The Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Clinical and Translational Science, 11(5), 461-470. [Link]

  • European Chemicals Agency. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Belyon, D., et al. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

  • Hanna, I., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. [Link]

  • Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(6), 1146-1154. [Link]

  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 646-678. [Link]

  • Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1339-1353. [Link]

  • Kumar, S., et al. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 284-291. [Link]

  • Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. [Link]

  • Williams, C. F., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One, 18(12), e0296000. [Link]

  • dos Santos, J. C. S., et al. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • McEntire, J. E., et al. (1987). Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. Mutation Research/Genetic Toxicology, 188(1), 11-19. [Link]

  • Organisation for Economic Co-operation and Development. (2019). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. [Link]

  • National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • Riss, T. (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]

  • Vracko, M., et al. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. Chemical Research in Toxicology, 16(7), 833-840. [Link]

  • Kumar, S., et al. (2021). Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 284-291. [Link]

  • El-Sayed, M. A. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie, 355(11), e2200257. [Link]

  • Kumar, S., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 284-291. [Link]

  • Kumar, S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Quality Assurance, 16(2). [Link]

  • Li, M., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon, 10(10), e30836. [Link]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(9), 2969-2981. [Link]

  • Kumar, S., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. International Journal of Pharmaceutical Quality Assurance, 15(3), 456-467. [Link]

Sources

Validation

comparing the reactivity of different halogenated thiophenes

This guide provides an in-depth technical comparison of halogenated thiophene reactivity, designed for researchers in drug discovery and materials science.[1] Executive Summary: The Alpha vs. Beta Dichotomy In the functi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of halogenated thiophene reactivity, designed for researchers in drug discovery and materials science.[1]

Executive Summary: The Alpha vs. Beta Dichotomy

In the functionalization of thiophenes, the position of the halogen (C2/


 vs. C3/

) dictates the synthetic pathway more critically than the nature of the halogen itself. While bond dissociation energies (BDE) between C2–X and C3–X are computationally similar (

kcal/mol), their kinetic behaviors in metal-mediated processes are vastly different due to orbital coefficients and heteroatom proximity effects.
  • C2-Halides (Alpha): Superior reactivity in Palladium-catalyzed cross-couplings (oxidative addition).

  • C3-Halides (Beta): Prone to Halogen Dance rearrangements under basic lithiation conditions; generally slower in cross-couplings.

Reactivity Profile: Cross-Coupling ( -like & Oxidative Addition)[2]

The rate-determining step in most Pd-catalyzed couplings (Suzuki, Stille, Buchwald) is the oxidative addition of Pd(0) into the C–X bond.[2]

Comparative Reactivity Trend


Mechanism & Causality
  • Electronic Effect: The sulfur atom in thiophene is an electron donor by resonance but an electron withdrawer by induction. The C2 position has a higher coefficient in the HOMO, making it more susceptible to electrophilic attack, but for oxidative addition (which resembles nucleophilic attack by Pd(0)), the lower LUMO energy at C2 facilitates the interaction.

  • Regioselectivity Data: In competitive experiments using 2,3-dibromothiophene , the C2-bromide reacts with

    
     selectivity over the C3-bromide. This allows for sequential one-pot functionalization.
    
Experimental Data: Yield Comparison

Standard Conditions: Pd(PPh3)4 (5 mol%), Aryl-B(OH)2, Na2CO3, DME/H2O, 80°C.[3]

SubstrateProduct IsomerYield (1h)Yield (24h)Notes
2-Bromothiophene 2-Arylthiophene88% 96% Rapid completion.
3-Bromothiophene 3-Arylthiophene45% 82% Slower kinetics; requires longer time or active ligands (e.g., SPhos).
2,3-Dibromothiophene 2-Aryl-3-bromothiophene91% --Exclusive C2 coupling. C3 remains intact.

The "Halogen Dance": A Double-Edged Sword

The "Halogen Dance" (Base-Catalyzed Halogen Migration) is a phenomenon unique to halo-heterocycles where a halogen atom migrates to a new position to allow the formation of a more thermodynamically stable lithiated species.

Mechanism

It is a chain mechanism initiated by deprotonation.

  • Initiation: Base removes the most acidic proton (C2-H > C5-H >> C3/4-H).

  • Propagation: The resulting carbanion attacks a neutral bromide, forming a "ate" complex or facilitating halogen transfer, generating a new, more stable carbanion (often ortho to the heteroatom).

DOT Diagram: Halogen Dance Mechanism

The following diagram illustrates the migration pathway for 2-bromothiophene converting to 3-bromothiophene derivatives.

HalogenDance Start 2-Bromothiophene Lithiated 3-Bromo-2-lithiothiophene (Kinetic Intermediate) Start->Lithiated LDA, -78°C (Deprotonation at C5/C3) Dance Halogen Scramble (Intermolecular Transfer) Lithiated->Dance Equilibrium Stable 2-Bromo-3-lithiothiophene (Thermodynamic Product) Dance->Stable Migration to most acidic C2 pos Stable->Lithiated Halogen Source (Chain Propagation) Final 3-Substituted-2-Bromothiophene Stable->Final Electrophile (E+) Quench

Caption: The base-catalyzed halogen dance rearranges the halogen to the


-position (C3) to place the lithium at the thermodynamically preferred 

-position (C2).

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (C2-Selective)

Target: Selective arylation of 2,3-dibromothiophene at C2.

  • Setup: Flame-dry a 50 mL Schlenk flask. Cool under Argon.

  • Reagents: Add 2,3-dibromothiophene (1.0 equiv, 242 mg), Phenylboronic acid (1.1 equiv), and Pd(PPh3)4 (3 mol%).

  • Solvent: Add degassed DME (5 mL) and 2M Na2CO3 (2 equiv).

  • Reaction: Heat to 70°C (oil bath) for 4 hours . Note: Monitor by TLC. C2 coupling is fast; overheating (>90°C) or extended time (>12h) may trigger C3 coupling.

  • Workup: Dilute with Et2O, wash with water/brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes).

    • Expected Yield: 85-92% of 2-phenyl-3-bromothiophene.

Protocol B: Controlled Halogen Dance (Synthesis of 3-Bromo-2-Formylthiophene)

Target: Moving Br from C2 to C3 to functionalize C2.

  • Reagents: 2-Bromothiophene (1.0 equiv), LDA (Lithium Diisopropylamide, 1.1 equiv).

  • Conditions:

    • Cool anhydrous THF to -78°C .

    • Add LDA slowly.

    • Add 2-Bromothiophene dropwise.

    • CRITICAL STEP: Stir at -78°C for only 10 mins, then removing cooling bath and allow to warm to -10°C over 30 mins. This warming period drives the thermodynamic migration of Li to C2 and Br to C3.

    • Re-cool to -78°C.

  • Quench: Add DMF (1.5 equiv) rapidly.

  • Workup: Warm to RT, quench with sat. NH4Cl. Extract with EtOAc.

    • Result: The product is 3-bromo-2-thiophenecarboxaldehyde (halogen has "danced" from 2 to 3, formyl group installed at 2).

Strategic Decision Tree

Use this flow to select the correct starting material and reaction for your target.

ThiopheneStrategy Target Target Molecule Structure Q1 Where is the substituent? Target->Q1 Path2 2-Position (Alpha) Q1->Path2 Alpha Path3 3-Position (Beta) Q1->Path3 Beta Action2 Direct Suzuki/Stille on 2-Bromothiophene Path2->Action2 Q2 Is 2-position open? Path3->Q2 Yes2 Use 3-Bromothiophene (Requires active catalyst) Q2->Yes2 Yes No2 Use Halogen Dance Start with 2-Br -> Dance -> Quench Q2->No2 No (want to sub at C2 too)

Caption: Decision matrix for selecting synthetic routes based on regiochemical targets.

References

  • De Lera, A. R., et al. "Regioselective Cross-Coupling Reactions of 2,3-Dibromothiophene." Journal of Organic Chemistry, 2002.

  • Snieckus, V., et al. "The Halogen Dance Reaction in Heterocycles." Chemical Reviews, 2004.

  • Handy, S. T., et al. "One-pot double Suzuki couplings of dibromothiophenes."[1] Tetrahedron Letters, 2007.

  • Hartwig, J. F., et al. "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes."[4] Journal of the American Chemical Society, 2005.

  • BenchChem. "Application Notes and Protocols for the Lithiation of 3-Bromothiophene." BenchChem Protocols, 2025.[5][6][7]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-chloro-5-[(E)-2-nitroethenyl]thiophene via High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific validity. Impurities can introduce confounding...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific validity. Impurities can introduce confounding variables in biological assays, compromise the structural integrity of materials, and lead to unforeseen side reactions in subsequent synthetic steps. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-chloro-5-[(E)-2-nitroethenyl]thiophene, a key heterocyclic building block.

The synthesis of this target molecule typically proceeds via a condensation reaction between 2-chloro-5-formylthiophene and nitromethane. This pathway, while effective, can generate a constellation of impurities, including unreacted starting materials, the corresponding (Z)-isomer, and other side-products. A robust, well-validated analytical method is therefore imperative to ensure the final compound meets the stringent purity requirements for its intended application.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, comparing two distinct reversed-phase HPLC methods to provide a framework for selecting and optimizing a purity assessment workflow.

Methodology Comparison: The Quest for Optimal Separation

The chromophores present in 2-chloro-5-[(E)-2-nitroethenyl]thiophene—the thiophene ring and the nitroethenyl group—make it an ideal candidate for UV detection.[1][2] Reversed-phase HPLC (RP-HPLC) is the technique of choice, as it excels at separating moderately polar to nonpolar organic molecules.[3][4] We will compare two common RP-HPLC approaches: a standard C18 column with an acetonitrile gradient and a Phenyl-Hexyl column with a methanol gradient, which offers alternative selectivity.

Method 1: The Workhorse - C18 Column with Acetonitrile/Water Gradient

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase chromatography, offering excellent retention and separation for a broad range of analytes.[1] Its nonpolar nature provides strong hydrophobic interactions with the analyte. Acetonitrile is often preferred as the organic modifier due to its low viscosity and UV transparency. The addition of a small amount of acid, such as formic acid, to the mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the silica support, which can otherwise lead to peak tailing.[5]

Method 2: The Alternative Selectivity - Phenyl-Hexyl Column with Methanol/Water Gradient

A Phenyl-Hexyl column provides a different separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl groups of the stationary phase and the aromatic thiophene ring of the analyte. This can lead to enhanced retention and unique selectivity, particularly for separating isomers or closely related aromatic compounds. Methanol, while having a higher viscosity than acetonitrile, can alter the selectivity of the separation due to its different solvent properties, making it a valuable alternative for method development.

Performance Comparison

The following table summarizes the expected performance of the two methods for separating the target (E)-isomer from a key potential impurity, the (Z)-isomer.

ParameterMethod 1: C18 / AcetonitrileMethod 2: Phenyl-Hexyl / MethanolRationale & Interpretation
Retention Time (t_R) of (E)-isomer ~12.5 min~14.8 minThe Phenyl-Hexyl phase provides stronger retention due to π-π interactions, leading to a longer run time.
Resolution (R_s) between (E) & (Z) isomers 2.22.8The alternative selectivity of the Phenyl-Hexyl column offers superior separation of the geometric isomers. A value > 2 indicates baseline separation.
Tailing Factor (T_f) for (E)-isomer 1.11.2Both methods produce acceptable peak shapes (ideal is 1.0). The slightly higher tailing in Method 2 might be addressable with mobile phase optimization.
Theoretical Plates (N) ~15,000~14,000Both columns exhibit good efficiency. The higher plate count in Method 1 contributes to narrower peaks.
Total Analysis Time 25 min30 minMethod 1 offers a faster analysis, which is advantageous for high-throughput screening.

Visualizing the Workflow

A clear understanding of the process flow is essential for reproducible results. The following diagrams illustrate the logical progression from synthesis to data analysis.

G cluster_synthesis Synthesis Phase cluster_analysis Purity Assessment Phase start Starting Materials (2-chloro-5-formylthiophene, Nitromethane) reaction Condensation Reaction start->reaction workup Work-up & Isolation reaction->workup crude Crude Synthesized Product workup->crude hplc HPLC Analysis (Method 1 or 2) crude->hplc Sample Preparation data Data Interpretation (Purity Calculation) hplc->data report Final Purity Report data->report HPLC_Workflow prep 1. Sample Preparation - Weigh ~5 mg of crude product - Dissolve in 10 mL Diluent - Filter with 0.45 µm filter setup 2. HPLC System Setup - Install Column (e.g., C18) - Prime Pumps (Mobile Phase A & B) - Equilibrate System prep->setup sst 3. System Suitability Test (SST) - Inject Standard Solution - Verify Retention Time, Peak Area,  and Resolution setup->sst analysis 4. Sample Analysis - Inject Prepared Sample - Run Gradient Method sst->analysis process 5. Data Processing - Integrate Chromatogram - Identify and Quantify Peaks - Calculate % Purity analysis->process

Caption: HPLC Purity Analysis Workflow.

Detailed Experimental Protocols

Trustworthiness in analytical chemistry is built upon meticulous and repeatable protocols. The following sections provide step-by-step instructions for the primary HPLC method.

Protocol 1: Sample and Mobile Phase Preparation

Materials:

  • Synthesized 2-chloro-5-[(E)-2-nitroethenyl]thiophene

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade)

  • Volumetric flasks

  • Pipettes

  • 0.45 µm Syringe filters (PTFE or Nylon) [1] Procedure:

  • Mobile Phase A Preparation (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC grade water. Filter and degas the solution.

  • Mobile Phase B Preparation (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC grade acetonitrile. Filter and degas the solution. [5]3. Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution Preparation (~500 µg/mL): Accurately weigh approximately 5 mg of a reference standard of 2-chloro-5-[(E)-2-nitroethenyl]thiophene and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution Preparation (~500 µg/mL): Accurately weigh approximately 5 mg of the synthesized crude product and prepare it in the same manner as the standard solution.

  • Filtration: Before injection, filter the prepared standard and sample solutions through a 0.45 µm syringe filter into HPLC vials. [3]

Protocol 2: HPLC System Operation (Method 1)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). [5] Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or scan with DAD for method development) [5]* Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-20.1 min: 95% to 30% B

    • 20.1-25 min: 30% B (Re-equilibration)

System Suitability Test (SST): Before analyzing any samples, perform at least five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met:

  • Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Retention Time Precision: RSD ≤ 1.0%.

  • Tailing Factor: Between 0.8 and 1.5.

Analysis and Purity Calculation:

  • Inject the prepared sample solution.

  • After the run is complete, integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This guide provides a robust framework for the reliable purity assessment of synthesized 2-chloro-5-[(E)-2-nitroethenyl]thiophene. By understanding the principles behind method selection and meticulously following validated protocols, researchers can ensure the quality and integrity of their compounds, paving the way for successful downstream applications.

References

  • Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites. Benchchem.
  • Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies.
  • Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. Benchchem.
  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI.
  • A validated RP-HPLC method for determination of nitroxinil and investigation of its intrinsic stability. ResearchGate.
  • Synthesis of P005091. ResearchGate.
  • A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives. PMC.
  • Synthesis of Ethyl 5-chlorothiophene-2. Benchchem.
  • Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. Benchchem.
  • Analytical methods. Agency for Toxic Substances and Disease Registry.
  • Trace Analysis for Explosives and Related Compounds Via High Performance Liquid Chromatography-Photolysis-Electrochemical Detection. Office of Justice Programs.
  • Separation of Thiophene, 2-chloro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Confirming the Purity of Synthesized 2-Thiophenemethanol: A Comparative Guide to HPLC and NMR Analysis. Benchchem.

Sources

Validation

Comparative Study of the Anticancer Activity of Substituted Thiazolidinones

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1][2][3] Executive Summary: The "Privileged Scaffold" in Oncology The 4-thiazolidinone core is widely rec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1][2][3]

Executive Summary: The "Privileged Scaffold" in Oncology

The 4-thiazolidinone core is widely recognized in medicinal chemistry as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity. Unlike rigid templates, the thiazolidinone ring offers three distinct vectors for diversity amplification—positions C2, N3, and C5—allowing for the fine-tuning of lipophilicity, steric bulk, and electronic properties.[2]

This guide provides a comparative analysis of recent substituted thiazolidinone derivatives, focusing on their antiproliferative efficacy, structure-activity relationships (SAR), and mechanisms of action (MoA) relative to standard-of-care chemotherapeutics like Doxorubicin, 5-Fluorouracil (5-FU), and Erlotinib.[2]

Structural Activity Relationship (SAR) Landscape

The anticancer potency of thiazolidinones is strictly governed by the substitution pattern around the core ring. The following analysis breaks down the impact of modifications at key positions.

SAR Visualization

SAR_Landscape Core 4-Thiazolidinone Core C2 C2 Position (Lipophilicity & Specificity) Core->C2 N3 N3 Position (Electronic Modulation) Core->N3 C5 C5 Position (Michael Acceptor/Binding) Core->C5 C2_Mod1 Aryl groups with EWG (Cl, NO2) enhance cytotoxicity C2->C2_Mod1 C2_Mod2 Heterocyclic fusion (e.g., Quinoline) targets EGFR C2->C2_Mod2 N3_Mod1 Phenyl/Benzyl substitutions improve stability N3->N3_Mod1 N3_Mod2 Sulfonamide linkers increase solubility N3->N3_Mod2 C5_Mod1 Arylidene (C=CH-Ar) moiety critical for planarity C5->C5_Mod1 C5_Mod2 Unsaturation creates Michael acceptor for Cysteine targeting C5->C5_Mod2

Figure 1: Strategic substitution zones on the 4-thiazolidinone scaffold affecting anticancer potency.

Key SAR Insights:
  • C2 Position (Specificity): Introduction of bulky heterocyclic rings (e.g., quinoline, indole) at C2 significantly enhances EGFR kinase inhibitory activity compared to simple phenyl rings.[2] Electron-withdrawing groups (EWG) like -Cl or -NO2 at the para position of the C2-aryl moiety generally increase cytotoxicity.

  • N3 Position (Stability): Substitution with aromatic amines (e.g., aniline derivatives) is preferred over aliphatic amines to maintain the electronic conjugation required for π-π stacking interactions within the receptor pocket.[2]

  • C5 Position (Reactivity): The presence of an arylidene moiety (C=CH-Ar) at C5 creates an exocyclic double bond. This feature is critical, acting as a Michael acceptor that can covalently modify cysteine residues in target proteins (e.g., Tubulin or EGFR).[2]

Comparative Efficacy Analysis

The following table synthesizes experimental data comparing specific thiazolidinone derivatives against standard chemotherapeutic agents.

Table 1: Comparative IC50 Values (µM) of Thiazolidinone Derivatives vs. Standards

Derivative ClassLead CompoundCell LineIC50 (µM)Reference DrugRef.[2][4][5] IC50 (µM)Relative Potency
Quinoline-Thiazolidinone Compound 7HCT-116 (Colon)7.43 5-Fluorouracil11.361.5x Higher
Isatin-Thiazolidinone Compound 7gMCF-7 (Breast)40.00EtoposideVar.Moderate
Benzoimidazole-Thiazolidinone Compound 13aHCT-116 (Colon)50.00 5-Fluorouracil6150High Selectivity
2,3-Diaryl Thiazolidinone Compound 28HeLa (Cervical)3.20 Doxorubicin~0.5 - 1.0Comparable
Steroidal-Thiazolidinone Compound 4aHeLa (Cervical)8.90Cisplatin21.502.4x Higher

*Note: Units for Compound 13a/5-FU comparison converted to compatible scale where applicable; specific study reported mM range, indicating high resistance in control group.

Analysis:

  • Quinoline-based derivatives demonstrate superior efficacy against colorectal cancer lines, outperforming 5-FU. This is attributed to their dual mechanism of DNA intercalation and EGFR inhibition.

  • Steroidal hybrids show remarkable potency against HeLa cells, suggesting that fusing the thiazolidinone core with a steroid backbone enhances cellular uptake via lipophilic transport mechanisms.[2]

Mechanistic Deep Dive: EGFR Inhibition & Apoptosis

Unlike non-specific alkylating agents, advanced thiazolidinone derivatives often act as targeted inhibitors.[2][3] A primary mechanism identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR), leading to downstream apoptosis.[2]

Signaling Pathway Blockade

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation PI3K PI3K / Akt EGFR->PI3K Ras Ras / Raf / MEK EGFR->Ras Thiaz Quinoline-Thiazolidinone (Competitive Inhibitor) Thiaz->EGFR Blocks ATP Binding Apop Apoptosis (Caspase-9/3) Thiaz->Apop Induces via Pathway Shutdown Prolif Cell Proliferation PI3K->Prolif Promotes Ras->Prolif Promotes

Figure 2: Mechanism of Action showing EGFR blockade by thiazolidinone derivatives preventing downstream proliferation signaling.[2]

Validation Markers:

  • Caspase Activation: Effective derivatives trigger the intrinsic apoptotic pathway, evidenced by elevated levels of Caspase-9 and Caspase-3.

  • Bax/Bcl-2 Ratio: Treatment typically upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic Bcl-2.

  • Cell Cycle Arrest: Flow cytometry analysis frequently shows arrest at the G2/M phase (tubulin interference) or G0/G1 phase (kinase inhibition).[2]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for the synthesis and evaluation of these derivatives.

A. General Synthesis Workflow (One-Pot vs. Multi-Step)

Method: Microwave-Assisted One-Pot Cyclocondensation. This method is preferred over conventional heating due to higher yields (85-95%) and shorter reaction times (10-20 min).

  • Reactants: Equimolar mixture of aromatic amine, aromatic aldehyde, and mercaptoacetic acid (thioglycolic acid).[2]

  • Solvent/Catalyst: Toluene or Ethanol with a catalytic amount of anhydrous

    
     or zeolite.
    
  • Procedure:

    • Irradiate mixture in a microwave reactor at 300W.

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).[2]

    • Pour into crushed ice/sodium bicarbonate solution to precipitate product.

    • Recrystallize from ethanol.[2]

B. In Vitro Cytotoxicity Assay (MTT Protocol)

This self-validating protocol ensures accurate IC50 determination.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.[2][6]

Step-by-Step:

  • Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).[2]

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL MTT reagent to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression analysis.
    

Conclusion

The comparative study confirms that substituted thiazolidinones are not merely generic cytotoxic agents but tunable scaffolds capable of targeted therapy.[1][3] Quinoline-fused derivatives currently show the highest promise as EGFR inhibitors, offering a potency profile superior to 5-FU in colorectal cancer models. Future development should focus on C5-arylidene modifications to enhance metabolic stability and covalent binding affinity.

References

  • Comparison of Thiazolidinone-Quinoline Hybrids vs 5-FU: Quinoline‐based thiazolidinone derivatives as potent cytotoxic and apoptosis‐inducing agents through EGFR inhibition. Source: ResearchGate.

  • Isatin-Thiazolidinone Hybrids & SAR: Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Source: BioInterface Research.

  • Steroidal Thiazolidinones: Anticancer potential of new steroidal thiazolidin-4-one derivatives.[4][5][7] Mechanisms of cytotoxic action and effects on angiogenesis. Source: PubMed/Elsevier.

  • MTT Assay Methodology: MTT Assay Protocol for Cell Viability and Cytotoxicity. Source: Springer Nature Experiments. [2]

  • General Review of Thiazolidinone Anticancer Potential: Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Source: Galaxy Publication.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-chloro-5-[(E)-2-nitroethenyl]thiophene

Introduction 2-chloro-5-[(E)-2-nitroethenyl]thiophene is a substituted nitroalkene derivative of thiophene that holds significant interest for researchers in medicinal chemistry and materials science. The presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-5-[(E)-2-nitroethenyl]thiophene is a substituted nitroalkene derivative of thiophene that holds significant interest for researchers in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the versatile thiophene core makes it a valuable building block for the synthesis of more complex heterocyclic systems, including potential pharmaceutical agents and organic electronic materials. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for its practical application.

This guide provides an in-depth evaluation of the primary synthetic strategies for preparing 2-chloro-5-[(E)-2-nitroethenyl]thiophene. We will focus on a comparative analysis of the available methods for synthesizing the key intermediate, 2-chloro-5-formylthiophene, followed by a detailed protocol for its conversion to the final product via a Henry (nitroaldol) condensation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical chemistry involved in accessing this important compound.

Overall Synthetic Strategy

The most direct and widely adopted approach to synthesizing 2-chloro-5-[(E)-2-nitroethenyl]thiophene is a two-step sequence. This strategy hinges on the initial formation of an aldehyde, which then undergoes a condensation reaction with nitromethane.

  • Step 1: Formylation of 2-Chlorothiophene. The first step involves the introduction of a formyl group (-CHO) onto the 2-chlorothiophene ring, selectively at the C5 position, to yield the crucial intermediate, 2-chloro-5-formylthiophene.

  • Step 2: Henry Condensation. The synthesized aldehyde is then reacted with nitromethane in the presence of a base. This reaction first forms a β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the target (E)-nitroethenyl compound.

The following sections will dissect each of these steps, comparing different methodologies and providing detailed experimental protocols.

Overall Synthesis Start 2-Chlorothiophene Intermediate 2-Chloro-5-formylthiophene Start->Intermediate Step 1: Formylation Product 2-chloro-5-[(E)-2-nitroethenyl]thiophene Intermediate->Product Step 2: Henry Condensation

Caption: General two-step synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-formylthiophene

The generation of 2-chloro-5-formylthiophene is the cornerstone of this synthesis. The efficiency of this step significantly impacts the overall yield and purity of the final product. The primary method for this transformation is the Vilsmeier-Haack reaction, though alternative multi-step routes proceeding through a carboxylic acid intermediate are also plausible.

Method A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic rings.[1][2] The thiophene ring, being electron-rich, is an excellent substrate for this transformation. The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This electrophile then attacks the thiophene ring, with substitution occurring preferentially at the C5 position due to the directing effect of the chloro group at C2. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent POCl3 POCl₃ POCl3->Reagent Thiophene 2-Chlorothiophene Reagent->Thiophene Iminium Iminium Intermediate Thiophene->Iminium Attack by Vilsmeier Reagent Aldehyde 2-Chloro-5-formylthiophene Iminium->Aldehyde Hydrolysis Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Data & Discussion

There is a notable discrepancy in the reported yields for this reaction in the scientific literature. A study by Vogt et al. provides a detailed protocol but reports a modest yield of only 8%.[4] In contrast, patent literature suggests that the formylation of 2-chlorothiophene can achieve yields exceeding 95%, although these sources often lack the detailed, reproducible experimental procedures necessary for direct implementation in a research setting.[5] This variation likely stems from differences in reaction conditions such as temperature, stoichiometry, and workup procedures. The low published yield suggests that the reaction may be sensitive and requires careful optimization to achieve industrial-scale efficiency.

Experimental Protocol (Low-Yield Published Method)

This protocol is adapted from Vogt, E-J., et al., Z. Naturforsch. 2012, 67b, 285–294.[4]

  • Materials:

    • 2-Chlorothiophene (3.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (6 mL)

    • Phosphorus oxychloride (POCl₃) (0.6 mL, 6.6 mmol, 2.2 eq.)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium hydrogen carbonate solution

    • Ice

  • Procedure:

    • In a flask maintained under a nitrogen atmosphere, dissolve 2-chlorothiophene (3.0 mmol) in anhydrous DMF (6 mL).

    • Add phosphorus oxychloride (2.2 equivalents) to the solution.

    • Heat the reaction mixture to 100 °C and maintain for 4 hours.

    • After cooling, carefully quench the reaction by pouring it into ice water (5 mL).

    • Neutralize the mixture with a saturated aqueous solution of sodium hydrogen carbonate (10 mL).

    • Extract the aqueous phase with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (eluent: pentane/CH₂Cl₂ 1:1) to yield 5-chlorothiophene-2-carbaldehyde as a colorless liquid.

    • Reported Yield: 8%

Method B: Lithiation and Carboxylation Followed by Reduction (Alternative Route)

An alternative, albeit more circuitous, route to the aldehyde involves the synthesis of 5-chlorothiophene-2-carboxylic acid as an intermediate. This method leverages the high reactivity of organolithium reagents to deprotonate the thiophene ring specifically at the C5 position, followed by quenching with carbon dioxide to form the carboxylate.

  • Lithiation/Carboxylation: 2-Chlorothiophene is treated with a strong base like n-butyllithium (n-BuLi) at low temperature (e.g., -70 °C). The resulting lithium salt is then quenched with solid carbon dioxide (dry ice) to yield 5-chlorothiophene-2-carboxylic acid after acidic workup.

  • Reduction: The resulting carboxylic acid must then be reduced to the aldehyde. This can be a challenging transformation as many reducing agents (e.g., LiAlH₄) will reduce the carboxylic acid all the way to the alcohol. Selective reduction to the aldehyde often requires conversion to a more reactive derivative (like an acid chloride or ester) followed by treatment with a specialized reducing agent (e.g., DIBAL-H or LiAlH(OtBu)₃).

While this route is longer, it may offer advantages in terms of predictability and scalability if a high-yielding Vilsmeier-Haack protocol cannot be established. The lithiation-carboxylation sequence is generally a high-yielding and clean reaction.[6]

Comparative Analysis of Aldehyde Synthesis Routes

ParameterMethod A: Vilsmeier-HaackMethod B: Lithiation -> Reduction
Starting Material 2-Chlorothiophene2-Chlorothiophene
Key Reagents POCl₃, DMFn-BuLi, CO₂, Reducing Agent
Number of Steps 12 or more
Reported Yield Highly variable (8% to >95%)[4][5]Generally high for carboxylation step
Advantages Direct, potentially one-potHigh-yielding initial step, avoids POCl₃
Disadvantages Inconsistent reported yields, requires POCl₃Multi-step, requires cryogenic temperatures and pyrophoric n-BuLi, selective reduction can be difficult

Part 2: Henry Condensation to Yield 2-chloro-5-[(E)-2-nitroethenyl]thiophene

The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction that condenses an aldehyde or ketone with a nitroalkane.[7] In this synthesis, 2-chloro-5-formylthiophene is reacted with nitromethane. The reaction is typically catalyzed by a base, which deprotonates nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-nitro alkoxide is protonated to give a β-nitro alcohol.

Crucially, for the synthesis of the target compound, this intermediate alcohol is not isolated but is dehydrated in situ or in a subsequent step to form the nitroalkene. The use of certain catalysts, like ammonium acetate, in a refluxing solvent often promotes this dehydration directly, leading to the thermodynamically stable (E)-isomer as the major product.[8]

Henry Condensation Aldehyde 2-Chloro-5-formylthiophene NitroAlcohol β-Nitro alcohol (Intermediate) Aldehyde->NitroAlcohol Base-catalyzed addition Nitromethane Nitromethane Nitromethane->NitroAlcohol Product Target Nitroalkene NitroAlcohol->Product Dehydration (-H₂O)

Caption: The Henry condensation and dehydration sequence.

Experimental Protocol: Ammonium Acetate Catalyzed Condensation

This protocol is a generalized procedure based on the common use of ammonium acetate for the Henry reaction followed by dehydration.[8]

  • Materials:

    • 2-Chloro-5-formylthiophene (1.0 eq.)

    • Nitromethane (excess, can serve as reactant and solvent)

    • Ammonium acetate (catalytic to stoichiometric amount, e.g., 0.5-1.0 eq.)

    • Glacial acetic acid (optional, can be used as solvent)

    • Methanol or Ethanol for recrystallization

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-formylthiophene (1.0 eq.), a significant excess of nitromethane (e.g., 10-20 eq.), and ammonium acetate (0.5 eq.).

    • Heat the mixture to reflux (the boiling point of nitromethane is ~101 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the mixture under reduced pressure to remove excess nitromethane.

    • The crude product, which may precipitate upon cooling or concentration, can be collected by filtration.

    • Wash the crude solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the solid from a suitable solvent, such as methanol or ethanol, to yield pure 2-chloro-5-[(E)-2-nitroethenyl]thiophene as a crystalline solid.

Conclusion and Expert Recommendations

The synthesis of 2-chloro-5-[(E)-2-nitroethenyl]thiophene is most effectively achieved through a two-step process involving formylation of 2-chlorothiophene followed by a Henry condensation with nitromethane.

For the synthesis of the intermediate aldehyde , the Vilsmeier-Haack reaction is the most direct route. However, researchers should be aware of the significant discrepancies in reported yields. The low 8% yield reported in a peer-reviewed publication suggests that the reaction conditions are critical and may require careful optimization of temperature, reaction time, and stoichiometry to achieve the high efficiencies cited in patent literature. For laboratories equipped to handle organometallics, the alternative route of lithiation followed by carboxylation provides a reliable, high-yielding synthesis of the corresponding carboxylic acid, although this necessitates an additional, carefully chosen reduction step to obtain the aldehyde.

For the final conversion to the nitroalkene , the ammonium acetate-catalyzed Henry condensation in refluxing nitromethane is a robust and straightforward method. This procedure has the distinct advantage of facilitating both the condensation and the subsequent dehydration in a single step, typically affording the desired (E)-isomer with good selectivity.

For any large-scale production, a thorough optimization of the Vilsmeier-Haack formylation would be the most economically viable path. For smaller-scale research purposes where reliability is paramount, the multi-step lithiation-carboxylation-reduction sequence may provide a more consistent, albeit more labor-intensive, supply of the key aldehyde intermediate.

References

  • Vogt, E-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. [Link]

  • ResearchGate. (2025, August 9). (PDF) Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Google Patents. (n.d.). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Chlorothiophene-2-Carboxaldehyde 95.0%(GC). Retrieved from [Link]

  • Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]

  • European Patent Office. (2010, October 20). PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745.
  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Henry reaction resubmission. Retrieved from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • ResearchGate. (n.d.). Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1).... Retrieved from [Link]

  • Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • MDPI. (2021, April 1). Recent Developments on Five-Component Reactions. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cytotoxic Effects of Thiophene Derivatives on Cancer Cell Lines

In the relentless pursuit of novel and effective anti-cancer therapeutics, heterocyclic compounds have emerged as a promising frontier. Among these, thiophene derivatives, sulfur-containing five-membered ring structures,...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and effective anti-cancer therapeutics, heterocyclic compounds have emerged as a promising frontier. Among these, thiophene derivatives, sulfur-containing five-membered ring structures, have garnered significant attention for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comprehensive comparison of the cytotoxic performance of various thiophene-based compounds, offering insights into their mechanisms of action and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiophene Scaffolds

The thiophene scaffold serves as a versatile building block in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The ability to readily modify the thiophene ring at various positions allows for the fine-tuning of its biological activity, leading to the development of compounds with enhanced potency and selectivity against cancer cells.[1] Researchers have synthesized extensive libraries of thiophene derivatives and evaluated their efficacy, revealing that the nature and position of substituents significantly influence their cytotoxic profiles.[1][3]

Comparative Cytotoxicity of Thiophene Derivatives Across Cancer Cell Lines

The anti-cancer potential of thiophene derivatives has been demonstrated across a multitude of cancer cell lines, including those from leukemia, breast, lung, colon, and liver cancers. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these evaluations.

Table 1: Comparative IC50 Values of Various Thiophene Derivatives in Different Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 480 HeLa (Cervical Cancer)12.61 (µg/mL)Paclitaxel>30 (µg/mL)[4]
Compound 480 HepG2 (Liver Cancer)33.42 (µg/mL)Paclitaxel>30 (µg/mL)[4]
Compound 4b HepG2 (Liver Cancer)0.5 (in combination with Sorafenib)Sorafenib3.9[5][6]
Thiophene analogue 6 CCRF-CEM (Leukemia)1.8 ± 0.1--[7]
Thiophene analogue 7 CCRF-CEM (Leukemia)2.1 ± 0.8--[7]
Compound 9c MCF-7 (Breast Cancer)0.01 ± 0.002Doxorubicin0.04 ± 0.008[8]
Compound 9c NCI-H460 (Lung Cancer)0.01 ± 0.004Doxorubicin0.09 ± 0.008[8]
Compound 9c SF-268 (CNS Cancer)0.01 ± 0.001Doxorubicin0.09 ± 0.007[8]
Thiazole derivative 4b MCF-7 (Breast Cancer)10.2 ± 0.7Cisplatin13.3 ± 0.61[9]
Thiazole derivative 13a MCF-7 (Breast Cancer)11.5 ± 0.8Cisplatin13.3 ± 0.61[9]
Chlorothiophene chalcone C4 WiDr (Colorectal Cancer)0.77 (µg/mL)--
Chlorothiophene chalcone C6 WiDr (Colorectal Cancer)0.45 (µg/mL)--
PST-3MDA-MB-468 (Breast Cancer)0.018 ± 0.003--[10]
PST-3MCF7 (Breast Cancer)0.032 ± 0.005--[10]

Note: Some IC50 values are reported in µg/mL. Conversion to µM requires the molecular weight of the specific compound, which is not always provided in the source.

The data clearly indicates that certain thiophene derivatives exhibit potent cytotoxic activity, in some cases surpassing the efficacy of standard chemotherapeutic drugs like Paclitaxel and Doxorubicin.[4][8] For instance, compound 9c demonstrated exceptionally low IC50 values in the nanomolar range against breast, lung, and CNS cancer cell lines.[8]

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of thiophene derivatives are often mediated through the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[11][12] Several studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by:

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can lead to oxidative stress and cellular damage, pushing the cell towards apoptosis.[13]

  • Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential is a key event in the initiation of the intrinsic apoptotic cascade.[12][13]

  • Activation of Caspases: These are a family of proteases that execute the apoptotic process.

Furthermore, some thiophene derivatives have been shown to arrest the cell cycle at specific phases, typically the G2/M phase, preventing cancer cells from proliferating.[10] This disruption of the cell cycle is often linked to the inhibition of key regulatory proteins like tubulin.[10]

Below is a diagram illustrating a generalized workflow for assessing the cytotoxic effects of a novel thiophene derivative.

G cluster_0 In Vitro Cytotoxicity Assessment Workflow A Synthesized Thiophene Derivative B Cancer Cell Line Culture (e.g., MCF-7, HepG2) A->B Treatment C MTT/SRB Assay for Cell Viability (Determine IC50) B->C Exposure D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->D If Cytotoxic E Cell Cycle Analysis (Flow Cytometry) C->E If Cytotoxic F Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins, ROS Measurement) D->F E->F G Data Analysis and Interpretation F->G

Caption: A typical experimental workflow for evaluating the anticancer properties of a new compound.

The following diagram illustrates a simplified intrinsic apoptosis pathway that can be activated by cytotoxic compounds.

G cluster_1 Simplified Intrinsic Apoptosis Pathway Drug Thiophene Derivative ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a common mechanism of action for anticancer drugs.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene derivative stock solution (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The evidence strongly supports the continued investigation of thiophene derivatives as a promising class of anti-cancer agents. Their potent cytotoxic effects against a broad range of cancer cell lines, coupled with their diverse mechanisms of action, make them attractive candidates for further drug development.[4][13][14] Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on in-depth mechanistic studies to identify specific molecular targets. Furthermore, the use of drug delivery systems, such as nanoparticles, could help to overcome challenges like poor solubility and improve the therapeutic index of these promising compounds.[13]

References

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC - NIH. (2019-01-06). Available at: [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. (2019-05-22). Available at: [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. Available at: [Link]

  • Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-01). Available at: [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar. Available at: [Link]

  • New approaches for the synthesis of thiophene derivatives with anti-tumor activities. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. Available at: [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One - Research journals. (2023-12-21). Available at: [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC. (2023-12-21). Available at: [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020-08-01). Available at: [Link]

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia - African Journals Online. (2022-12-14). Available at: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. (2025-08-06). Available at: [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC. (2022-07-20). Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC. (2021-05-20). Available at: [Link]

  • Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic ... - PubMed. (2002-06-01). Available at: [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry. (2025-03-18). Available at: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. Available at: [Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-5-[(E)-2-nitroethenyl]thiophene proper disposal procedures

The following technical guide details the proper disposal procedures for 2-chloro-5-[(E)-2-nitroethenyl]thiophene , a specialized intermediate often used in the synthesis of heterocyclic pharmaceuticals. Notice: As a spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 2-chloro-5-[(E)-2-nitroethenyl]thiophene , a specialized intermediate often used in the synthesis of heterocyclic pharmaceuticals.

Notice: As a specific Safety Data Sheet (SDS) for this exact derivative is often unavailable in public repositories, this protocol is constructed based on the "Worst-Case Analog" principle , synthesizing data from 2-(2-nitrovinyl)thiophene (CAS 874-84-0) and 2-chlorothiophene (CAS 96-43-5).

Chemical Identity & Hazard Profile

Before disposal, the waste generator must understand the specific reactivity profile of the compound to prevent incompatible mixing.

Parameter Technical Detail
Chemical Name 2-chloro-5-[(E)-2-nitroethenyl]thiophene
Functional Groups Chlorinated Thiophene (Heterocycle); Nitroalkene (Michael Acceptor)
Physical State Solid (Typically yellow/orange crystalline powder)
Primary Hazards Lachrymator , Skin Sensitizer , Irritant (Eyes/Respiratory).[1]
Reactivity Michael Acceptor: Reacts with nucleophiles (thiols, amines). Base Sensitive: Strong bases can trigger exothermic polymerization. Light Sensitive: Nitroalkenes may degrade or isomerize under UV light.
The "Why" Behind the Protocol
  • Nitroalkene Moiety: The

    
    -2-nitroethenyl group is an electron-deficient alkene. Unlike simple nitro aromatics (which are shock-sensitive), nitroalkenes are prone to polymerization  if exposed to strong bases. Crucial:  Never mix this waste with basic waste streams (e.g., NaOH, amines) to avoid thermal runaway in the waste container.
    
  • Chlorine Substituent: The presence of chlorine mandates disposal as Halogenated Waste . Incineration of this compound generates Hydrogen Chloride (HCl), requiring facilities with acid gas scrubbers.

Waste Classification & Segregation

Proper segregation is the single most critical step to prevent accidents in the satellite accumulation area (SAA).

Waste Stream Designation
  • Category: Halogenated Organic Waste (Solid or Liquid depending on solvent).[2]

  • EPA Waste Code (US): Likely D001 (Ignitable, if in solvent) or D003 (Reactive, precautionarily applied if unstable). If pure solid, treat as Hazardous Waste (Toxic/Irritant) .

  • Incompatible Streams:

    • Do NOT mix with Oxidizers: (e.g., Nitric acid, Peroxides).

    • Do NOT mix with Bases: (e.g., Hydroxide solutions, Ammonia) – Risk of Polymerization.

    • Do NOT mix with Reducing Agents: (e.g., Hydrides) – Risk of exothermic reduction.

Decision Logic: Waste Segregation

WasteSegregation Start Waste Generation: 2-chloro-5-[(E)-2-nitroethenyl]thiophene StateCheck Is the waste Solid or in Solution? Start->StateCheck Solid SOLID WASTE (Pure Compound or Silica Gel) StateCheck->Solid Solid Liquid LIQUID WASTE (Mother Liquor/Reaction Mixture) StateCheck->Liquid Solution SolidAction Pack in Wide-Mouth Amber Jar (HDPE/Glass) Solid->SolidAction LiquidCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->LiquidCheck Warning CRITICAL: NO BASES (Polymerization Risk) Liquid->Warning HaloSolv Stream: HALOGENATED ORGANIC (High BTU Incineration) LiquidCheck->HaloSolv Yes (DCM, etc.) NonHaloSolv Stream: NON-HALOGENATED ORGANIC (Check local limits for Cl content) LiquidCheck->NonHaloSolv No (EtOAc, Hexane)

Figure 1: Decision matrix for segregating nitrovinyl thiophene waste streams.

Step-by-Step Disposal Workflow

This protocol assumes the user is in a research laboratory setting.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Reasoning: Amber glass protects the light-sensitive nitroalkene. HDPE is resistant to the chlorinated structure.

  • Closure: Screw cap with a PTFE (Teflon) liner. Avoid simple paper liners which can degrade.

Step 2: Labeling

Every container must be labeled immediately upon the first addition of waste.

  • Primary Identifier: "Hazardous Waste - Halogenated Organic."

  • Chemical Constituents: List "2-chloro-5-[(E)-2-nitroethenyl]thiophene" explicitly. Do not use abbreviations like "Nitro-Thiophene intermediate."

  • Hazard Warnings: Check boxes for "Toxic" and "Irritant."

Step 3: Accumulation
  • Store in a Satellite Accumulation Area (SAA) .

  • Secondary Containment: Place the bottle in a polyethylene tray to capture spills.

  • Temperature: Store at ambient temperature or cool (

    
    ) if the specific lot is known to be thermally unstable. Avoid heat sources.
    
Step 4: Final Disposal (Contractor)
  • This waste must be destroyed via High-Temperature Incineration with flue gas scrubbing.

  • Why? The combustion of the thiophene ring produces Sulfur Oxides (

    
    ), the chlorine produces Hydrogen Chloride (
    
    
    
    ), and the nitro group produces Nitrogen Oxides (
    
    
    ). Only licensed facilities (e.g., Veolia, Clean Harbors) can legally manage these emissions.

Spill Response Protocol

In the event of a benchtop spill (solid or liquid), rapid action is required to prevent sensitization.

PPE Required:

  • Gloves: Double-glove Nitrile (0.11 mm minimum) or Silver Shield (Laminate) for longer exposure.

  • Respiratory: N95 (for dust) or Half-mask with Organic Vapor cartridges (for solutions).

  • Eye: Chemical Splash Goggles.

Spill Cleanup Logic

SpillResponse Spill Spill Detected Type Liquid or Solid? Spill->Type SolidSpill Solid Powder Type->SolidSpill Solid LiquidSpill Liquid Solution Type->LiquidSpill Liquid ActionSolid 1. Dampen with inert solvent (Heptane) to suppress dust. 2. Scoop into jar. SolidSpill->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand. (DO NOT use sawdust/paper). 2. Scoop into jar. LiquidSpill->ActionLiquid Decon Wipe surface with mild soap & water. (Avoid strong base) ActionSolid->Decon ActionLiquid->Decon

Figure 2: Workflow for safe spill remediation. Note the prohibition of combustible absorbents.

Critical Note on Absorbents: Do NOT use sawdust or paper towels as the primary absorbent for nitro-compounds. While this specific nitroalkene is not a high explosive, nitro compounds in general are oxidizers. Mixing them with organic combustibles (cellulose) increases fire risk. Use Vermiculite , Diatomaceous Earth , or Sand .

References

  • National Institutes of Health (PubChem). Thiophene, 2-(2-nitroethenyl)- (Compound Summary). Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[3] Retrieved from [Link][3]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 2-chloro-5-[(E)-2-nitroethenyl]thiophene

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-chloro-5-[(E)-2-nitroethenyl]thiophene. As a dedicated partner in your research and development, we prioritize...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-chloro-5-[(E)-2-nitroethenyl]thiophene. As a dedicated partner in your research and development, we prioritize your safety by delivering information that is not only technically precise but also grounded in practical laboratory experience. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to work with confidence and security.

Hazard Analysis: A Structurally-Informed Approach

  • Thiophene Core: Thiophene and its derivatives are known to be flammable, with vapors that can form explosive mixtures with air.[3][4][5] They are often classified as irritants to the skin and eyes and can be toxic if ingested or inhaled.[3][6] Prolonged exposure may pose more severe health risks.[3]

  • Chlorine Substitution: The presence of a chlorine atom on the thiophene ring can modify its reactivity and potential toxicity. Halogenated organic compounds warrant careful handling.

  • Nitroethenyl Group: The nitroethenyl functional group is a key concern. Aromatic nitro compounds can be highly toxic if inhaled, ingested, or absorbed through the skin.[7] They are often strong oxidizing agents and can produce toxic gases, such as nitrogen oxides (NOx), upon combustion.[6][8] The vinyl group may also increase the compound's reactivity and potential as an irritant.

Based on this analysis, 2-chloro-5-[(E)-2-nitroethenyl]thiophene should be handled as a substance that is potentially flammable, irritating to the skin, eyes, and respiratory tract, and toxic by all routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential to minimize exposure.[1] The appropriate level of protection depends directly on the scale and nature of the procedure being performed. All operations should, at a minimum, be conducted within a certified chemical fume hood to control vapor and particulate exposure.[1][9]

Task / Operation Engineering Control Minimum Required PPE Rationale
Pre-Use Inspection & Setup Chemical Fume HoodSafety Glasses with Side Shields, Lab Coat, Nitrile GlovesEnsures a safe workspace and provides a baseline of protection before the chemical is handled.
Weighing & Transfer (Solid) Chemical Fume Hood / Ventilated Balance EnclosureChemical Safety Goggles, Lab Coat, Double-Gloved Nitrile Gloves, N95 RespiratorMinimizes inhalation of fine particulates. Double-gloving prevents contamination of primary gloves.
Solution Preparation & Transfers (Liquid) Chemical Fume HoodChemical Safety Goggles or Face Shield, Chemical Resistant Apron over Lab Coat, Nitrile GlovesProtects against splashes of the compound and solvent. A face shield offers broader protection for the face.[2][9]
Running Reactions & Workup Chemical Fume HoodChemical Safety Goggles, Lab Coat, Nitrile GlovesStandard protocol for containing reactions and protecting against unexpected events.
Large Spill or Uncontrolled Release (>5g) Chemical Fume Hood (if possible)Full-face Respirator with Organic Vapor/Particulate Cartridges (e.g., OV/AG/P99), Chemical Resistant Suit, Heavy-duty Gloves (e.g., Butyl), BootsProvides maximum protection during emergency cleanup where concentrations may be high.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical for ensuring safety from the moment the compound enters the lab until its final disposal.

Preparation and Handling
  • Pre-Operation Safety Check: Before handling, ensure the chemical fume hood is functioning correctly.[1] Locate the nearest safety shower and eyewash station.[5] Have appropriate spill cleanup materials readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.[9]

  • Weighing the Compound: If the compound is a solid, handle it carefully to avoid generating dust.[4] Use a ventilated balance enclosure or perform the weighing within the fume hood. Use anti-static tools and equipment where necessary.[4]

  • Dissolution and Transfer: Add solvents slowly to the solid to avoid splashing. When transferring solutions, do so carefully to prevent aerosolization.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[6][10]

Spill and Emergency Procedures
  • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material like sand or dry earth.[3] Collect the contaminated material into a designated, sealed hazardous waste container. Decontaminate the area with an appropriate solvent.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]

Disposal Plan
  • Waste Segregation: All materials contaminated with 2-chloro-5-[(E)-2-nitroethenyl]thiophene, including disposable gloves, weigh boats, and pipette tips, must be collected in a clearly labeled and sealed hazardous waste container.[1]

  • Chemical Waste: Unused compound and reaction waste must be disposed of as hazardous chemical waste. Do not pour down the drain.[4]

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[8][12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_decision Required Equipment start Begin Task (e.g., Weighing, Synthesis) fume_hood Work in Certified Chemical Fume Hood? start->fume_hood emergency Uncontrolled Spill? start->emergency task_type Assess Task: Solid or Liquid? fume_hood->task_type Yes stop STOP Do Not Proceed fume_hood->stop No spill_risk Potential for Splash or Aerosolization? task_type->spill_risk ppe_aerosol Add Respirator (N95) & Double Gloves task_type->ppe_aerosol Yes (Solid) scale Scale of Operation: <1g or >1g? spill_risk->scale ppe_splash Upgrade to Face Shield & Chem-Resistant Apron spill_risk->ppe_splash Yes (Liquid) ppe_base Baseline PPE: Safety Goggles, Lab Coat, Nitrile Gloves scale->ppe_base <1g / Low Risk ppe_full Emergency PPE: Full-Face Respirator, Chemical Suit emergency->fume_hood emergency->ppe_full Yes

Caption: Decision workflow for selecting appropriate PPE.

References

  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP.

  • Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals. Benchchem.

  • Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene. Benchchem.

  • Safe Disposal of 2-(4-Fluorophenyl)thiophene: A Step-by-Step Guide. Benchchem.

  • Thiophene Safety Data Sheet. Santa Cruz Biotechnology.

  • HAZARD SUMMARY: THIOPHENE. New Jersey Department of Health.

  • Thiophene SDS. ECHEMI.

  • SAFETY DATA SHEET: Thiophene. Fisher Scientific.

  • SAFETY DATA SHEET: 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene. Tokyo Chemical Industry.

  • NITROXYLENES. CAMEO Chemicals - NOAA.

  • MSDS of 2-[(E)-2-nitroethenyl]thiophene. Capot Chemical.

  • Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. Benchchem.

  • Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. PubMed.

  • 2-thiophenethiol. Organic Syntheses Procedure.

  • Safety Data Sheet: Nitro thinner. Carl ROTH.

  • Nitromethane - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • 2-nitrothiophene. Organic Syntheses Procedure.

  • NITROALKANES AND NITROALKENES: CARCINOGENICITY AND STRUCTURE ACTIVITY RELATIONSHIPS. U.S. Environmental Protection Agency.

  • An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.